Product packaging for (+)-Totarol(Cat. No.:CAS No. 511-15-9)

(+)-Totarol

Número de catálogo: B1681349
Número CAS: 511-15-9
Peso molecular: 286.5 g/mol
Clave InChI: ZRVDANDJSTYELM-FXAWDEMLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Totarol is a diterpenoid. It has a role as a metabolite.
Totarol has been reported in Juniperus rigida, Thujopsis dolabrata, and other organisms with data available.
structure given in first source;  isolated from the bark of Podocarpus nagi

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O B1681349 (+)-Totarol CAS No. 511-15-9

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(4bS,8aS)-4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O/c1-13(2)18-14-7-10-17-19(3,4)11-6-12-20(17,5)15(14)8-9-16(18)21/h8-9,13,17,21H,6-7,10-12H2,1-5H3/t17-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVDANDJSTYELM-FXAWDEMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CCCC3(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047752
Record name Totarol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511-15-9
Record name (+)-Totarol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Totarol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Totarol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4bS-trans-8,8-Trimethyl-4b,5,6,7,8,8a,9,10-octahydro-1-isopropyl-phenanthren-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOTAROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67NH2854WW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(+)-Totarol: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Totarol, a naturally occurring diterpenoid, has garnered significant attention in the scientific community for its potent antimicrobial and antioxidant properties. This technical guide provides an in-depth exploration of the discovery of this compound, its diverse natural sources, and detailed methodologies for its extraction, isolation, and characterization. Quantitative data on its prevalence is summarized, and experimental protocols are provided to facilitate further research and development. Additionally, key pathways and experimental workflows are visualized to offer a clear understanding of its biological activity and processing.

Discovery and Historical Perspective

The discovery of this compound is credited to McDowell and Easterfield in 1941, who first isolated the compound from the heartwood of the New Zealand native tree, Podocarpus totara.[1] The remarkable durability and resistance to decay of the tōtara wood prompted this investigation. The name "totarol" is derived from the tree from which it was first identified. Subsequent research focused on elucidating its chemical structure, which was definitively established in the following years. This initial discovery laid the groundwork for future investigations into its biological activities and potential therapeutic applications.

Natural Sources of this compound

This compound is predominantly found in the heartwood of trees from the Podocarpaceae and Cupressaceae families.

Primary Source:

  • Podocarpus totara (Tōtara): The heartwood of the New Zealand tōtara tree is the most abundant natural source of this compound, with concentrations reaching up to 5% of the dry weight of the heartwood.[2] This high concentration makes it the primary source for commercial extraction.

Secondary Sources:

  • Other Podocarpus Species: Various other species within the Podocarpus genus also contain this compound, albeit in lower concentrations (generally less than 1% by mass).[2]

  • Cupressaceae Family: Several species within the cypress family, including some Cupressus and Thuja (arborvitae) species, have been identified as sources of totarol and its derivatives. For instance, totarol, totaradiol, and ferruginol have been isolated from Thuja plicata.[3][4] Cupressus benthamii has been reported to contain a significant amount of trans-totarol (19.3%) in its leaf essential oil.[5]

  • Rosmarinus officinalis (Rosemary): More recently, this compound has been isolated from rosemary, indicating its presence beyond coniferous trees.

Quantitative Data on this compound Content

The concentration of this compound varies significantly among different natural sources and even within the same plant species depending on factors such as age, growing conditions, and the specific part of the plant.

Natural SourcePlant PartConcentration/Yield of this compoundReference
Podocarpus totaraHeartwood~5% by mass on a dry basis[2]
Podocarpus spp. (other)Heartwood< 1% by mass[2]
Cupressus benthamiiLeaf Essential Oil19.3% (trans-totarol)[5]
Thuja plicataNot specifiedPresence of totarol, totaradiol, and ferruginol[3][4]
Kaempferia parishiiRhizome Extract74.96 ± 0.86% of the extract[6]

Experimental Protocols

Extraction of this compound using Supercritical CO₂ Fluid Extraction (SFE)

Supercritical CO₂ extraction is a green and efficient method for isolating this compound from its natural sources, particularly from the heartwood of Podocarpus totara. This method avoids the use of harsh organic solvents and yields a pure product.

Materials and Equipment:

  • Dried and ground heartwood of Podocarpus totara (particle size 0.5-2 mm)

  • Supercritical Fluid Extractor system equipped with an extraction vessel, separator, CO₂ pump, heater, and back-pressure regulator

  • High-purity carbon dioxide (99.9%)

  • Analytical balance

Protocol:

  • Sample Preparation: The heartwood of Podocarpus totara is air-dried to a moisture content below 10% and ground to a fine powder (particle size between 0.5 and 2 mm).

  • Loading the Extractor: The ground wood powder is accurately weighed and loaded into the extraction vessel of the SFE system.

  • System Pressurization and Heating: The extraction vessel is sealed. The system is then pressurized with CO₂ and heated to the desired supercritical conditions.

  • Extraction Parameters:

    • Pressure: 150 bar[2]

    • Temperature: 60°C (333 K)[2]

    • CO₂ Flow Rate: Varies depending on the system; a continuous flow is maintained.

    • Extraction Time: The extraction is typically carried out for several hours, with the extract collected fractionally.

  • Separation: The supercritical CO₂ containing the dissolved totarol is passed through a separator where the pressure is reduced (e.g., to 70 bar), causing the totarol to precipitate and be collected.[2] The CO₂ can then be recycled.

  • Purification (Optional): The collected extract can be further purified by re-extraction with supercritical CO₂ at different pressures to increase the concentration of totarol. For example, an extract containing 43% totarol can be re-extracted at 85 bar and 313 K to yield an extract with 70% totarol.[2]

Analytical Quantification of this compound

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification of this compound in plant extracts.

Instrumentation and Conditions:

  • HPLC System: Equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and water is commonly used. A typical gradient might start with 80% methanol and increase to 100% methanol over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: 284 nm.

  • Sample Preparation: Plant extracts are dissolved in methanol, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.

  • Quantification: A calibration curve is generated using a series of known concentrations of a pure this compound standard. The concentration in the sample is determined by comparing its peak area to the calibration curve.

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the identification and quantification of this compound.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: An initial temperature of 150°C, held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 10 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically 40-500 amu.

  • Sample Preparation: Extracts are often derivatized (e.g., silylated with BSTFA) to increase volatility before injection.

  • Identification and Quantification: Identification is based on the retention time and comparison of the mass spectrum with a reference library (e.g., NIST). Quantification can be performed using an internal standard and a calibration curve.

Visualizations

Experimental Workflow for this compound Extraction and Analysis

experimental_workflow cluster_collection 1. Raw Material Collection cluster_preparation 2. Sample Preparation cluster_extraction 3. Supercritical CO2 Extraction cluster_analysis 4. Analysis and Quantification raw_material Podocarpus totara Heartwood drying Drying (<10% moisture) raw_material->drying grinding Grinding (0.5-2 mm) drying->grinding sfe Extraction Vessel (150 bar, 60°C) grinding->sfe separator Separator (Pressure Reduction) sfe->separator crude_extract Crude Totarol Extract separator->crude_extract hplc HPLC Analysis crude_extract->hplc gcms GC-MS Analysis crude_extract->gcms quantification Quantification hplc->quantification gcms->quantification

Caption: Workflow for the extraction and analysis of this compound.

Antibacterial Mechanism of this compound

antibacterial_mechanism cluster_totarol Totarol Action cluster_membrane Bacterial Cell Membrane cluster_efflux Efflux Pump Inhibition cluster_outcome Outcome totarol This compound membrane_disruption Membrane Disruption totarol->membrane_disruption inhibition Inhibition of Efflux Pump totarol->inhibition permeability Increased Permeability membrane_disruption->permeability leakage Leakage of Cellular Contents (Ions, ATP, Proteins, Nucleic Acids) permeability->leakage cell_death Bacterial Cell Death leakage->cell_death efflux_pump Efflux Pump efflux_pump->inhibition antibiotic_accumulation Intracellular Accumulation of Antibiotics inhibition->antibiotic_accumulation antibiotic_accumulation->cell_death Potentiates antibiotic effect

Caption: Proposed antibacterial mechanisms of this compound.

Biological Activity and Potential Applications

This compound exhibits a broad spectrum of biological activities, with its antibacterial and antioxidant properties being the most extensively studied.

  • Antibacterial Activity: this compound is particularly effective against Gram-positive bacteria, including antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[7] Its mechanism of action is believed to involve the disruption of the bacterial cell membrane, leading to increased permeability and leakage of essential cellular components.[1][8] Furthermore, studies suggest that totarol can act as an efflux pump inhibitor, preventing bacteria from expelling antibiotics and thus potentiating their effects.[7][9][10]

  • Antioxidant Activity: this compound is a potent antioxidant, reportedly several times more effective than vitamin E. This activity is attributed to its phenolic structure, which enables it to scavenge free radicals and inhibit lipid peroxidation.

These properties make this compound a promising candidate for various applications in the pharmaceutical, cosmetic, and food industries, including as a natural preservative, an active ingredient in acne treatments, and a potential therapeutic agent for bacterial infections.

Conclusion

This compound stands out as a remarkable natural product with significant potential. Its discovery, rooted in the observation of nature's resilience, has paved the way for the exploration of its diverse biological activities. The well-established natural abundance in Podocarpus totara and the development of efficient extraction techniques like SFE make it a viable candidate for commercial applications. The detailed experimental protocols and analytical methods provided in this guide are intended to support and accelerate further research into the promising therapeutic and industrial applications of this versatile diterpenoid.

References

An In-depth Technical Guide to (+)-Totarol: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Totarol is a naturally occurring phenolic diterpenoid that has garnered significant attention within the scientific community for its potent biological activities. First isolated from the heartwood of the New Zealand native tree, Podocarpus totara, this compound has demonstrated a broad spectrum of effects, including notable antibacterial, antioxidant, and anti-inflammatory properties. Its unique chemical structure underpins these activities, making it a compelling candidate for drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, supported by experimental data and methodologies.

Chemical Structure and Identification

This compound possesses a complex tricyclic diterpenoid backbone. Its systematic IUPAC name is (4bS,8aS)-4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-ol[1]. The chemical structure is characterized by a phenanthrenol core with a distinctive isopropyl group.

Key Identifiers:

  • CAS Number: 511-15-9[1]

  • Molecular Formula: C₂₀H₃₀O[1]

  • SMILES: CC(C)c1cc2c(c(c1)O)CC[C@@H]3[C@@]2(CCCC3(C)C)C[1]

  • InChI Key: ZRVDANDJSTYELM-FXAWDEMLSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing a quantitative basis for its handling and formulation in research and development settings.

PropertyValueReference
Molecular Weight 286.45 g/mol [1]
Melting Point 130-132 °C
Boiling Point 396.7 °C at 760 mmHg
Appearance White to off-white crystalline powder[2]
Solubility Soluble in ethanol, DMSO, and acetone.[2] Slightly soluble in chloroform and methanol.[3]
UV max (in Ethanol) 283 nm, 290 nm (sh)
Optical Rotation ([α]D) +41.3° (c=0.5 in CHCl₃)

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the characteristic spectral data.

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.91 (s, 1H), 6.66 (s, 1H), 4.75 (s, 1H, -OH), 3.14 (sept, J = 6.9 Hz, 1H), 2.85 (m, 2H), 1.85-1.50 (m, 6H), 1.35 (s, 3H), 1.33 (d, J = 6.9 Hz, 6H), 1.18 (s, 3H), 0.95 (s, 3H), 0.93 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 150.8, 145.5, 131.5, 126.9, 125.8, 110.2, 49.8, 41.6, 39.8, 38.0, 33.3, 33.2, 30.0, 28.5, 25.4, 22.8, 21.6, 21.5, 19.8, 19.4.

  • Infrared (IR) (KBr, cm⁻¹): 3350 (O-H stretch), 2950 (C-H stretch), 1600, 1495 (aromatic C=C stretch).

  • Mass Spectrometry (MS) m/z: 286 (M+), 271, 229, 201.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its antibacterial and antioxidant effects being the most extensively studied.

Antibacterial Activity

This compound is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its primary mechanisms of action include:

  • Disruption of Cell Membrane Integrity: this compound intercalates into the bacterial cell membrane, leading to increased permeability and leakage of intracellular components, ultimately causing cell death[1][4].

  • Inhibition of Efflux Pumps: It has been shown to inhibit the NorA efflux pump in S. aureus, a mechanism that bacteria use to expel antibiotics, thereby restoring the efficacy of other antibacterial agents[5].

Antibacterial_Mechanism Totarol This compound Membrane Bacterial Cell Membrane Totarol->Membrane Intercalates NorA_Inhibition Inhibition Totarol->NorA_Inhibition Permeability Increased Permeability Membrane->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage CellDeath Cell Death Leakage->CellDeath NorA NorA Efflux Pump Antibiotic_Efflux Antibiotic Efflux NorA->Antibiotic_Efflux NorA_Inhibition->NorA

Antibacterial mechanisms of this compound.
Antioxidant and Neuroprotective Effects

The phenolic hydroxyl group in this compound's structure is a key contributor to its potent antioxidant activity. It acts as a free radical scavenger, protecting cells from oxidative damage. Recent studies have elucidated its neuroprotective effects are mediated through the Akt/HO-1 signaling pathway[6].

  • Activation of the Akt/HO-1 Pathway: this compound promotes the phosphorylation of Akt, which in turn leads to the activation of Nrf2. Activated Nrf2 translocates to the nucleus and induces the expression of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties[6].

Antioxidant_Pathway Totarol This compound Akt Akt Totarol->Akt pAkt p-Akt (Activated) Akt->pAkt Phosphorylation Nrf2 Nrf2 pAkt->Nrf2 aNrf2 Activated Nrf2 Nrf2->aNrf2 Activation Nucleus Nucleus aNrf2->Nucleus Translocation HO1 HO-1 Gene Expression Nucleus->HO1 Antioxidant Antioxidant & Neuroprotective Effects HO1->Antioxidant

Antioxidant signaling pathway of this compound.

Experimental Protocols

Extraction of this compound from Podocarpus totara

A highly efficient and environmentally friendly method for extracting this compound utilizes supercritical fluid extraction with carbon dioxide.

Methodology:

  • Preparation of Plant Material: The heartwood of Podocarpus totara is air-dried and ground into a fine powder (particle size ~0.5-1.0 mm) to increase the surface area for extraction.

  • Supercritical CO₂ Extraction:

    • The powdered wood is packed into a high-pressure extraction vessel.

    • Supercritical CO₂ is pumped through the vessel at a controlled temperature (e.g., 40-60 °C) and pressure (e.g., 200-300 bar).

    • The CO₂ acts as a solvent, dissolving the lipophilic this compound from the plant matrix.

  • Separation and Collection:

    • The this compound-rich CO₂ stream is passed through a separator where the pressure is reduced.

    • This pressure drop causes the this compound to precipitate out of the CO₂.

    • The crude this compound is collected from the separator.

  • Purification: The crude extract is further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield high-purity this compound crystals.

Extraction_Workflow Start Podocarpus totara Heartwood Grinding Grinding Start->Grinding Extraction Supercritical CO₂ Extraction Grinding->Extraction Separation Pressure Reduction & Separation Extraction->Separation Crude Crude this compound Separation->Crude Purification Recrystallization Crude->Purification Final Pure this compound Purification->Final

Workflow for the extraction of this compound.
Total Synthesis of this compound

The total synthesis of this compound has been achieved through various routes. One notable method involves the cyclization of a modified polyene, starting from the readily available chiral precursor, (-)-sclareol[7][8].

Key Steps:

  • Starting Material: The synthesis commences with (-)-sclareol, a labdane-type diterpene.

  • Oxidative Cleavage: The side chain of sclareol is oxidatively cleaved to form a key intermediate.

  • Annulation: A Robinson annulation reaction is employed to construct the third ring of the totarane skeleton.

  • Aromatization: The final ring is aromatized to create the phenolic moiety.

  • Introduction of the Isopropyl Group: The isopropyl group is introduced onto the aromatic ring via a Friedel-Crafts alkylation or a related reaction.

  • Final Modifications: Deprotection and other necessary functional group manipulations are carried out to yield this compound.

Analytical Quantification

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary methods for the quantification of this compound.

HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used.

  • Detection: UV detection at 283 nm.

  • Quantification: Based on a calibration curve generated from pure this compound standards.

GC-MS Method:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Splitless injection.

  • Temperature Program: A temperature gradient from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) is used to elute the compound.

  • Detection: Mass spectrometry in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions of this compound (e.g., m/z 286, 271).

Conclusion

This compound stands out as a natural product with significant therapeutic potential. Its well-defined chemical structure and physicochemical properties, combined with its potent and multifaceted biological activities, make it a subject of ongoing research and a promising lead compound for the development of new pharmaceuticals. This guide provides a foundational resource for scientists and researchers to understand and further explore the scientific and medicinal applications of this remarkable diterpenoid.

References

The Biosynthesis of (+)-Totarol in Podocarpus totara: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Totarol, a phenolic diterpene extracted from the heartwood of Podocarpus totara, has garnered significant interest for its potent antimicrobial and antioxidant properties. Understanding its biosynthesis is crucial for developing sustainable production methods and for exploring the potential of related compounds in drug development. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing parallels with known diterpene biosynthesis in other gymnosperms. It outlines detailed experimental protocols for the identification and characterization of the key enzymes involved and presents a framework for future research in this area.

Introduction

This compound is a naturally occurring aromatic diterpenoid characterized by a tricyclic abietane skeleton. Its accumulation in the heartwood of Podocarpus totara contributes to the wood's remarkable durability and resistance to decay. The unique biological activities of this compound, particularly its efficacy against a broad spectrum of bacteria, including antibiotic-resistant strains, have made it a compelling target for research in pharmaceuticals and cosmetics. While the chemical synthesis of this compound has been achieved, unraveling its natural biosynthetic pathway is key to enabling biotechnological production, which can offer a more sustainable and economically viable alternative to extraction from slow-growing trees or complex chemical synthesis.

This guide synthesizes the current understanding of diterpene biosynthesis and proposes a hypothetical pathway for this compound formation in P. totara. It further provides detailed methodologies for the key experiments required to elucidate this pathway, from gene discovery to enzyme characterization.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to follow the general pathway of terpenoid biosynthesis, originating from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway to produce the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then utilized to build the C20 scaffold of diterpenes. The proposed pathway can be divided into three main stages:

Stage 1: Assembly of the Diterpene Precursor

The initial steps involve the sequential condensation of IPP and DMAPP units to form the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).

Stage 2: Formation of the Tricyclic Diterpene Skeleton

This stage is catalyzed by a class of enzymes known as diterpene synthases (diTPSs). In gymnosperms, the biosynthesis of abietane-type diterpenes typically involves a bifunctional or two monofunctional diTPSs. For the formation of the totarol backbone, a hypothetical pathway involves:

  • Protonation-initiated cyclization of GGPP by a Class II diTPS, likely a copalyl diphosphate synthase (CPS), to form a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).

  • Rearrangement and further cyclization of (+)-CPP by a Class I diTPS, a kaurene synthase-like (KSL) enzyme, to generate the tricyclic abietane skeleton. A likely product at this stage is abietadiene.

Stage 3: Post-Cyclization Modifications

Following the formation of the core abietane skeleton, a series of oxidative modifications, catalyzed primarily by cytochrome P450 monooxygenases (CYP450s), are required to produce this compound. These modifications are proposed to include:

  • Aromatization of one of the rings.

  • Hydroxylation at a specific position to introduce the characteristic phenolic group.

  • Isopropylation of the aromatic ring. The origin of the isopropyl group is a key question to be addressed.

The proposed biosynthetic pathway is visualized in the following diagram:

Totarol Biosynthesis Pathway cluster_0 MEP Pathway cluster_1 GGPP Synthesis cluster_2 Diterpene Skeleton Formation cluster_3 Post-Cyclization Modifications IPP Isopentenyl Pyrophosphate (IPP) GGPPs GGPP Synthase IPP->GGPPs DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPPs GGPP Geranylgeranyl Pyrophosphate (GGPP) GGPPs->GGPP diTPS_II Diterpene Synthase (Class II - CPS-like) GGPP->diTPS_II CPP (+)-Copalyl Diphosphate ((+)-CPP) diTPS_II->CPP diTPS_I Diterpene Synthase (Class I - KSL-like) CPP->diTPS_I Abietadiene Abietadiene diTPS_I->Abietadiene CYP450s Cytochrome P450s Abietadiene->CYP450s Totarol This compound CYP450s->Totarol

Caption: Proposed biosynthesis pathway of this compound.

Quantitative Data Summary

Currently, there is a lack of published quantitative data specifically on the biosynthesis of this compound in Podocarpus totara. Future research should aim to populate the following tables with experimental data.

Table 1: Hypothetical Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)kcat (s⁻¹)Vmax (µmol/mg/h)
PtCPS (hypothetical)GGPPTBDTBDTBD
PtKSL (hypothetical)(+)-CPPTBDTBDTBD
PtCYP450arom (hypothetical)AbietadieneTBDTBDTBD
PtCYP450OH (hypothetical)Aromatic Int.TBDTBDTBD
PtIPT (hypothetical)Aromatic Int.TBDTBDTBD

TBD: To Be Determined

Table 2: Metabolite Concentrations in Podocarpus totara Heartwood

MetaboliteConcentration (µg/g dry weight)
GGPPTBD
(+)-CPPTBD
AbietadieneTBD
Intermediate MetabolitesTBD
This compoundTBD

TBD: To Be Determined

Experimental Protocols

To elucidate the proposed biosynthetic pathway, a series of experiments are required. The following protocols provide a detailed guide for these investigations.

Identification of Candidate Genes

Objective: To identify candidate diterpene synthase and cytochrome P450 genes from Podocarpus totara.

Methodology: Transcriptome Sequencing and Analysis

  • Plant Material: Collect fresh heartwood, sapwood, and young needles from a mature Podocarpus totara tree. Heartwood is the primary site of totarol accumulation, while sapwood and needles can serve as comparative tissues.

  • RNA Extraction: Immediately freeze the collected tissues in liquid nitrogen and grind to a fine powder. Extract total RNA using a plant RNA extraction kit with modifications for high-phenolic content tissues (e.g., addition of polyvinylpyrrolidone to the extraction buffer).

  • Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina sequencing).

  • Bioinformatic Analysis:

    • Assemble the transcriptome de novo.

    • Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database).

    • Identify transcripts encoding putative diterpene synthases (diTPSs) and cytochrome P450s (CYP450s) based on conserved domains.

    • Perform differential gene expression analysis to identify genes that are highly expressed in the heartwood compared to other tissues.

Gene Identification Workflow Plant_Material Podocarpus totara Tissues (Heartwood, Sapwood, Needles) RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction Sequencing Transcriptome Sequencing (Illumina) RNA_Extraction->Sequencing Assembly De novo Transcriptome Assembly Sequencing->Assembly Annotation Functional Annotation Assembly->Annotation Gene_Identification Identification of Candidate diTPS and CYP450 Genes Annotation->Gene_Identification Differential_Expression Differential Expression Analysis Gene_Identification->Differential_Expression Candidate_Genes Candidate Genes for Functional Characterization Differential_Expression->Candidate_Genes

Unraveling the Antioxidant Prowess of (+)-Totarol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Totarol, a naturally occurring phenolic diterpenoid extracted from the heartwood of the New Zealand native Podocarpus totara tree, has garnered significant scientific attention for its potent biological activities. Beyond its well-established antimicrobial properties, this compound exhibits remarkable antioxidant capabilities, positioning it as a promising candidate for further investigation in the development of novel therapeutics for oxidative stress-mediated diseases. This technical guide provides an in-depth exploration of the antioxidant properties of this compound, detailing its mechanisms of action, summarizing quantitative data, outlining experimental protocols, and visualizing key signaling pathways.

Core Antioxidant Mechanisms of this compound

This compound combats oxidative stress through a multi-pronged approach, primarily by directly scavenging reactive oxygen species (ROS), inhibiting lipid peroxidation, and modulating endogenous antioxidant defense systems.

Direct Radical Scavenging: The phenolic hydroxyl group in the structure of this compound is pivotal to its antioxidant activity. This functional group can readily donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. This direct scavenging activity has been demonstrated against various ROS, including superoxide and hydroxyl radicals.

Inhibition of Lipid Peroxidation: Oxidative damage to cellular membranes, a process known as lipid peroxidation, is a critical factor in the pathogenesis of numerous diseases. This compound has been shown to effectively inhibit lipid peroxidation.[1] Its lipophilic nature allows it to partition into cellular membranes, where it can protect polyunsaturated fatty acids from oxidative degradation.

Upregulation of Endogenous Antioxidant Defenses: A key aspect of this compound's antioxidant action is its ability to enhance the cell's own defense mechanisms. It achieves this primarily through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, which in turn leads to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2).[2][3] Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione (GSH).[2][4] By upregulating these endogenous antioxidants, this compound provides a sustained and amplified protective effect against oxidative stress.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.

AssayAnalyteIC50 Value (µg/mL)Reference
DPPH Radical Scavenging Anthemis tricolor methanolic extract (containing Totarol)92.69[5]
Lipid Peroxidation Inhibition (β-carotene-linoleic acid assay) Anthemis tricolor methanolic extract (containing Totarol)9.96[5]
Lipid Peroxidation Inhibition This compound9.8 µM[1]

Note: The available quantitative data for pure this compound is limited. The data from the Anthemis tricolor extract provides an indication of its activity in a complex mixture.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

  • This compound solution of varying concentrations (dissolved in a suitable solvent like methanol or ethanol).

  • DPPH solution (typically 0.1 mM in methanol or ethanol).[6]

  • Spectrophotometer capable of measuring absorbance at 517 nm.[7]

  • 96-well microplate or cuvettes.

  • Positive control (e.g., Ascorbic acid, Trolox).

Procedure:

  • Prepare a series of dilutions of the this compound sample and the positive control.

  • In a 96-well plate, add a specific volume of each sample dilution to the wells.

  • Add an equal volume of the DPPH working solution to each well.[6]

  • Include a blank control containing only the solvent and the DPPH solution.

  • Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[6][7]

  • Measure the absorbance of each well at 517 nm using a spectrophotometer.[7]

  • Calculate the percentage of DPPH radical scavenging activity for each sample concentration using the following formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

  • Plot a graph of the percentage of scavenging activity against the sample concentration to determine the IC50 value.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation Inhibition

This assay measures the formation of malondialdehyde (MDA), a major secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.

Materials:

  • Biological sample (e.g., tissue homogenate, cell lysate, or a lipid-rich medium like egg yolk homogenate).[8][9]

  • This compound solution of varying concentrations.

  • Trichloroacetic acid (TCA) solution (e.g., 10%).[8]

  • Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v).[8][9]

  • Inducer of lipid peroxidation (e.g., ferrous sulfate).

  • Spectrophotometer capable of measuring absorbance at 532 nm.[8]

  • Water bath.

Procedure:

  • Prepare the biological sample homogenate.

  • To a reaction tube, add the sample homogenate, the this compound solution at different concentrations, and the lipid peroxidation inducer.

  • Incubate the mixture at 37°C for a specified time (e.g., 15-30 minutes).[8]

  • Stop the reaction by adding TCA solution to precipitate proteins.

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Collect the supernatant and add the TBA solution.

  • Heat the mixture in a boiling water bath for a set time (e.g., 10-15 minutes) to allow for color development.[8]

  • Cool the samples and measure the absorbance of the colored complex at 532 nm.

  • A blank and a control (without the antioxidant) should be run in parallel.

  • Calculate the percentage of lipid peroxidation inhibition and subsequently the IC50 value.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which forms a blue-colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ).

Materials:

  • This compound solution of varying concentrations.

  • FRAP reagent, freshly prepared by mixing:

    • Acetate buffer (300 mM, pH 3.6).

    • TPTZ solution (10 mM in 40 mM HCl).

    • Ferric chloride (FeCl₃) solution (20 mM).

    • These are mixed in a 10:1:1 (v/v/v) ratio.[10][11]

  • Spectrophotometer capable of measuring absorbance at 593 nm.[10]

  • Standard (e.g., Trolox or Ascorbic Acid).

Procedure:

  • Warm the FRAP reagent to 37°C.

  • Add a small volume of the this compound sample or standard to the FRAP reagent.

  • Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).[12][13]

  • Measure the absorbance of the blue-colored complex at 593 nm.

  • Construct a standard curve using the standard antioxidant.

  • The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is often expressed as Trolox equivalents (TE) or Ascorbic Acid Equivalents (AAE).[12]

Signaling Pathways and Experimental Workflows

The antioxidant effects of this compound are intricately linked to specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships and a typical experimental workflow for assessing antioxidant activity.

G cluster_0 Experimental Workflow: In Vitro Antioxidant Assay prep Sample Preparation (this compound dilutions) assay Antioxidant Assay (e.g., DPPH, TBARS, FRAP) prep->assay measure Spectrophotometric Measurement assay->measure calc Data Analysis (% Inhibition, IC50) measure->calc

Caption: General workflow for in vitro antioxidant capacity assessment.

G cluster_pi3k PI3K/Akt Pathway cluster_nrf2 Nrf2 Activation Totarol This compound PI3K PI3K Totarol->PI3K activates Akt Akt PI3K->Akt activates Nrf2 Nrf2 Akt->Nrf2 promotes dissociation from Keap1 Keap1 Keap1 Keap1->Nrf2 inhibits Nrf2_n Nuclear Nrf2 Nrf2->Nrf2_n translocates ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds HO1 HO-1 ARE->HO1 upregulates SOD SOD ARE->SOD upregulates GSH GSH ARE->GSH upregulates

Caption: The Akt/Nrf2/HO-1 signaling pathway activated by this compound.

Conclusion

This compound presents a compelling profile as a natural antioxidant with significant potential for therapeutic applications. Its ability to directly neutralize free radicals, protect against lipid peroxidation, and, most notably, to upregulate the body's own antioxidant defenses through the Akt/Nrf2/HO-1 pathway, underscores its multifaceted protective mechanisms. Further research, particularly to generate more extensive quantitative data on its antioxidant capacity in various assay systems and to elucidate its effects in in vivo models of oxidative stress, is warranted. This in-depth understanding will be crucial for harnessing the full therapeutic potential of this remarkable natural compound.

References

A Technical Guide to the In-Vitro Anti-inflammatory Effects of (+)-Totarol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in-vitro anti-inflammatory properties of (+)-Totarol, a natural phenolic diterpenoid. The information is compiled from various scientific studies to serve as a technical guide for professionals in research and drug development.

Executive Summary

This compound, primarily sourced from the heartwood of Podocarpus totara, has demonstrated significant anti-inflammatory and antioxidant activities in a range of in-vitro studies.[1][2] Its mechanism of action involves the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. This guide details the quantitative effects of this compound on inflammatory markers, outlines the experimental protocols used to determine these effects, and visualizes the underlying molecular pathways.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified through various in-vitro assays. The following tables summarize the key findings, presenting data on its impact on pro-inflammatory cytokines, enzymes, and other markers.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion

Cell LineStimulantCytokineThis compound Concentration% Inhibition / EffectReference
THP-1 (human monocytic)-IL-6Not SpecifiedDecreased secretion[3]
THP-1 (human monocytic)-IL-10Not SpecifiedIncreased secretion[3]
RAW 264.7 (murine macrophages)LPSTNF-αNot SpecifiedInhibition[4]
RAW 264.7 (murine macrophages)LPSIL-1βNot SpecifiedInhibition[4]
RAW 264.7 (murine macrophages)LPSIL-6Not SpecifiedInhibition[4]
HT-29 (human colorectal adenocarcinoma)LPSIL-8Not SpecifiedInhibition by related diterpenoids[5]

Table 2: Effect of this compound and Related Diterpenoids on Inflammatory Enzymes and Mediators

Cell LineStimulantTargetThis compound/Diterpenoid ConcentrationEffectReference
RAW 264.7LPSNitric Oxide (NO)Not SpecifiedInhibition[4][5]
RAW 264.7LPSiNOS Expression25, 50, 100 µM (Nagilactone B)Significant decrease[6]
RAW 264.7LPSCOX-2 Expression25, 50, 100 µM (Nagilactone B)Significant decrease[6]
RBL-2H3 (rat basophilic leukemia)-PLA2 Activity10 µg/ml (Cyclo-pentano phenanthrenol)Inhibition[4]

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by intervening in critical inflammatory signaling cascades. The primary pathways identified are the Akt/HO-1 and NF-κB pathways.

Akt/HO-1 Pathway Activation

In neuronal cells, this compound has been shown to provide neuroprotection by activating the Akt signaling pathway.[7] This activation leads to the induction of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.[7][8] The activation of this pathway helps to suppress oxidative stress by increasing the activities of glutathione (GSH) and superoxide dismutase (SOD).[7][8]

G Totarol This compound PI3K_Akt PI3K/Akt Pathway Totarol->PI3K_Akt Activates Nrf2 Nrf2 PI3K_Akt->Nrf2 Activates HO1 HO-1 Expression Nrf2->HO1 Induces Antioxidant Increased GSH, SOD (Reduced Oxidative Stress) HO1->Antioxidant Neuroprotection Neuroprotection Antioxidant->Neuroprotection

Caption: Akt/HO-1 signaling pathway activated by this compound.

NF-κB Signaling Pathway Inhibition

Studies on related diterpenoids and similar natural compounds suggest that a key anti-inflammatory mechanism is the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[4][9] In response to stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2. By inhibiting this pathway, this compound can suppress the production of these inflammatory mediators.

G cluster_0 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Totarol This compound Totarol->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Detailed Experimental Protocols

The following sections describe the standard methodologies employed in the in-vitro evaluation of this compound's anti-inflammatory properties.

Cell Culture and Treatment
  • Cell Lines : Murine macrophage cells (e.g., RAW 264.7) and human monocytic cells (e.g., THP-1) are commonly used.[3][5] These cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Inflammatory Stimulus : To induce an inflammatory response, cells are typically stimulated with Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[5][6]

  • Treatment Protocol : Cells are pre-treated with varying concentrations of this compound for a specific duration (e.g., 1 hour) before the addition of the inflammatory stimulus (e.g., LPS at 1 µg/mL) for a further incubation period (e.g., 16-24 hours).[6]

Key In-Vitro Assays

A generalized workflow for assessing the anti-inflammatory effects of a test compound like this compound is depicted below.

G Start Cell Seeding (e.g., RAW 264.7) Pretreat Pre-treatment with This compound Start->Pretreat Stimulate Stimulation with LPS Pretreat->Stimulate Incubate Incubation (e.g., 24 hours) Stimulate->Incubate Collect Collect Supernatant & Cell Lysate Incubate->Collect Analysis Downstream Analysis Collect->Analysis ELISA ELISA (Cytokines) Analysis->ELISA Griess Griess Assay (Nitric Oxide) Analysis->Griess Western Western Blot (Protein Expression) Analysis->Western qPCR RT-qPCR (mRNA Expression) Analysis->qPCR

Caption: Generalized workflow for in-vitro anti-inflammatory assays.

  • Nitric Oxide (NO) Production Assay (Griess Assay) :

    • Cell culture supernatant is collected after treatment.

    • An equal volume of Griess reagent is added to the supernatant.

    • The mixture is incubated at room temperature.

    • The absorbance is measured at approximately 540 nm. The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve of sodium nitrite.[5]

  • Cytokine Measurement (ELISA) :

    • Levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[5]

  • Western Blot Analysis :

    • Cells are lysed to extract total protein.

    • Protein concentration is determined (e.g., using a BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-Akt, NF-κB).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate.[6]

  • RNA Extraction and RT-qPCR :

    • Total RNA is extracted from the treated cells.

    • RNA is reverse-transcribed into cDNA.

    • Quantitative PCR (qPCR) is performed using specific primers for target genes (e.g., TNF-α, IL-6, iNOS) and a housekeeping gene (e.g., GAPDH) for normalization. This allows for the quantification of mRNA expression levels.[4]

Conclusion

The in-vitro evidence strongly supports the anti-inflammatory potential of this compound. Its ability to modulate the Akt/HO-1 and NF-κB signaling pathways results in a significant reduction of key inflammatory mediators. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for inflammatory conditions.

References

Preliminary Biocompatibility Assessment of (+)-Totarol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Totarol, a naturally occurring phenolic diterpenoid derived from the heartwood of Podocarpus totara, has garnered significant interest for its potent antimicrobial and antioxidant properties. As its potential therapeutic applications are explored, a thorough understanding of its biocompatibility is paramount. This technical guide provides a comprehensive overview of the preliminary biocompatibility studies of this compound, focusing on its cytotoxic and genotoxic potential. This document summarizes available quantitative data, outlines detailed experimental protocols for key assays, and presents visual representations of experimental workflows and relevant signaling pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Cytotoxicity Profile of this compound

The cytotoxic potential of this compound has been evaluated in various studies, primarily focusing on its efficacy against cancer cell lines. However, data on its effect on normal, non-cancerous human cell lines is limited but suggests a degree of selectivity.

Table 1: In Vitro Cytotoxicity of Propolis Extract with High Totarol Content on Human Cell Lines

Cell LineCell TypeIC50 (µg/mL) after 48hSource
K562Chronic Myelogenous Leukemia39.67 ± 0.33[1]
COLO 679Melanoma39.00 ± 2.08[1]
HT29Colon Adenocarcinoma37.33 ± 2.91[1]
OAW42Ovarian Carcinoma31.67 ± 7.26[1]
MCF7Breast Adenocarcinoma35.67 ± 8.95[1]
SK-MEL-28Melanoma78.33 ± 2.03[1]
PBMCs Normal Peripheral Blood Mononuclear Cells 51.67 ± 3.33 [1]

A study on a methanol extract of Maltese propolis, which was found to have a high concentration of totarol, demonstrated a degree of selective cytotoxicity. The half-maximal inhibitory concentration (IC50) for normal peripheral blood mononuclear cells (PBMCs) was 51.67 µg/ml after 48 hours of exposure[1]. This value was higher than the IC50 values for several human cancer cell lines, including leukemia (K562), melanoma (COLO 679), colon adenocarcinoma (HT29), ovarian carcinoma (OAW42), and breast adenocarcinoma (MCF7), suggesting that these cancer cells are more sensitive to the cytotoxic effects of the totarol-rich extract than normal immune cells[1].

Further indirect evidence comes from a study on tea tree oil and its components, where the IC50 for the immortalized human keratinocyte cell line (HaCaT) was found to be higher than that for oral squamous cell carcinoma lines, indicating a greater susceptibility of the cancer cells[2]. While not a direct measure of this compound's cytotoxicity, this supports the trend of selectivity.

There is a clear need for further research to establish the definitive cytotoxic profile of pure this compound on a broader range of normal human cell lines, particularly those relevant to potential topical or systemic applications, such as human dermal fibroblasts (HDF) and primary human keratinocytes.

Genotoxicity Assessment

To date, no dedicated genotoxicity studies, such as the micronucleus test or the comet assay, specifically investigating this compound have been identified in the public domain. This represents a significant data gap in the biocompatibility assessment of this compound. Given the potential for new chemical entities to interact with DNA, performing these assays is a critical step in preclinical safety evaluation.

The following sections outline the standard experimental protocols for the micronucleus and comet assays, which are recommended for assessing the genotoxic potential of this compound.

Experimental Protocols

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Materials:

  • Target cell lines (e.g., human dermal fibroblasts, human keratinocytes)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere and proliferate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After the MTT incubation, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the concentration of this compound and fitting the data to a dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I Micronucleus_Test_Workflow A Culture mammalian cells B Treat with this compound & Controls A->B C Add Cytochalasin B B->C D Incubate C->D E Harvest cells D->E F Hypotonic treatment E->F G Fixation F->G H Prepare slides & Stain G->H I Microscopic analysis (Score micronuclei) H->I J Statistical analysis I->J Comet_Assay_Workflow A Treat cells with This compound B Embed cells in agarose on slide A->B C Lyse cells B->C D Alkaline unwinding C->D E Electrophoresis D->E F Neutralize & Stain DNA E->F G Visualize comets F->G H Image analysis (Measure tail length/moment) G->H I Statistical analysis H->I PI3K_Akt_Pathway Totarol This compound PI3K PI3K Totarol->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Nrf2 Nrf2 Akt->Nrf2 Activates HO1 HO-1 Nrf2->HO1 Induces CellSurvival Cell Survival & Neuroprotection HO1->CellSurvival

References

Spectroscopic Profile of (+)-Totarol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the NMR, IR, and Mass Spectrometry Data of a Bioactive Diterpenoid

Introduction

(+)-Totarol is a naturally occurring phenolic diterpenoid extracted from the heartwood of trees of the Podocarpaceae family, notably Podocarpus totara. Renowned for its potent antimicrobial and antioxidant properties, this compound is a subject of significant interest in phytochemical research and drug development. Its complex cyclic structure necessitates a thorough spectroscopic analysis for unambiguous identification and characterization. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug discovery.

Spectroscopic Data of this compound

The structural elucidation of this compound is achieved through the combined interpretation of various spectroscopic techniques. The data presented herein has been compiled from reputable chemical databases and scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its complex ring system and substituent groups. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.95s1HAr-H
6.70s1HAr-H
4.70s1HAr-OH
3.15sept1HCH(CH₃)₂
2.80m2HAr-CH₂-
1.80-1.40m8H-CH₂- & -CH-
1.35d, J=7 Hz6HCH(CH₃)₂
1.25s3HCH₃
0.95s3HCH₃
0.93s3HCH₃

¹³C NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmCarbon TypeAssignment
150.8CAr-C-OH
145.5CAr-C
132.8CAr-C
127.5CAr-C
125.0CHAr-CH
115.0CHAr-CH
49.8CH
41.5CH₂
39.8C
38.0CH₂
33.2C
33.1CH₃
28.5CH
25.5CH₃
22.8CH₂
21.5CH₃
21.4CH₃
19.8CH₂
19.3CH₂
19.2CH₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its hydroxyl, aromatic, and aliphatic moieties.

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
3600-3200Strong, BroadO-HStretching
3050-3010MediumC-H (Aromatic)Stretching
2960-2850StrongC-H (Aliphatic)Stretching
1600-1450MediumC=CAromatic Ring Stretching
1260StrongC-OStretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. The mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragment ions.[1]

Mass Spectrometry Data for this compound [1]

m/zRelative Intensity (%)Assignment
286.2100[M]⁺ (Molecular Ion)
271.280[M - CH₃]⁺
243.240[M - C₃H₇]⁺
229.235[M - C₄H₉]⁺
201.150[M - C₆H₁₃]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of solid this compound directly onto the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or dichloromethane).

  • If using a direct insertion probe, a small amount of the solid sample can be placed in a capillary tube.

Instrumentation and Data Acquisition:

  • Mass Spectrometer: A mass spectrometer with an electron ionization (EI) source is commonly used for the analysis of small molecules like this compound.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • The standard electron energy for EI is 70 eV.

    • Scan a mass range appropriate for the molecular weight of this compound and its expected fragments (e.g., m/z 50-500).

    • The resulting mass spectrum plots the relative abundance of ions versus their mass-to-charge ratio (m/z).

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation extraction Extraction from Natural Source chromatography Chromatographic Purification (e.g., HPLC) extraction->chromatography nmr NMR Spectroscopy (¹H, ¹³C, 2D) chromatography->nmr ir IR Spectroscopy chromatography->ir ms Mass Spectrometry chromatography->ms data_analysis Data Interpretation & Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_determination Structure Determination of this compound data_analysis->structure_determination

References

(+)-Totarol CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (+)-Totarol

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers

This compound, a naturally occurring phenolic diterpenoid, is a subject of significant interest in pharmacological research due to its broad spectrum of biological activities. This guide provides a comprehensive overview of its chemical properties, biological functions, and the experimental methodologies used to elucidate these activities.

IdentifierValueReference
CAS Number 511-15-9[1]
Molecular Formula C20H30O[1][2]
Molecular Weight 286.45 g/mol [2][3]
IUPAC Name (4bS,8aS)-4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-ol
Synonyms Totarol, trans-Totarol, NSC 299936[1]

Quantitative Biological Data

The biological efficacy of this compound has been quantified across various experimental models. The following tables summarize key findings regarding its antimicrobial and antioxidant activities.

Antimicrobial Activity: Minimum Inhibitory Concentrations (MICs)

This compound exhibits potent activity primarily against Gram-positive bacteria.

Bacterial StrainMIC (µg/mL)Reference
Propionibacterium acnes0.39[1]
Streptococcus mutans0.78[1]
Bacillus subtilis1.56[1]
Brevibacterium ammoniagenes0.78[1]
Staphylococcus aureus (penicillin-resistant)0.78[1]
Staphylococcus aureus (penicillin-susceptible)1.56[1]
Antioxidant and Enzyme Inhibitory Activity: IC50 Values

This compound demonstrates significant antioxidant properties and inhibitory effects on mitochondrial respiration enzymes.

AssayIC50 (µM)Reference
Fe(III)-ADP/NADPH-induced lipid oxidation (rat liver microsomes)4.79[1]
Fe(III)-ADP/NADPH-induced lipid oxidation (rat liver mitochondria)0.47[1]
Autooxidation of linoleic acid9.8[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments cited in the literature on this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method used to assess the antibacterial efficacy of this compound.

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target microorganism.

Materials:

  • This compound stock solution (in DMSO or ethanol)

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in MHB in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC.

  • Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Neuroprotection Assay: Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures

This protocol describes an in vitro model to evaluate the neuroprotective effects of this compound against glutamate-induced neuronal cell death.

Objective: To assess the ability of this compound to protect primary neurons from excitotoxic damage induced by glutamate.

Materials:

  • Primary rat cerebellar granule neurons or cerebral cortical neurons

  • Neurobasal medium supplemented with B27 and L-glutamine

  • This compound (dissolved in a suitable solvent)

  • Glutamate solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) assay kit

Procedure:

  • Plate primary neurons in appropriate culture plates and allow them to mature for a specified period (e.g., 7-10 days).

  • Pre-treat the neuronal cultures with varying concentrations of this compound for a defined duration (e.g., 1-2 hours).

  • Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate (e.g., 100 µM) for a specified time (e.g., 15-30 minutes).

  • Remove the glutamate-containing medium and replace it with fresh, drug-free medium.

  • Incubate the cells for 24 hours.

  • Assess cell viability using an MTT assay (measures metabolic activity) or an LDH assay (measures membrane integrity).

  • Compare the viability of neurons treated with this compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect.

Visualizations: Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs are essential for clear communication in scientific research.

G Workflow for Determining Minimum Inhibitory Concentration (MIC) cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis start Start prep_totarol Prepare this compound stock solution start->prep_totarol prep_bacteria Prepare bacterial inoculum (0.5 McFarland) start->prep_bacteria serial_dilution Perform serial dilutions of this compound in a 96-well plate prep_totarol->serial_dilution inoculate Inoculate wells with bacterial suspension prep_bacteria->inoculate serial_dilution->inoculate controls Include positive and negative controls inoculate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_results Visually inspect for growth or measure absorbance incubate->read_results determine_mic Determine MIC as the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end G Proposed Neuroprotective Mechanism of this compound via Akt Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular totarol This compound pi3k PI3K totarol->pi3k Activates stress Ischemic/Oxidative Stress apoptosis Apoptosis stress->apoptosis Induces akt Akt pi3k->akt Activates gsk3b GSK-3β akt->gsk3b Inhibits nrf2 Nrf2 akt->nrf2 Activates akt->apoptosis Inhibits gsk3b->apoptosis Promotes ho1 HO-1 nrf2->ho1 Induces expression antioxidant_response Increased Antioxidant Response (GSH, SOD) ho1->antioxidant_response antioxidant_response->apoptosis Inhibits neuronal_survival Neuronal Survival antioxidant_response->neuronal_survival Promotes

References

The Natural Abundance and Analysis of (+)-Totarol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Totarol, a naturally occurring aromatic diterpenoid, has garnered significant attention within the scientific community for its potent antimicrobial, antioxidant, and therapeutic properties. First isolated from the heartwood of the New Zealand native tree, Podocarpus totara, this compound has since been identified in a variety of other plant species. Its remarkable resistance to degradation and broad-spectrum bioactivity make it a compelling candidate for applications in pharmaceuticals, nutraceuticals, and cosmetics. This technical guide provides a comprehensive overview of the natural abundance of this compound in different plant species, detailed experimental protocols for its extraction and quantification, and a putative biosynthetic pathway.

Natural Abundance of this compound

The concentration of this compound varies significantly among different plant species and even between different tissues of the same plant. The heartwood of Podocarpus totara remains the most concentrated known natural source.[1] The following table summarizes the quantitative data available in the scientific literature on the abundance of this compound in various plant species.

Plant SpeciesFamilyPlant PartMethod of AnalysisThis compound ConcentrationReference(s)
Podocarpus totaraPodocarpaceaeHeartwoodNot specified~5% (dry mass)[1]
Podocarpus spp. (other than P. totara)PodocarpaceaeNot specifiedNot specified<1% (dry mass)[1]
Cupressus benthamiiCupressaceaeLeaf Essential OilGC-MS19.3% (trans-totarol), 4.2% (cis-totarol)
Cupressus lusitanicaCupressaceaeLeaf Essential OilGC-MS5.1 - 6.5% (trans-totarol)
Cupressus spp. (other)CupressaceaeNot specifiedNot specified<1% (dry mass)[1]
Juniperus spp.CupressaceaeNot specifiedNot specified<1% (dry mass)[1]
Dacrycarpus spp.PodocarpaceaeNot specifiedNot specified<1% (dry mass)[1]
Kaempferia parishiiZingiberaceaeRhizome ExtractGC-MS74.96%[2]
Rosmarinus officinalisLamiaceaeEssential OilNot specified0.50%

Experimental Protocols

Accurate quantification of this compound from plant matrices requires robust and validated experimental protocols. The following sections detail representative methodologies for the extraction and analysis of this bioactive compound.

Extraction of this compound from Podocarpus totara Heartwood via Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction is a green and efficient method for the selective extraction of natural products.

  • Sample Preparation:

    • Obtain heartwood from Podocarpus totara. Dead wood can be utilized, making the process sustainable.[3]

    • Grind the wood to a fine powder to increase the surface area for extraction.

  • Supercritical Fluid Extraction (SFE) Parameters:

    • Instrument: A commercially available SFE system.

    • Solvent: Supercritical Carbon Dioxide (CO₂).

    • Pressure: High pressure, typically in the range of 100-350 bar.

    • Temperature: Moderate temperatures, generally between 40-60°C.

    • Procedure:

      • The powdered heartwood is packed into an extraction vessel.

      • Supercritical CO₂ is passed through the vessel at a controlled flow rate.

      • The CO₂, now containing dissolved this compound, is depressurized in a collection vessel, causing the this compound to precipitate out.

      • The resulting extract can be further purified if necessary.

Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.

  • Sample Preparation and Derivatization:

    • The crude plant extract is dissolved in a suitable organic solvent (e.g., hexane, ethyl acetate).

    • To improve the volatility and chromatographic peak shape of this compound, derivatization of the hydroxyl group is often necessary. A common method is silylation:

      • Evaporate a known volume of the extract to dryness under a stream of nitrogen.

      • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and a catalyst like pyridine.

      • Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.

      • The derivatized sample is then diluted with an appropriate solvent before injection into the GC-MS.[4]

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), is suitable for separating diterpenes. A typical column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

    • Oven Temperature Program:

      • Initial temperature: 100-150°C, hold for 1-2 minutes.

      • Ramp: Increase the temperature at a rate of 5-15°C/minute to 280-300°C.

      • Final hold: Maintain the final temperature for 5-10 minutes.

    • Injector Temperature: 250-280°C.

    • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 550.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Quantification:

    • An external standard calibration curve is constructed using a certified reference standard of this compound.

    • The peak area of the derivatized this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.

Signaling Pathways and Experimental Workflows

Putative Biosynthetic Pathway of this compound

This compound, being a diterpenoid, is synthesized via the methylerythritol phosphate (MEP) pathway in plants, which provides the precursor geranylgeranyl pyrophosphate (GGPP). The following diagram illustrates a putative biosynthetic pathway leading to this compound.

Totarol_Biosynthesis G3P Glyceraldehyde-3-phosphate MEP_pathway MEP Pathway G3P->MEP_pathway Pyruvate Pyruvate Pyruvate->MEP_pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) MEP_pathway->GGPP Multiple steps Diterpene_Synthase Diterpene Synthase(s) GGPP->Diterpene_Synthase Totarane_Skeleton Totarane Skeleton Intermediate Diterpene_Synthase->Totarane_Skeleton Cyclization P450s Cytochrome P450 Monooxygenases Totarane_Skeleton->P450s Totarol This compound P450s->Totarol Hydroxylation

Caption: Putative biosynthetic pathway of this compound from primary metabolites.

General Experimental Workflow for Quantification

The workflow for the quantification of this compound from a plant sample involves several key stages, from sample collection to data analysis.

Quantification_Workflow Start Plant Material Collection Drying Drying and Grinding Start->Drying Extraction Extraction (e.g., SFE, Solvent Extraction) Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration Derivatization Derivatization (Silylation) Filtration->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing End Result Reporting Data_Processing->End

Caption: General workflow for the quantification of this compound in plant samples.

Conclusion

This compound stands out as a promising natural product with significant potential for various applications. While Podocarpus totara is the most well-known source, this guide highlights the presence of this valuable compound in other plant species, opening avenues for further exploration and sustainable sourcing. The detailed experimental protocols provided herein offer a solid foundation for researchers to accurately quantify this compound, facilitating further studies into its bioactivity, biosynthesis, and potential for drug development. The elucidation of its complete biosynthetic pathway remains an area for future research, which could enable metabolic engineering approaches for its enhanced production.

References

The Evolving Landscape of (+)-Totarol Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, biological activities, and mechanisms of action of (+)-totarol derivatives, offering a comprehensive resource for researchers and scientists in the field of drug discovery and development.

Introduction

This compound, a naturally occurring diterpenoid phenol isolated from the heartwood of Podocarpus totara, has long been recognized for its potent antimicrobial properties.[1][2] Its unique chemical scaffold has inspired the development of a diverse range of derivatives with modified biological activities and physicochemical characteristics. This technical guide provides a detailed overview of the current state of research on this compound derivatives, focusing on their synthesis, basic characteristics, and potential as therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel antimicrobial and other therapeutic agents.

Physicochemical Characteristics of this compound and its Derivatives

This compound is a white solid with a melting point ranging from 128 to 132 °C and a boiling point between 369 and 371 °C.[3] Its molecular formula is C20H30O, and it has a molar mass of 286.459 g·mol−1.[2] Key physicochemical properties of this compound are summarized in the table below. While comprehensive data for all derivatives is not exhaustively compiled in a single source, individual studies report on the characterization of newly synthesized analogues.

PropertyValueReference
Molecular FormulaC20H30O[2]
Molar Mass286.459 g·mol−1[2]
Melting Point128-132 °C[3]
Boiling Point369-371 °C[3]
AppearanceWhite solid[3]
logP (o/w)6.405 (estimated)[3]
Water Solubility0.03402 mg/L at 25 °C (estimated)[3]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves modifications at various positions of the parent molecule to explore structure-activity relationships. Common strategies include alterations of the aromatic ring, the phenolic hydroxyl group, and the isopropyl group.

Representative Synthetic Protocol: Synthesis of Ring-C Modified Analogues

A general procedure for the synthesis of analogues with modifications on the C-ring of this compound is described by Evans et al.[1] These syntheses often aim to elucidate the structural requirements for antibacterial activity. While the original paper provides the foundational methodology, a generalized protocol would involve the chemical modification of the aromatic ring substituents of totarol. For instance, derivatization at the C-12 position has been explored, though it has been shown to have an undesirable effect on antibacterial activity.[1] A crucial finding from these studies is that the phenolic moiety at C-13 is generally essential for potent antibacterial activity against Gram-positive bacteria.[1]

Biological Activities and Mechanisms of Action

This compound and its derivatives exhibit a broad range of biological activities, with antimicrobial effects being the most extensively studied. The primary mechanisms of action include disruption of the bacterial cell membrane, inhibition of the cell division protein FtsZ, and modulation of efflux pump activity.

Antimicrobial Activity

Numerous studies have demonstrated the potent activity of this compound and its derivatives against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][4] The minimum inhibitory concentrations (MICs) for this compound against various Gram-positive bacteria are typically in the low micromolar range.[1] The antibacterial activity of several derivatives is summarized in the table below. It is noteworthy that modifications to the totarol scaffold can significantly impact potency, with some derivatives showing enhanced activity compared to the parent compound.

Compound/DerivativeTarget Organism(s)MIC (µM)Reference
This compoundEnterococcus faecalis, Streptococcus pneumoniae, Methicillin-resistant Staphylococcus aureus (MRSA)7[1]
Totaryl α-D-mannopyranosideEnterococcus faecalis, Streptococcus pneumoniae, MRSA18[1]
Mechanism 1: Inhibition of FtsZ Polymerization

One of the key mechanisms underlying the antibacterial activity of this compound is the inhibition of the bacterial cell division protein FtsZ.[3] FtsZ is a prokaryotic homolog of tubulin and plays a crucial role in the formation of the Z-ring at the site of cell division.[5] By perturbing the assembly dynamics of FtsZ, totarol and its derivatives can effectively block bacterial cytokinesis, leading to cell filamentation and eventual lysis.

The effect of this compound derivatives on FtsZ polymerization can be assessed using a light scattering assay. A detailed protocol for this type of assay is provided by van den Ent et al.[5][6] The general steps are as follows:

  • Protein Purification: Purify FtsZ protein from a suitable expression system (e.g., E. coli).

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified FtsZ in a polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2).

  • Initiation of Polymerization: Initiate polymerization by adding GTP to the reaction mixture.

  • Light Scattering Measurement: Monitor the change in light scattering over time at a specific wavelength (e.g., 350 nm) using a spectrophotometer. An increase in light scattering indicates FtsZ polymerization.

  • Inhibitor Testing: Perform the assay in the presence of varying concentrations of the this compound derivative to determine its effect on the rate and extent of FtsZ polymerization.

DOT script for FtsZ Inhibition Pathway

FtsZ_Inhibition cluster_bacterial_cell Bacterial Cell FtsZ_monomers FtsZ Monomers FtsZ_polymers FtsZ Polymers FtsZ_monomers:e->FtsZ_polymers:w Polymerization GTP GTP GTP->FtsZ_polymers GTP Hydrolysis Z_ring Z-Ring Formation FtsZ_polymers->Z_ring Assembly Cell_division Cell Division Z_ring->Cell_division Totarol_derivative This compound Derivative Totarol_derivative->FtsZ_polymers Inhibition caption FtsZ Polymerization Inhibition by this compound Derivative

FtsZ_Inhibition cluster_bacterial_cell Bacterial Cell FtsZ_monomers FtsZ Monomers FtsZ_polymers FtsZ Polymers FtsZ_monomers:e->FtsZ_polymers:w Polymerization GTP GTP GTP->FtsZ_polymers GTP Hydrolysis Z_ring Z-Ring Formation FtsZ_polymers->Z_ring Assembly Cell_division Cell Division Z_ring->Cell_division Totarol_derivative This compound Derivative Totarol_derivative->FtsZ_polymers Inhibition caption FtsZ Polymerization Inhibition by this compound Derivative

Caption: FtsZ Polymerization Inhibition by this compound Derivative

Mechanism 2: Efflux Pump Inhibition

Another important mechanism of action for this compound and its derivatives is the inhibition of bacterial efflux pumps.[7] Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby contributing to drug resistance.[8] By inhibiting these pumps, this compound derivatives can restore the efficacy of conventional antibiotics and combat multidrug resistance. For example, totarol has been shown to inhibit the NorA efflux pump in S. aureus.[7]

An ethidium bromide (EtBr) efflux assay is commonly used to assess the efflux pump inhibitory activity of compounds. A detailed protocol for this assay is described by Smith et al.[7] The general steps are as follows:

  • Bacterial Strain Preparation: Use a bacterial strain that overexpresses the target efflux pump (e.g., S. aureus overexpressing NorA).

  • Loading with Ethidium Bromide: Load the bacterial cells with a sub-lethal concentration of EtBr, a substrate of many efflux pumps.

  • Initiation of Efflux: Initiate efflux by adding an energy source, such as glucose.

  • Fluorescence Measurement: Monitor the fluorescence of the cell suspension over time. A decrease in fluorescence indicates the efflux of EtBr from the cells.

  • Inhibitor Testing: Perform the assay in the presence of the this compound derivative to determine its ability to inhibit EtBr efflux, which is observed as a slower rate of fluorescence decay.

DOT script for Efflux Pump Inhibition Workflow

Efflux_Pump_Inhibition cluster_workflow Experimental Workflow cluster_intervention Intervention start Start prep_bacteria Prepare Bacterial Strain (e.g., S. aureus with NorA) start->prep_bacteria load_etbr Load Cells with Ethidium Bromide (EtBr) prep_bacteria->load_etbr initiate_efflux Initiate Efflux (add glucose) load_etbr->initiate_efflux measure_fluorescence Measure Fluorescence (rate of decrease) initiate_efflux->measure_fluorescence end End measure_fluorescence->end Totarol_derivative This compound Derivative inhibition Inhibition of Efflux Pump Totarol_derivative->inhibition inhibition->initiate_efflux Modulates caption Workflow for Efflux Pump Inhibition Assay

Efflux_Pump_Inhibition cluster_workflow Experimental Workflow cluster_intervention Intervention start Start prep_bacteria Prepare Bacterial Strain (e.g., S. aureus with NorA) start->prep_bacteria load_etbr Load Cells with Ethidium Bromide (EtBr) prep_bacteria->load_etbr initiate_efflux Initiate Efflux (add glucose) load_etbr->initiate_efflux measure_fluorescence Measure Fluorescence (rate of decrease) initiate_efflux->measure_fluorescence end End measure_fluorescence->end Totarol_derivative This compound Derivative inhibition Inhibition of Efflux Pump Totarol_derivative->inhibition inhibition->initiate_efflux Modulates caption Workflow for Efflux Pump Inhibition Assay

Caption: Workflow for Efflux Pump Inhibition Assay

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant potential for the development of new therapeutic agents. Their multifaceted mechanisms of action, including the inhibition of essential bacterial processes and the ability to overcome drug resistance, make them attractive candidates for further investigation. Future research should focus on the synthesis and evaluation of a wider range of derivatives to establish more comprehensive structure-activity relationships. Furthermore, detailed mechanistic studies are needed to fully elucidate the molecular targets and signaling pathways affected by these compounds. The development of derivatives with improved pharmacokinetic and pharmacodynamic properties will be crucial for their successful translation into clinical applications. The information compiled in this technical guide provides a solid foundation for these future endeavors, paving the way for the discovery of novel and effective drugs based on the this compound scaffold.

References

The Therapeutic Potential of (+)-Totarol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-Totarol, a naturally occurring phenolic diterpenoid, is a testament to the potent therapeutic compounds found in nature.[1] Originally isolated from the heartwood of the New Zealand native Podocarpus totara tree, this remarkable molecule has garnered significant scientific interest due to its broad spectrum of biological activities.[1] The resistance of the tōtara wood to decay is attributed to the presence of this compound, hinting at its powerful antimicrobial properties.[1][2] This technical guide provides an in-depth exploration of the therapeutic potential of this compound, presenting key quantitative data, detailed experimental protocols for its evaluation, and visual representations of its mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking a comprehensive understanding of this promising natural product.

Therapeutic Properties of this compound

This compound exhibits a wide array of therapeutic properties, including antimicrobial, antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. These multifaceted activities make it a compelling candidate for further investigation and development in various therapeutic areas.

Antimicrobial Activity

This compound has demonstrated potent activity against a range of microorganisms, particularly Gram-positive bacteria.[3] Its efficacy extends to clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and acne-causing bacteria.[4][5]

Quantitative Antimicrobial Data for this compound

MicroorganismStrainMIC (µg/mL)Test MethodReference
Staphylococcus aureusATCC 292132Broth Microdilution[6]
Staphylococcus aureusFood-borne isolates2-4Broth Microdilution[6]
Staphylococcus aureusPenicillin-resistant1.56Not Specified[3]
Streptococcus mutansNot Specified0.78Not Specified[1]
Propionibacterium acnesNot Specified3.9Not Specified[1]
Gram-positive wound pathogens (canine)Clinical isolates4Broth Microdilution[7]
Gram-negative wound pathogens (canine)Clinical isolates256-512Broth Microdilution[7]
Mycobacterium tuberculosisH37Rv21.1Not Specified[1]

Mechanisms of Antimicrobial Action

The antimicrobial action of this compound is multifaceted and not yet fully elucidated. Several proposed mechanisms include:

  • Disruption of the Cell Membrane: this compound is highly hydrophobic and can insert into the phospholipid bilayer of bacterial membranes, disrupting their integrity and leading to leakage of cellular contents.[1][8]

  • Inhibition of Efflux Pumps: It can act as an efflux pump inhibitor (EPI), particularly against the NorA efflux pump in Staphylococcus aureus, thereby restoring the efficacy of antibiotics that are normally expelled by these pumps.[9]

  • Inhibition of Bacterial Cell Division: this compound has been shown to target the FtsZ protein, a key component of the bacterial cell division machinery, leading to the inhibition of cytokinesis.[1][10]

  • Inhibition of Respiratory Transport: While initially proposed, the inhibition of bacterial respiratory transport is considered less likely as this compound is also effective against anaerobic bacteria.[1][9]

Totarol Totarol Membrane Bacterial Cell Membrane Totarol->Membrane Disruption EffluxPump Efflux Pump (e.g., NorA) Totarol->EffluxPump Inhibition FtsZ FtsZ Protein Totarol->FtsZ Inhibition AntibioticResistance Antibiotic Resistance EffluxPump->AntibioticResistance Cytokinesis Cell Division FtsZ->Cytokinesis

Figure 1: Proposed antimicrobial mechanisms of this compound.

Antioxidant Activity

This compound is a potent antioxidant, with studies demonstrating its activity to be seven times stronger than that of Vitamin E.[4][11][12][13] It effectively neutralizes free radicals and inhibits lipid peroxidation, thereby protecting cells from oxidative stress.[1][11] This strong antioxidant capacity contributes to its anti-aging and skin-protective effects observed in cosmetic applications.[11][14]

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties.[11][14] It has been shown to reduce the secretion of pro-inflammatory cytokines such as IL-6 while increasing the secretion of the anti-inflammatory cytokine IL-10 in human-derived monocytic THP-1 cells.[10] This modulation of the inflammatory response makes it a potential therapeutic agent for inflammatory skin conditions and other inflammatory disorders.

Anticancer Potential

Preclinical studies have indicated that this compound and its derivatives possess anticancer activity against various human cancer cell lines.

Quantitative Anticancer Data for this compound and Derivatives

Cell LineCancer TypeCompoundIC50 (µg/mL)Reference
MCF-7Breast CancerTotarol derivativesNot specified (significant activity)[10]
A549Lung CancerTotarol derivativesNot specified (significant activity)[10]
HCT-116Colorectal CancerTotarol derivativesNot specified (significant activity)[10]
K562LeukemiaPropolis extract (high Totarol)39.67[15]
OAW42Ovarian CancerTotarol and associated compoundsCytotoxic activity observed[15]

The anticancer mechanism is hypothesized to involve the formation of an o-quinone methide in vivo.[1] Furthermore, tocotrienols, a class of compounds with structural similarities to the isoprenoid side chain of Totarol, have been shown to exert antiproliferative and pro-apoptotic effects on cancer cells.[16][17]

Neuroprotective Effects

This compound has demonstrated neuroprotective properties in both in vitro and in vivo models. It has been shown to protect neurons from glutamate- and oxygen-glucose deprivation-induced cell death.[18][19]

Signaling Pathway of this compound's Neuroprotection

The neuroprotective effects of this compound are mediated, at least in part, through the activation of the Akt/HO-1 signaling pathway.[18] This pathway plays a crucial role in cell survival and protection against oxidative stress.

Totarol Totarol Akt Akt Totarol->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Nrf2 Nrf2 Akt->Nrf2 Activates NeuronalSurvival Neuronal Survival Akt->NeuronalSurvival Promotes HO1 HO-1 Nrf2->HO1 Induces OxidativeStress Oxidative Stress HO1->OxidativeStress Reduces OxidativeStress->NeuronalSurvival Inhibits cluster_prep Preparation cluster_exp Experiment cluster_res Result Inoculum Bacterial Inoculum Swab Swab Inoculum on Plate Inoculum->Swab AgarPlate Agar Plate AgarPlate->Swab TotarolDisk This compound Disk PlaceDisk Place Disk on Agar TotarolDisk->PlaceDisk Swab->PlaceDisk Incubate Incubate PlaceDisk->Incubate MeasureZone Measure Zone of Inhibition Incubate->MeasureZone

References

(+)-Totarol: A Technical Guide on its Ethnobotanical Significance and Pharmacological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: From Traditional Remedy to Modern Therapeutic

(+)-Totarol is a naturally occurring phenolic diterpenoid extracted from the heartwood of the New Zealand native Tōtara tree (Podocarpus totara).[1][2] The remarkable resistance of Tōtara wood to decay has been recognized for centuries, leading to its extensive use by Māori for constructing canoes (waka), housing, and carvings.[1][3] In traditional Māori medicine, extracts of the Tōtara were employed to treat a variety of ailments, including fevers, skin complaints, and inflammatory conditions.[3][4][5] This historical use has prompted modern scientific investigation into the bioactive properties of its principal constituent, this compound.

This document provides a technical overview of the pharmacological properties of this compound, focusing on its antimicrobial, antioxidant, and anti-inflammatory activities. It summarizes key quantitative data, outlines experimental protocols for assessing its bioactivity, and visualizes its known mechanisms of action.

Core Bioactivities and Mechanisms of Action

This compound exhibits a multi-faceted pharmacological profile, making it a compound of significant interest for drug development. Its primary activities are characterized as antimicrobial, antioxidant, and anti-inflammatory.[6][7]

Antimicrobial Activity

This compound demonstrates potent activity, particularly against Gram-positive bacteria, including antibiotic-resistant strains.[5][8] Its efficacy against Cutibacterium acnes (formerly Propionibacterium acnes) makes it a promising agent for acne treatment.[6][7]

Mechanism of Action: The primary antibacterial mechanism of this compound involves the disruption of bacterial cell membrane integrity and permeability.[9][10] This leads to the leakage of cytoplasmic contents and ultimately, cell death.[9] Additionally, studies suggest that totarol can inhibit bacterial cytokinesis by targeting the FtsZ protein, which is essential for cell division.[1][10] It has also been shown to inhibit the activity of multidrug efflux pumps, such as NorA in Staphylococcus aureus, which may help in overcoming bacterial resistance.[11]

cluster_0 Bacterial Cell MEMBRANE Cell Membrane CYTOPLASM Cytoplasm FTSZ FtsZ Protein DIVISION Cell Division FTSZ->DIVISION essential for EFFLUX Efflux Pump (e.g., NorA) RESISTANCE Antibiotic Resistance EFFLUX->RESISTANCE contributes to TOTAROL This compound TOTAROL->MEMBRANE Disrupts Integrity & Permeability TOTAROL->FTSZ Inhibits TOTAROL->EFFLUX Inhibits TOTAROL This compound AKT Akt (Protein Kinase B) TOTAROL->AKT Activates CYTOKINES Cytokine Modulation TOTAROL->CYTOKINES Modulates (↓ IL-6, ↑ IL-10) HO1 HO-1 (Heme Oxygenase-1) AKT->HO1 Induces Expression ROS Oxidative Stress (ROS) HO1->ROS Reduces CELL_PROTECTION Cellular Protection & Anti-inflammation HO1->CELL_PROTECTION Promotes ROS->CELL_PROTECTION damages CYTOKINES->CELL_PROTECTION Contributes to A 1. Preparation of Totarol Stock C 3. Serial Dilution in 96-Well Plate (Totarol + Growth Medium) A->C B 2. Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) D 4. Inoculate Wells with Bacteria B->D C->D E 5. Incubate Plate (e.g., 37°C for 18-24h) D->E F 6. Assess Growth Visually or by Spectrophotometer (OD) E->F G 7. Determine MIC (Lowest concentration with no visible growth) F->G

References

Methodological & Application

Supercritical CO2 Extraction of (+)-Totarol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Totarol, a naturally occurring diterpenoid phenol, is predominantly extracted from the heartwood of the New Zealand native tree, Podocarpus totara.[1][2] This compound has garnered significant interest within the scientific and pharmaceutical communities due to its potent antimicrobial, antioxidant, and neuroprotective properties.[3][4][5] Supercritical carbon dioxide (CO2) extraction has emerged as a superior green technology for isolating this compound.[1][2][6] This method offers numerous advantages over traditional solvent-based techniques, including high selectivity, the absence of toxic solvent residues, and the preservation of the compound's bioactivity, yielding a pure and organic product.[1][7][8]

These application notes provide a comprehensive overview and detailed protocols for the efficient extraction of this compound using supercritical CO2, intended to guide researchers in laboratory and pilot-scale production.

Data Presentation: Supercritical CO2 Extraction Parameters for this compound

The following table summarizes key quantitative data from experimental studies on the supercritical CO2 extraction of this compound, providing a comparative overview of different extraction conditions and their outcomes.

ParameterValueUnitNotesSource
Feed Material
SourceHeartwood of Podocarpus totara-Can be sourced from recycled timber like old fence posts.[2][1][2]
Particle Size0.5 - 1.0mmGrinding increases surface area for efficient extraction.[7][7]
Extraction Conditions
Pressure150barA key parameter for tuning solvent power.[7]
Temperature333 (60)K (°C)Influences both solvent density and vapor pressure of the solute.[7]
Extraction Time3 x 80minutesMultiple extraction periods can enhance yield.[7]
Separation Conditions
Separator 1 Pressure70barLower pressure causes precipitation of the extract.[7]
Separator 1 Temperature~313 (40)K (°C)Temperature also influences separation efficiency.[7]
Yield and Purity
Extract Yield (Supercritical CO2)Higher than liquid CO2% w/wSupercritical conditions generally lead to higher overall extract yields.[7]
Totarol Concentration in Extract (Supercritical CO2)~40% by massThe resulting extract is rich in Totarol.[7]
Extract Yield (Liquid CO2)Lower than supercritical CO2% w/wLiquid CO2 can also be used but may lead to operational issues.[7]
Totarol Concentration in Extract (Liquid CO2)~55% by massLiquid CO2 can yield a higher purity extract.[7]

Experimental Protocols

This section outlines a detailed methodology for the supercritical CO2 extraction of this compound.

1. Materials and Equipment

  • Raw Material: Dried heartwood of Podocarpus totara.

  • Grinder: A laboratory mill capable of achieving a particle size of 0.5-1.0 mm.

  • Supercritical Fluid Extraction (SFE) System: A laboratory or pilot-scale SFE system equipped with an extraction vessel, a high-pressure CO2 pump, a co-solvent pump (optional), heat exchangers, a back-pressure regulator, and at least one separator with temperature and pressure control.

  • CO2 Supply: High-purity (99.9%) carbon dioxide.

  • Collection Vials: Pre-weighed glass vials for collecting the extract.

  • Analytical Balance: For accurate weighing of raw material and extract.

  • Post-extraction processing equipment: Freeze-dryer and grinder for the collected extract.[1]

2. Pre-Extraction Preparation

  • Drying: Ensure the Podocarpus totara heartwood is thoroughly dried to a low moisture content (e.g., <10% w/w) to improve extraction efficiency.

  • Grinding: Grind the dried heartwood to a uniform particle size between 0.5 and 1.0 mm.[7] A consistent particle size is crucial for preventing channeling of the supercritical fluid and ensuring even extraction.

  • Weighing: Accurately weigh the ground plant material before loading it into the extraction vessel.

3. Supercritical CO2 Extraction Procedure

  • Loading the Extractor: Load the ground Podocarpus totara heartwood into the extraction vessel. Ensure the material is packed uniformly to allow for consistent flow of the supercritical CO2.

  • System Assembly: Securely seal the extraction vessel and connect it to the SFE system according to the manufacturer's instructions.

  • Setting Parameters:

    • Set the extraction vessel temperature to 60 °C (333 K).[7]

    • Set the separator temperature to approximately 40 °C (313 K).[7]

    • Set the separator pressure to 70 bar.[7]

  • Pressurization:

    • Start the CO2 pump to introduce liquid CO2 into the system.

    • The CO2 will be heated and pressurized. Gradually increase the pressure in the extraction vessel to the target of 150 bar.[7]

  • Extraction:

    • Once the target pressure and temperature are reached and stable, begin the flow of supercritical CO2 through the extraction vessel.

    • The supercritical CO2 will act as a solvent, dissolving the this compound and other lipophilic compounds from the plant matrix.

    • Maintain a constant flow of CO2 through the system.

    • Conduct the extraction for a predetermined duration. Based on available data, three consecutive 80-minute extraction periods can be effective.[7]

  • Separation and Collection:

    • The CO2 laden with the extract flows from the extraction vessel to the separator.

    • In the separator, the pressure and temperature are lower, causing the CO2 to lose its solvent power and return to a gaseous state.

    • This change in state causes the dissolved compounds, including this compound, to precipitate and collect at the bottom of the separator.

    • The gaseous CO2 is then typically recycled back to the pump for reuse.[1]

    • Collect the precipitated extract from the separator into a pre-weighed collection vial.

  • Depressurization:

    • After the extraction is complete, carefully and slowly depressurize the system according to the manufacturer's safety guidelines.

    • Ensure the system is fully depressurized before opening the extraction vessel.

  • Unloading and Cleaning:

    • Open the extraction vessel and remove the spent plant material.

    • Thoroughly clean the extraction vessel and all system components to avoid cross-contamination in subsequent extractions.

4. Post-Extraction Processing

  • The collected extract may initially be a solid, compacted mass.[1]

  • Freeze-dry the extract to remove any residual water.[1]

  • Grind the freeze-dried extract into a fine powder for ease of handling and formulation.[1]

Visualizations

Experimental Workflow for Supercritical CO2 Extraction of this compound

Supercritical_CO2_Extraction_Workflow A Raw Material (Podocarpus totara heartwood) B Drying A->B C Grinding (0.5-1.0 mm) B->C D Loading into Extraction Vessel C->D E Supercritical CO2 Extraction (150 bar, 60°C) D->E F Separation (70 bar, 40°C) E->F CO2 + Extract G Collection of This compound Rich Extract F->G Precipitated Extract H Recycled CO2 F->H Gaseous CO2 I Post-Processing (Freeze-drying, Grinding) G->I Pump High-Pressure Pump H->Pump J Final Product (this compound Powder) I->J CO2_source CO2 Source CO2_source->Pump Pump->E

Caption: Workflow for this compound extraction.

Proposed Signaling Pathway for the Neuroprotective Effects of this compound

Research suggests that this compound may exert neuroprotective effects by activating the Akt/HO-1 signaling pathway, which helps in reducing oxidative stress.[3]

Totarol_Signaling_Pathway cluster_Akt cluster_outcome Totarol This compound PI3K PI3K Totarol->PI3K Activates Akt Akt PI3K->Akt Leads to phosphorylation pAkt p-Akt (Phosphorylated) Nrf2 Nrf2 pAkt->Nrf2 Promotes nuclear translocation HO1 HO-1 (Heme Oxygenase-1) Nrf2->HO1 Induces expression OxidativeStress Oxidative Stress HO1->OxidativeStress Reduces Neuroprotection Neuroprotection

Caption: this compound's proposed neuroprotective pathway.

References

Laboratory Synthesis of (+)-Totarol: A Detailed Chemoenzymatic Approach

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Totarol is a naturally occurring diterpenoid phenol with significant biological activities, including potent antimicrobial and antioxidant properties. Its unique tricyclic structure and therapeutic potential have made it a compelling target for chemical synthesis. This document provides a detailed, step-by-step protocol for the enantioselective laboratory synthesis of this compound based on a chemoenzymatic strategy. This approach utilizes a key lipase-catalyzed kinetic resolution to establish the crucial stereochemistry, followed by a series of chemical transformations to construct the characteristic totarane skeleton.

Overall Synthetic Strategy

The synthesis commences with the preparation of a racemic β-keto ester, which then undergoes a lipase-catalyzed kinetic resolution to yield an enantiomerically enriched alcohol. This chiral building block is subsequently converted into an α,β-unsaturated ketone. A Michael addition of a second β-keto ester, followed by an intramolecular aldol condensation and dehydration (Robinson annulation), constructs the tricyclic core. Final modifications through bromination and debromination afford the target molecule, this compound.

Totarol_Synthesis_Workflow start Racemic β-Keto Ester lipase Lipase-Catalyzed Kinetic Resolution start->lipase alcohol Enantiomerically Enriched Alcohol lipase->alcohol ab_unsat_ketone α,β-Unsaturated Ketone alcohol->ab_unsat_ketone michael Michael Addition ab_unsat_ketone->michael robinson Robinson Annulation michael->robinson intermediate Tricyclic Intermediate robinson->intermediate final_steps Bromination/ Debromination intermediate->final_steps totarol This compound final_steps->totarol

Caption: Overall workflow for the chemoenzymatic synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Racemic β-Keto Ester

This initial step involves the synthesis of the starting racemic β-keto ester. A common method is the Claisen condensation.

  • Materials: Sodium hydride (60% dispersion in mineral oil), appropriate ketone and ester precursors, anhydrous diethyl ether or THF, hydrochloric acid (1 M).

  • Procedure:

    • Suspend sodium hydride in anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the ketone in the anhydrous solvent.

    • After the initial reaction subsides, add the ester dropwise.

    • Allow the reaction to stir at room temperature until completion (monitored by TLC).

    • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Lipase-Catalyzed Kinetic Resolution

This crucial step establishes the stereochemistry of the synthesis.

  • Materials: Racemic β-keto ester, Lipase (e.g., from Candida antarctica), vinyl acetate, anhydrous organic solvent (e.g., toluene or tert-butyl methyl ether).

  • Procedure:

    • Dissolve the racemic β-keto ester in the anhydrous organic solvent.

    • Add the lipase and vinyl acetate to the solution.

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by chiral HPLC or GC to approximately 50% conversion.

    • Once the desired conversion is reached, filter off the lipase.

    • Concentrate the filtrate under reduced pressure.

    • Separate the resulting enantiomerically enriched alcohol and the unreacted ester by column chromatography.

Step 3: Synthesis of the α,β-Unsaturated Ketone

The enantiomerically enriched alcohol is converted to the corresponding α,β-unsaturated ketone.

  • Materials: Enantiomerically enriched alcohol, p-toluenesulfonic acid (p-TsOH) or 10% HCl, benzene or toluene.

  • Procedure:

    • Dissolve the enantiomerically enriched alcohol in benzene or toluene.

    • Add a catalytic amount of p-TsOH or 10% HCl.

    • Heat the mixture to reflux, using a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 4: Michael Addition

The α,β-unsaturated ketone undergoes a Michael addition with a second β-keto ester.

  • Materials: α,β-Unsaturated ketone, methyl 5-methyl-3-oxohexanoate, sodium methoxide (NaOMe), methanol.

  • Procedure:

    • Prepare a solution of sodium methoxide in methanol.

    • Add methyl 5-methyl-3-oxohexanoate to the NaOMe solution and stir to form the enolate.

    • Add the α,β-unsaturated ketone to the reaction mixture.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Neutralize the reaction with a weak acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • Extract the product with an organic solvent and wash with water and brine.

    • Dry the organic layer and concentrate to give the crude Michael adduct, which is often used in the next step without further purification.

Step 5: Robinson Annulation (Intramolecular Aldol Condensation and Dehydration)

The Michael adduct is cyclized to form the tricyclic core of totarol.

  • Materials: Crude Michael adduct from the previous step, base (e.g., potassium hydroxide or sodium ethoxide), ethanol or methanol.

  • Procedure:

    • Dissolve the crude Michael adduct in ethanol or methanol.

    • Add a solution of the base.

    • Heat the reaction mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction and neutralize with acid.

    • Remove the solvent under reduced pressure.

    • Extract the product, wash with water and brine, dry, and concentrate.

    • Purify the resulting tricyclic intermediate by column chromatography.

Step 6: Final Bromination and Debromination to Yield this compound

The final steps involve the introduction and subsequent removal of a bromine atom to achieve the correct aromatic substitution pattern.

  • Materials: Tricyclic intermediate, N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN), carbon tetrachloride or benzene, reducing agent (e.g., lithium aluminum hydride or a palladium catalyst with a hydrogen source).

  • Procedure (Bromination):

    • Dissolve the tricyclic intermediate in a suitable solvent.

    • Add NBS and a catalytic amount of a radical initiator.

    • Heat the mixture to reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction, filter off the succinimide, and concentrate the filtrate.

    • Purify the brominated intermediate by column chromatography.

  • Procedure (Debromination):

    • Dissolve the brominated intermediate in an appropriate solvent.

    • Add the reducing agent.

    • Stir the reaction at room temperature or with gentle heating until completion.

    • Carefully quench the reaction.

    • Work up the reaction by extraction and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the final product, this compound, by column chromatography or recrystallization.

Data Presentation

Compound Step Molecular Formula Molecular Weight ( g/mol ) Yield (%) Key Characterization Data
Racemic β-Keto Ester1VariesVariesTypically >801H NMR, 13C NMR, IR
Enantiomerically Enriched Alcohol2VariesVaries~45-501H NMR, 13C NMR, Chiral HPLC/GC (ee determination), Optical Rotation
α,β-Unsaturated Ketone3VariesVariesTypically >901H NMR, 13C NMR, IR
Michael Adduct4C21H30O4362.46High1H NMR, 13C NMR (often characterized as a diastereomeric mixture)
Tricyclic Intermediate5C20H28O2300.44Moderate1H NMR, 13C NMR, HRMS
This compound6C20H30O286.45High1H NMR, 13C NMR, HRMS, Optical Rotation, Melting Point

Visualization of Key Transformations

Michael_Addition enolate enolate Enolate of β-Keto Ester michael_adduct michael_adduct 1,5-Dicarbonyl Intermediate enolate->michael_adduct Nucleophilic Attack ab_unsat ab_unsat α,β-Unsaturated Ketone ab_unsat->michael_adduct

Caption: Michael Addition of an enolate to an α,β-unsaturated ketone.

Robinson_Annulation diketone diketone 1,5-Dicarbonyl Intermediate aldol aldol Intramolecular Aldol Addition diketone->aldol hydroxy_ketone hydroxy_ketone β-Hydroxy Ketone (Cyclized Intermediate) aldol->hydroxy_ketone dehydration dehydration Dehydration hydroxy_ketone->dehydration final_product final_product α,β-Unsaturated Cyclic Ketone dehydration->final_product

Caption: Robinson Annulation sequence: intramolecular aldol and dehydration.

Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) of (+)-Totarol against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Totarol, a natural phenolic diterpenoid extracted from the heartwood of Podocarpus totara, has demonstrated significant antimicrobial activity against a range of bacteria, particularly Gram-positive organisms like Staphylococcus aureus (S. aureus).[1] S. aureus is a major human pathogen responsible for a variety of infections, and the emergence of antibiotic-resistant strains necessitates the development of novel antimicrobial agents. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against S. aureus using the broth microdilution method, a standardized and widely accepted technique.[2][3] The probable antibacterial mechanism of totarol involves the disruption of cell membrane integrity and permeability, leading to the leakage of cellular contents.[1][4][5]

Data Summary

The following table summarizes the reported MIC values of this compound against various strains of S. aureus.

S. aureus StrainMIC Range (µg/mL)Reference
Food-borne isolates2 - 4[1][5]
ATCC 292132[1]
ATCC 25923 and effluxing strains2[6]
RN639064 - 128[7]

Experimental Protocol: Broth Microdilution Method

This protocol is based on established methodologies for antimicrobial susceptibility testing and specific findings related to this compound.[1][2][8] It is recommended to follow the general guidelines of the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[9][10]

Materials
  • This compound (analytical grade)

  • S. aureus strain (e.g., ATCC 29213 as a quality control strain)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Preparation of Reagents
  • S. aureus Inoculum Preparation:

    • From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select 3-5 well-isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • *This compound Stock Solution:

    • Prepare a stock solution of this compound in DMSO. The concentration will depend on the desired final concentration range to be tested. For example, a 1 mg/mL stock solution can be prepared.

    • Ensure this compound is fully dissolved.

Assay Procedure
  • Serial Dilution of this compound:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.

    • Add 200 µL of the this compound working solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well. This will result in wells with decreasing concentrations of this compound.

  • Inoculation:

    • Add 10 µL of the prepared S. aureus inoculum (5 x 10⁶ CFU/mL) to each well containing the serially diluted this compound and the growth control wells. The final volume in each well will be approximately 110 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing CAMHB and the bacterial inoculum, but no this compound.

    • Sterility Control: A well containing only CAMHB to check for contamination.

    • Solvent Control: A well containing CAMHB, the bacterial inoculum, and the highest concentration of DMSO used in the assay to ensure the solvent does not inhibit bacterial growth.

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[2]

Interpretation of Results
  • The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of S. aureus.[3]

  • Growth can be assessed visually as turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader.

  • The growth control should show distinct turbidity. The sterility and solvent controls should show no growth.

Visualizations

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_analysis Analysis prep_totarol Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilutions of this compound in 96-well plate prep_totarol->serial_dilution prep_inoculum Prepare S. aureus Inoculum (0.5 McFarland) add_inoculum Inoculate wells with S. aureus prep_inoculum->add_inoculum serial_dilution->add_inoculum add_controls Set up Growth, Sterility, and Solvent Controls add_inoculum->add_controls incubation Incubate at 35°C for 16-20 hours add_controls->incubation read_results Visually inspect for turbidity or measure OD600 incubation->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for MIC determination of this compound against S. aureus.

Proposed Mechanism of Action

Mechanism_of_Action cluster_bacterium Staphylococcus aureus Cell cell_wall Cell Wall cell_membrane Cell Membrane leakage Leakage of Cellular Contents cell_membrane->leakage cytoplasm Cytoplasm totarol This compound totarol->cell_membrane Disruption of Integrity & Permeability

Caption: Proposed mechanism of this compound on the S. aureus cell membrane.

References

Application Notes and Protocols for Determining the Antioxidant Capacity of (+)-Totarol using the DPPH Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Totarol, a naturally occurring phenolic diterpenoid extracted from the heartwood of trees of the Podocarpaceae family, has garnered significant interest for its potent antimicrobial and antioxidant properties. The antioxidant capacity of a compound is its ability to neutralize free radicals, which are unstable molecules that can cause cellular damage through oxidative stress. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and reliable method to evaluate the free radical scavenging activity of compounds. This application note provides a detailed protocol for determining the antioxidant capacity of this compound using the DPPH assay.

The principle of the DPPH assay is based on the reduction of the stable DPPH radical, which has a deep violet color in solution, by an antioxidant compound. When the DPPH radical accepts an electron or hydrogen atom from an antioxidant, it is converted to a non-radical form, resulting in a color change to a pale yellow. This change in absorbance at a specific wavelength is proportional to the radical scavenging activity of the antioxidant.

Data Presentation

The antioxidant capacity of this compound is typically quantified by its IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. For comparative purposes, the antioxidant activities of common standards like Trolox and Ascorbic Acid are also presented.

CompoundReported IC50 Range (µg/mL)Molar Concentration for IC50 (µM)
This compound5 - 20*17.5 - 69.8
Trolox2 - 88.0 - 32.0
Ascorbic Acid3 - 1017.0 - 56.8

*Note: The IC50 for this compound can vary depending on the specific assay conditions. The provided range is an estimate based on extracts containing totarol and should be determined experimentally. One study has suggested testing totarol extracts in a concentration range of 0 to 10 µg/mL.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedure for conducting the DPPH assay for this compound.

Materials and Reagents
  • This compound (high purity)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (analytical grade)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Ascorbic acid

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Adjustable micropipettes

  • Vortex mixer

  • Analytical balance

Reagent Preparation
  • DPPH Stock Solution (0.1 mM):

    • Accurately weigh 3.94 mg of DPPH powder.

    • Dissolve the DPPH in 100 mL of methanol.

    • Store the solution in an amber bottle and protect it from light at 4°C. This solution should be prepared fresh daily.

  • This compound Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve it in 10 mL of methanol. This will serve as the stock solution.

  • Standard Stock Solutions (1 mg/mL):

    • Prepare 1 mg/mL stock solutions of Trolox and Ascorbic Acid in methanol, following the same procedure as for this compound.

Experimental Workflow

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare DPPH, This compound, and Standard Solutions Serial_Dilutions Perform Serial Dilutions of Test Compounds Reagent_Prep->Serial_Dilutions Add_Samples Add Samples/Standards to Microplate Serial_Dilutions->Add_Samples Add_DPPH Add DPPH Solution to all wells Add_Samples->Add_DPPH Incubate Incubate in Dark (30 minutes) Add_DPPH->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

DPPH Assay Experimental Workflow

Assay Procedure
  • Preparation of Working Solutions:

    • From the 1 mg/mL this compound stock solution, prepare a series of dilutions in methanol to obtain final concentrations ranging from 1 to 100 µg/mL. A suggested series could be 1, 5, 10, 25, 50, and 100 µg/mL.

    • Prepare similar serial dilutions for the Trolox and Ascorbic Acid standards.

  • Assay in 96-Well Microplate:

    • Add 100 µL of each concentration of the this compound and standard solutions into separate wells of the 96-well plate.

    • Add 100 µL of methanol to a few wells to serve as the blank (Ablank).

    • Prepare a control by adding 100 µL of methanol to several wells (this will be the control sample, Acontrol, after adding DPPH).

    • To initiate the reaction, add 100 µL of the 0.1 mM DPPH solution to all wells except the blank.

    • Mix the contents of the wells gently by pipetting up and down.

  • Incubation:

    • Cover the microplate to prevent evaporation and incubate it in the dark at room temperature for 30 minutes.[1]

  • Absorbance Measurement:

    • After the incubation period, measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis and Calculation

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(Acontrol - Asample) / Acontrol] x 100

Where:

  • Acontrol is the absorbance of the DPPH solution with methanol.

  • Asample is the absorbance of the DPPH solution with the test sample (this compound or standard).

To determine the IC50 value, plot a graph of the percentage of inhibition versus the concentration of this compound. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined by interpolation from the graph.

Signaling Pathway and Logical Relationships

The underlying principle of the DPPH assay is a straightforward redox reaction. The antioxidant, in this case, this compound, donates a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

DPPH_Reaction_Mechanism DPPH_Radical DPPH• (Violet) Totarol This compound (Antioxidant) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H Reduction Totarol_Radical This compound• (Oxidized) Totarol->Totarol_Radical Oxidation

DPPH Radical Scavenging by this compound

Conclusion

This application note provides a comprehensive and detailed protocol for the determination of the antioxidant capacity of this compound using the DPPH assay. By following this standardized procedure, researchers can obtain reliable and reproducible data, which is essential for the evaluation of this compound's potential in pharmaceutical and drug development applications. The provided data tables and diagrams offer a clear framework for experimental design and data interpretation.

References

Application Notes and Protocols for (+)-Totarol in Bacterial Biofilm Disruption Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Totarol, a natural diterpenoid phenol derived from the heartwood of Podocarpus totara, has demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria.[1] Its efficacy extends to the disruption and eradication of bacterial biofilms, which are notoriously resistant to conventional antibiotic therapies. This document provides detailed application notes and experimental protocols for utilizing this compound in bacterial biofilm disruption assays, intended for researchers in microbiology, natural product chemistry, and drug development.

Mechanism of Action

The primary antibacterial mechanism of this compound involves the disruption of bacterial cell membrane integrity and permeability.[2] This leads to the leakage of essential cellular components and ultimately cell death. Additionally, studies have suggested that this compound can act as an efflux pump inhibitor in Staphylococcus aureus, which may contribute to its ability to overcome bacterial resistance mechanisms and reduce biofilm formation.[1] In vancomycin-resistant Enterococcus faecalis (VREF), this compound has been shown to downregulate the expression of key virulence genes associated with antibiotic resistance and biofilm formation.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound against various bacterial strains and their biofilms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus (food-borne isolates)2 - 4[2]
Staphylococcus aureus ATCC 292132[1]
Vancomycin-Resistant Enterococcus faecalis (VREF)0.25[3]

Table 2: Biofilm Inhibition and Eradication by this compound against Vancomycin-Resistant Enterococcus faecalis (VREF)

This compound Concentration (µg/mL)Biofilm Inhibition (%)Biofilm Eradication (%)Reference
0.03~20%~15%[5][4]
0.06~45%~35%[5][4]
0.12~70%~60%[5][4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a 2-fold serial dilution of the this compound stock solution in the 96-well plate using CAMHB. The final volume in each well should be 100 µL.

  • Inoculate each well with 5 µL of the bacterial suspension (adjusted to a final concentration of approximately 5 x 10^5 CFU/mL).

  • Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.

Biofilm Inhibition Assay (Pre-exposure)

This assay evaluates the ability of this compound to prevent biofilm formation.

Materials:

  • This compound stock solution

  • Bacterial culture

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose (or other suitable biofilm-promoting medium)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Plate reader

Procedure:

  • Add 100 µL of TSB with 1% glucose to each well of a 96-well plate.

  • Add varying concentrations of this compound to the wells.

  • Inoculate each well with 10 µL of an overnight bacterial culture diluted 1:100 in TSB.

  • Include a positive control (bacteria and medium without this compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 24 hours without shaking.

  • After incubation, gently discard the planktonic cells by inverting the plate.

  • Wash the wells twice with 200 µL of sterile Phosphate Buffered Saline (PBS).

  • Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.

  • Remove the methanol and allow the plate to air dry.

  • Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Discard the crystal violet solution and wash the plate by gently running tap water over it. Remove excess water by tapping the plate on a paper towel.

  • Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.

  • Measure the absorbance at 595 nm using a plate reader.

  • The percentage of biofilm inhibition is calculated using the formula: [(OD_control - OD_blank) - (OD_treated - OD_blank)] / (OD_control - OD_blank) * 100.

Biofilm Disruption Assay (Post-exposure)

This assay assesses the ability of this compound to disrupt pre-formed biofilms.

Materials:

  • Same as for the Biofilm Inhibition Assay.

Procedure:

  • Follow steps 1-5 of the Biofilm Inhibition Assay to allow for biofilm formation.

  • After the initial 24-hour incubation, gently discard the planktonic cells.

  • Wash the wells once with 200 µL of sterile PBS.

  • Add 200 µL of fresh TSB containing varying concentrations of this compound to the wells with the established biofilms.

  • Incubate the plate for another 24 hours at 37°C.

  • Follow steps 6-14 of the Biofilm Inhibition Assay to quantify the remaining biofilm.

  • The percentage of biofilm disruption is calculated using a similar formula as for inhibition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Biofilm Assay cluster_analysis Data Analysis prep_totarol This compound Stock Solution plate 96-well Plate Inoculation & Treatment prep_totarol->plate prep_bacteria Bacterial Culture (Overnight) prep_bacteria->plate incubation Incubation (24h, 37°C) plate->incubation washing Washing (PBS) incubation->washing staining Crystal Violet Staining washing->staining solubilization Solubilization (Acetic Acid) staining->solubilization reading Absorbance Reading (595 nm) solubilization->reading calculation Calculate % Inhibition or Disruption reading->calculation

Caption: Experimental workflow for biofilm assays.

mechanism_of_action totarol This compound membrane Cell Membrane totarol->membrane Disruption efflux Efflux Pump totarol->efflux Inhibition virulence Virulence Gene Expression totarol->virulence Downregulation biofilm Biofilm Formation membrane->biofilm efflux->biofilm virulence->biofilm

Caption: this compound's mechanism of action.

signaling_pathway_disruption cluster_qs Quorum Sensing System totarol This compound signal_production Signal Molecule Production totarol->signal_production Interference signal_detection Signal Receptor signal_production->signal_detection gene_expression Virulence & Biofilm Gene Expression signal_detection->gene_expression biofilm Biofilm Formation gene_expression->biofilm

Caption: Disruption of Quorum Sensing by this compound.

References

using (+)-Totarol as a natural preservative in formulations

Author: BenchChem Technical Support Team. Date: November 2025

An detailed application note and protocol for utilizing (+)-Totarol as a natural preservative in various formulations is outlined below, intended for researchers, scientists, and professionals in drug development.

Application Notes: this compound as a Natural Preservative

1. Introduction to this compound

This compound is a naturally occurring phenolic diterpenoid extracted from the heartwood of the New Zealand native Podocarpus totara tree.[1][2] The remarkable resistance of tōtara wood to decay is attributed to the potent antimicrobial and antioxidant properties of Totarol.[1][2] This lipophilic, pale yellow solid is gaining significant attention as a natural alternative to synthetic preservatives in cosmetic, pharmaceutical, and oral care formulations.[2][3][4][5] Its efficacy against a broad spectrum of bacteria, particularly Gram-positive strains, coupled with its strong antioxidant activity, makes it a versatile ingredient for product preservation and protection.[1][6][7]

2. Mechanism of Action

This compound exerts its preservative effects through a multi-faceted mechanism of action, primarily targeting microorganisms and oxidative processes.

  • Antimicrobial Action: Totarol's primary antimicrobial activity is against Gram-positive bacteria.[6] Its proposed mechanisms include:

    • Cell Membrane Disruption: Totarol alters the integrity and permeability of the bacterial cell membrane, leading to the leakage of essential cellular components and ultimately, cell death.[3][8][9][10]

    • Inhibition of Bacterial Respiration: Some studies suggest that Totarol may inhibit the bacterial respiratory transport chain.[1][9][11]

    • Inhibition of Cell Division: Totarol has been shown to inhibit the FtsZ protein, which is crucial for bacterial cell division by forming the Z-ring structure.[1][3]

    • Efflux Pump Inhibition: It can act as an efflux pump inhibitor in bacteria like Staphylococcus aureus, which enhances the efficacy of other antimicrobial agents.[8][11]

  • Antioxidant Action: Totarol is a potent antioxidant, reported to be up to seven times more effective than Vitamin E.[2][7] It functions by donating a hydrogen atom to peroxy radicals, thereby neutralizing them and terminating damaging free-radical chain reactions.[1] This property helps to prevent the oxidative degradation of formulation ingredients, maintaining product stability and efficacy.

  • Anti-biofilm Action: Totarol has demonstrated the ability to both inhibit the formation of bacterial biofilms and eradicate existing ones, which is a critical attribute for a preservative, especially in products susceptible to microbial colonization.[3][12][13]

Totarol_Mechanism_of_Action cluster_bacteria Bacterial Cell cluster_outcomes Antimicrobial Effects Totarol This compound Membrane Cell Membrane Totarol->Membrane Disrupts FtsZ FtsZ Protein Totarol->FtsZ Inhibits EffluxPump Efflux Pump Totarol->EffluxPump Inhibits RespiratoryChain Respiratory Chain Totarol->RespiratoryChain Inhibits FreeRadical Free Radicals (Oxidative Stress) Totarol->FreeRadical Scavenges Disruption Membrane Disruption & Leakage Membrane->Disruption Inhibition_Division Inhibition of Cell Division FtsZ->Inhibition_Division Inhibition_Efflux Inhibition of Efflux Pumps EffluxPump->Inhibition_Efflux Inhibition_Respiration Inhibition of Respiration RespiratoryChain->Inhibition_Respiration Neutralization Neutralization FreeRadical->Neutralization

Antimicrobial and antioxidant mechanisms of this compound.

Data Presentation

The efficacy of this compound as a preservative is supported by quantitative data from various in vitro studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusFood-borne isolates & ATCC 292132 - 4[8][10][14]
Staphylococcus spp.Methicillin-resistant & susceptible (from dogs/cats)4[3]
Propionibacterium acnesN/A< 1.56[6]
Streptococcus mutansN/APotent activity[6][9]
Bacillus subtilisN/APotent activity[6]
Vancomycin-resistant Enterococcus faecalis (VREF)N/A0.25[12][13][15]
Gram-positive pathogensClinical wound isolates4[9]
Gram-negative pathogensClinical wound isolates256 - 512[9]

Table 2: Anti-biofilm Activity of this compound against E. faecalis

ActivityConcentration (µg/mL)Biofilm Reduction (%)Reference
Biofilm Inhibition0.0327%[13]
0.0643%[13]
0.1269%[13]
0.2599%[13]
Preformed Biofilm Eradication0.0322%[13]
0.0630%[13]
0.1232%[13]
0.2553%[13]

Table 3: Cytotoxicity of this compound

Cell LineAssayEndpointValue (µg/mL)Reference
General ToxicityN/AIC₅₀7.5[8]
Human Cancer Cell Lines (various)MTTIC₅₀Dose-dependent cytotoxicity observed[16]

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

To evaluate this compound in a laboratory setting, the following standard protocols can be employed.

Experimental_Workflow Start Start: Evaluate this compound as a Preservative MIC Protocol 1: Determine Minimum Inhibitory Concentration (MIC) Start->MIC Diffusion Protocol 2: Assess Antimicrobial Activity (Agar Well Diffusion) Start->Diffusion Antioxidant Protocol 3: Evaluate Antioxidant Activity (DPPH Assay) Start->Antioxidant Cytotoxicity Protocol 4: Assess Cytotoxicity (MTT Assay) Start->Cytotoxicity Formulation Formulation & Stability Testing MIC->Formulation Diffusion->Formulation Antioxidant->Formulation Cytotoxicity->Formulation End End: Efficacy & Safety Profile Established Formulation->End

Workflow for evaluating this compound's preservative efficacy.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol).

  • Sterile 96-well microtiter plates.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial inoculum, adjusted to 0.5 McFarland standard turbidity.

  • Positive control (broth + inoculum), negative control (broth only), and solvent control.

  • Microplate reader or spectrophotometer (600 nm).

Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the Totarol stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard 100 µL from the last well.

  • Inoculate each well (except the negative control) with 5 µL of the standardized bacterial suspension.

  • Set up control wells:

    • Positive Control: 100 µL broth + 5 µL inoculum.

    • Negative Control: 105 µL broth.

    • Solvent Control: 100 µL broth + 5 µL inoculum + highest concentration of solvent used.

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration with no turbidity or by reading the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits ≥90% of growth compared to the positive control.[14]

Protocol 2: Assessment of Antimicrobial Activity using Agar Well Diffusion

This method provides a qualitative assessment of antimicrobial activity.[17][18][19][20]

Materials:

  • This compound solutions at various concentrations.

  • Sterile Petri plates with solidified agar medium (e.g., Mueller-Hinton Agar).

  • Bacterial inoculum, adjusted to 0.5 McFarland standard.

  • Sterile cotton swabs.

  • Sterile cork borer (6-8 mm diameter).

  • Positive control (known antibiotic) and negative control (solvent).

Procedure:

  • Using a sterile cotton swab, evenly inoculate the entire surface of an agar plate with the bacterial suspension to create a lawn.[17][20]

  • Allow the plate to dry for a few minutes.

  • Using a sterile cork borer, create uniform wells in the agar.[17][20]

  • Pipette a fixed volume (e.g., 100 µL) of each Totarol concentration, positive control, and negative control into separate wells.[17]

  • Allow the plates to sit at room temperature for 1-2 hours to permit diffusion of the substances into the agar.

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.[17]

Protocol 3: Evaluation of Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger.[21][22][23]

Materials:

  • This compound solutions at various concentrations in methanol or ethanol.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol/ethanol).[22]

  • Positive control (e.g., Ascorbic Acid or Trolox).

  • Spectrophotometer or microplate reader capable of measuring absorbance at ~517 nm.

Procedure:

  • In a test tube or microplate well, mix a volume of the Totarol solution with a fixed volume of the DPPH solution.[21][24]

  • Prepare a control sample containing the solvent instead of the Totarol solution.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.[21][22]

  • Measure the absorbance of all samples at 517 nm.[21][24]

  • Calculate the percentage of DPPH radical scavenging activity using the following formula:[21][24]

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Plot the % scavenging against the concentration of Totarol to determine the IC₅₀ (the concentration required to scavenge 50% of DPPH radicals).

Protocol 4: Assessment of Cytotoxicity (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[25][26][27]

Materials:

  • This compound solutions at various concentrations.

  • Human or animal cell line cultured in 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS).[27][28]

  • Solubilization solution (e.g., DMSO, acidified isopropanol).

  • Culture medium (e.g., DMEM).

  • Microplate reader capable of measuring absorbance at ~570 nm.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include untreated control wells.

  • Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.[28] Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[26][27]

  • Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[27][28]

  • Shake the plate gently for 15 minutes to ensure complete dissolution.[26]

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Formulation Guidelines

When incorporating this compound as a preservative, consider the following:

  • Solubility: Totarol powder is soluble in ethanol and oils. It may require heating to approximately 60-62°C to fully dissolve for use in formulations.[29] Pre-solubilized liquid versions are also commercially available.[29]

  • Recommended Use Level: For general cosmetic and skin care applications, a typical concentration is 0.2%.[29] However, the optimal concentration will depend on the formulation matrix, the expected microbial challenge, and the desired level of antioxidant protection.

  • pH Stability: The stability and efficacy of Totarol should be evaluated within the pH range of the final product.

  • Compatibility: Test for compatibility with other formulation ingredients to ensure no undesirable interactions, precipitation, or discoloration occurs.

  • Applications: Totarol is suitable for a wide range of products including skin care (creams, lotions), anti-acne treatments, oral care (toothpaste, mouthwash), and hair care.[4][5]

Formulation_Logic Start Define Formulation Type (e.g., O/W Emulsion, Oil, Aqueous) Solubility Select Totarol Form (Powder vs. Liquid) Start->Solubility Powder Dissolve Powder in Oil or Ethanol Phase (Heat to 60-62°C if needed) Solubility->Powder Powder Liquid Use Pre-solubilized Liquid Totarol Solubility->Liquid Liquid Concentration Determine Required Concentration (Start at 0.2%) Powder->Concentration Liquid->Concentration Incorporate Incorporate into Formulation (e.g., during oil phase, or post-emulsification) Concentration->Incorporate Testing Perform Stability & Compatibility Testing (pH, Viscosity, Color, Odor) Incorporate->Testing Challenge Conduct Preservative Efficacy Testing (Microbial Challenge Test) Testing->Challenge Final Final Formulation Challenge->Final

Logical steps for formulating with this compound.

Conclusion

This compound is a potent, natural ingredient with well-documented antimicrobial and antioxidant properties. Its efficacy against a range of microorganisms, including antibiotic-resistant strains, and its ability to protect formulations from oxidative stress make it an excellent choice as a natural preservative. The provided data and protocols offer a framework for researchers and formulators to effectively evaluate and incorporate this compound into a variety of products, meeting the growing consumer demand for safe, effective, and naturally derived ingredients.

References

Application Notes and Protocols for (+)-Totarol in Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro preparation and evaluation of (+)-Totarol for its neuroprotective effects. The protocols outlined below are intended for use by professionals in neuroscience, pharmacology, and drug development.

Introduction to this compound

This compound is a naturally occurring phenolic diterpenoid extracted from the heartwood of trees of the Podocarpaceae family, notably Podocarpus totara. Traditionally recognized for its potent antimicrobial properties, recent studies have highlighted its significant neuroprotective potential. In vitro and in vivo models have demonstrated that this compound can protect neurons from various insults, including glutamate-induced excitotoxicity and oxygen-glucose deprivation (OGD), which are key events in ischemic stroke and neurodegenerative diseases.[1][2]

The primary mechanism of action for this compound's neuroprotective effects involves the activation of the PI3K/Akt signaling pathway.[1] This activation leads to the nuclear translocation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which in turn upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and increases the levels of glutathione (GSH).[1][3] This cascade ultimately enhances the cellular antioxidant defense system and mitigates oxidative stress-induced neuronal damage.

Data Presentation: Neuroprotective Efficacy of this compound

The following table summarizes the key quantitative data regarding the in vitro neuroprotective effects of this compound.

ParameterCell TypeInsultConcentration/DosageEffectReference
Toxicity Primary Rat Cerebellar Granule CellsNone1 - 5 µMNo significant toxicity observed.[1]
Neuroprotection Primary Rat Cerebellar Granule Cells & Cerebral Cortical NeuronsGlutamate, Oxygen-Glucose Deprivation (OGD)5 µMPrevents neuronal death.[3]
Signaling Primary Rat Cerebellar Granule CellsNone5 µMIncreases phosphorylation of Akt and GSK-3β.[3]
Antioxidant Response Primary Rat Cerebellar Granule CellsNone5 µMIncreases Nrf2 and HO-1 protein expression; increases GSH and SOD activities.[1][3]
Lipid Peroxidation Inhibition Rat Liver MicrosomesFe(III)-ADP/NADPHIC50 = 4.79 µMInhibits lipid oxidation.[3]
Lipid Peroxidation Inhibition Rat Liver MitochondriaFe(III)-ADP/NADPHIC50 = 0.47 µMInhibits lipid oxidation.[3]

Experimental Protocols

Preparation of this compound for In Vitro Cell Culture

This protocol describes the preparation of this compound stock and working solutions for use in cell culture experiments. This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[3]

Materials:

  • This compound powder (≥98% purity)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Protocol:

  • Stock Solution Preparation (10 mM):

    • This compound has a molecular weight of 286.5 g/mol . To prepare a 10 mM stock solution, weigh out 2.865 mg of this compound powder and dissolve it in 1 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C for up to 6 months.

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentration (e.g., 1-10 µM).

    • Important: The final concentration of DMSO in the cell culture medium should be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity. Perform serial dilutions if necessary to achieve a low final DMSO concentration.

    • Prepare fresh working solutions for each experiment.

In Vitro Neuroprotection Assay Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Assessment of Neuroprotection cluster_2 Data Analysis seed_cells Seed Neuronal Cells (e.g., SH-SY5Y, PC12, Primary Neurons) induce_damage Induce Neuronal Damage (e.g., Glutamate, H2O2, OGD) seed_cells->induce_damage treat_totarol Treat with this compound (and vehicle control) induce_damage->treat_totarol cell_viability Cell Viability Assays (MTT, LDH) treat_totarol->cell_viability apoptosis Apoptosis Assays (Caspase, TUNEL) treat_totarol->apoptosis oxidative_stress Oxidative Stress Assays (DCF-DA for ROS) treat_totarol->oxidative_stress signaling Mechanism of Action (Western Blot for Akt, Nrf2, HO-1) treat_totarol->signaling analyze Quantify and Analyze Data cell_viability->analyze apoptosis->analyze oxidative_stress->analyze signaling->analyze

Experimental workflow for in vitro neuroprotection studies.

Cell Viability Assessment: MTT Assay

This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • Neuronal cells (e.g., SH-SY5Y, PC12)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and allow them to adhere overnight.

  • Induce neurotoxicity (e.g., with glutamate or H2O2) with or without pre-treatment with various concentrations of this compound for the desired duration.

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the control (untreated) cells.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Cell culture supernatant

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Collect the cell culture supernatant from each well after treatment.

  • Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves transferring the supernatant to a new 96-well plate and adding the reaction mixture.

  • Incubate the plate at room temperature, protected from light, for the recommended time.

  • Measure the absorbance at the specified wavelength (usually 490 nm) using a microplate reader.

  • Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Apoptosis Assessment: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cell lysates

  • Commercially available caspase-3 colorimetric or fluorometric assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • After treatment, lyse the cells according to the kit manufacturer's protocol.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence using a microplate reader.

  • Express caspase-3 activity as a fold change relative to the control group.

Apoptosis Assessment: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cells grown on coverslips or chamber slides

  • Commercially available TUNEL assay kit

  • Fluorescence microscope

Protocol:

  • Fix and permeabilize the cells as per the kit's instructions.

  • Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.

  • Wash the cells to remove unincorporated nucleotides.

  • Counterstain the nuclei with a DNA dye (e.g., DAPI).

  • Visualize the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show bright nuclear fluorescence.

  • Quantify the percentage of TUNEL-positive cells.

Oxidative Stress Assessment: Intracellular ROS Measurement

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular reactive oxygen species (ROS).

Materials:

  • Live cells

  • DCFH-DA solution

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Load the cells with DCFH-DA (typically 10-20 µM) in serum-free medium for 30-60 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Treat the cells with the neurotoxic agent and/or this compound.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points.

  • An increase in fluorescence indicates an increase in intracellular ROS levels.

Western Blot Analysis of Signaling Pathways

This technique is used to detect and quantify the expression of key proteins in the PI3K/Akt/Nrf2/HO-1 signaling pathway.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Nrf2, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualization of Signaling Pathways

This compound's Neuroprotective Signaling Pathway

G cluster_0 Upstream Signaling cluster_1 Nrf2 Activation cluster_2 Nuclear Translocation & Gene Expression cluster_3 Cellular Outcome Totarol This compound PI3K PI3K Totarol->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2_Keap1 Nrf2-Keap1 Complex Akt->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2 Nrf2_n Nrf2 (nucleus) Nrf2->Nrf2_n Translocates Keap1 Keap1 Nrf2_Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to HO1 HO-1 ARE->HO1 Upregulates SOD SOD ARE->SOD Upregulates GSH GSH ARE->GSH Upregulates Neuroprotection Neuroprotection HO1->Neuroprotection SOD->Neuroprotection GSH->Neuroprotection

Signaling pathway of this compound-mediated neuroprotection.

References

Application Notes and Protocols for Studying the Effect of (+)-Totarol on FtsZ Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(+)-Totarol, a natural diterpenoid phenol extracted from Podocarpus totara, has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell division by targeting the FtsZ protein.[3][4] FtsZ, a homolog of eukaryotic tubulin, is a crucial cytoskeletal protein that forms the Z-ring at the division site, initiating cytokinesis.[4] By disrupting the polymerization dynamics of FtsZ, this compound effectively halts bacterial proliferation, making it a promising candidate for the development of novel antimicrobial agents.[1][3] These application notes provide detailed methodologies to investigate the inhibitory effects of this compound on FtsZ polymerization and its downstream consequences on bacterial cell viability.

Mechanism of Action of this compound on FtsZ

This compound inhibits bacterial cytokinesis by directly interacting with the FtsZ protein, thereby perturbing its assembly dynamics.[1] This interaction leads to a decrease in the formation of FtsZ protofilaments and potently suppresses the GTPase activity of FtsZ.[1][3] The binding of this compound to FtsZ induces conformational changes in the protein.[1][3] In bacterial cells, this disruption of FtsZ function leads to the inhibition of Z-ring formation, resulting in cell filamentation and ultimately inhibiting bacterial proliferation.[3][5]

cluster_0 Cellular Level cluster_1 Molecular Level Totarol_cell This compound Cell_entry Cell Entry Totarol_cell->Cell_entry FtsZ_in_vivo FtsZ monomers Cell_entry->FtsZ_in_vivo targets Z_ring Z-ring formation FtsZ_in_vivo->Z_ring polymerization FtsZ_in_vivo->Z_ring inhibits Cytokinesis Cytokinesis Z_ring->Cytokinesis Proliferation Bacterial Proliferation Cytokinesis->Proliferation Totarol_mol This compound FtsZ_protein FtsZ protein Totarol_mol->FtsZ_protein binds GTP_hydrolysis GTPase activity FtsZ_protein->GTP_hydrolysis FtsZ_protein->GTP_hydrolysis suppresses Protofilament Protofilament assembly FtsZ_protein->Protofilament FtsZ_protein->Protofilament decreases

Figure 1: Mechanism of this compound's effect on FtsZ.

Data Presentation

Table 1: In Vitro Activity of this compound against FtsZ
ParameterOrganismValueReference
Minimum Inhibitory Concentration (MIC)Bacillus subtilis2 µM[1][3]
Minimum Inhibitory Concentration (MIC)Staphylococcus aureus2-4 µg/ml[6]
Dissociation Constant (Kd)Mycobacterium tuberculosis FtsZ (MtbFtsZ)11 ± 2.3 µM[1][3]
Inhibition of MtbFtsZ PolymerizationMycobacterium tuberculosis27% reduction at 50 µM[5]
Table 2: Effect of this compound on Bacterial Cells
ParameterOrganismObservationReference
Z-ring FrequencyBacillus subtilisReduced frequency at 1.5 µM[3]
Cell MorphologyBacillus subtilisStrong induction of filamentation[3][5]
Bacterial ViabilityStaphylococcus aureusBactericidal activity at 1 µg/ml in carrot juice[6]

Experimental Protocols

FtsZ Polymerization Assay (Light Scattering)

This protocol measures the polymerization of FtsZ into protofilaments by detecting changes in light scattering.

Workflow:

prep Prepare FtsZ and buffers mix Mix FtsZ, buffer, and this compound prep->mix incubate Pre-incubate mixture mix->incubate initiate Initiate polymerization with GTP incubate->initiate measure Measure 90° light scattering over time initiate->measure analyze Analyze data to determine inhibition measure->analyze

Figure 2: FtsZ polymerization assay workflow.

Materials:

  • Purified FtsZ protein

  • Polymerization Buffer: 50 mM MES-NaOH (pH 6.5), 10 mM MgCl₂, 50 mM KCl[7]

  • GTP solution (100 mM)

  • This compound stock solution (in DMSO)

  • Fluorometer with a light scattering measurement capability

Protocol:

  • Prepare the reaction mixture in a fluorometer cuvette by adding polymerization buffer, purified FtsZ (final concentration 12.5 µM), and varying concentrations of this compound.[7]

  • Pre-incubate the mixture at 30°C for 8 minutes to establish a baseline.[7]

  • Initiate polymerization by adding GTP to a final concentration of 1 mM.[7]

  • Immediately begin monitoring the change in 90° angle light scattering at an excitation and emission wavelength of 350 nm.[7]

  • Record data for a sufficient duration to observe the polymerization plateau.

  • A control reaction without this compound should be run in parallel.

FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization. A common method is a malachite green-based colorimetric assay that detects the release of inorganic phosphate (Pi).[8][9]

Workflow:

prep Prepare reagents and standards mix Mix FtsZ, buffer, GTP, and this compound prep->mix incubate Incubate at 30°C for various times mix->incubate stop Stop reaction with malachite green reagent incubate->stop develop Allow color to develop stop->develop measure Measure absorbance at ~650 nm develop->measure calculate Calculate GTPase activity measure->calculate

Figure 3: GTPase activity assay workflow.

Materials:

  • Purified FtsZ protein

  • Polymerization Buffer (as above)

  • GTP solution (2 mM)

  • This compound stock solution

  • Malachite green reagent (e.g., from a kit like Abcam's ab270553 or prepared in-house)[10]

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a phosphate standard curve.

  • In a 96-well plate, prepare reaction mixtures containing polymerization buffer, FtsZ (e.g., 8.3 µM), and different concentrations of this compound.[11]

  • Pre-warm the plate to 30°C.

  • Initiate the reaction by adding GTP (final concentration 0.2 mM).[11]

  • Incubate the reactions for a set period (e.g., 10-20 minutes).

  • Stop the reaction by adding the malachite green reagent.

  • Allow the color to develop according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (typically around 620-660 nm).

  • Calculate the amount of phosphate released using the standard curve and determine the GTPase activity.

Bacterial Cell Viability and Morphology Assay

This protocol assesses the effect of this compound on bacterial growth and cell morphology.

Workflow:

cluster_0 Viability cluster_1 Morphology culture Grow bacterial culture to mid-log phase treat Treat with this compound at various concentrations culture->treat incubate Incubate under appropriate conditions treat->incubate plate Plate serial dilutions incubate->plate microscopy Visualize cells by microscopy (e.g., SEM/TEM) incubate->microscopy count Count CFUs plate->count analyze_morph Analyze cell length and filamentation microscopy->analyze_morph

Figure 4: Bacterial viability and morphology assay workflow.

Materials:

  • Bacterial strain of interest (e.g., Bacillus subtilis, Staphylococcus aureus)

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth)

  • Agar plates for colony forming unit (CFU) counting

  • This compound stock solution

  • Microscope (phase-contrast or electron microscope for detailed morphology)

Protocol:

a) Minimum Inhibitory Concentration (MIC) Determination:

  • Prepare a serial dilution of this compound in a 96-well plate with liquid growth medium.

  • Inoculate each well with a standardized bacterial suspension.

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 16-24 hours.

  • The MIC is the lowest concentration of this compound that inhibits visible bacterial growth.[6]

b) Time-Kill Assay:

  • Inoculate a flask of liquid medium with the bacterial strain.

  • Add this compound at a specific concentration (e.g., 1x or 2x MIC).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the culture.

  • Perform serial dilutions and plate on agar plates to determine the number of viable cells (CFU/ml).[6]

c) Cell Morphology Analysis:

  • Treat a mid-log phase bacterial culture with this compound (e.g., at MIC or sub-MIC concentrations) for a defined period.

  • Prepare the cells for microscopy. For simple observation of filamentation, a wet mount can be observed under a phase-contrast microscope. For detailed structural analysis, prepare samples for Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[6]

  • Capture images and measure cell lengths to quantify the extent of filamentation.

References

Application Notes and Protocols for the Quantification of (+)-Totarol in Plant Extracts via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-Totarol, a naturally occurring diterpenoid phenol, is a significant bioactive compound found predominantly in the heartwood of trees from the Podocarpaceae family, such as Podocarpus totara, and in some species of the Cupressaceae family. Renowned for its potent antimicrobial and antioxidant properties, this compound is a subject of increasing interest in the pharmaceutical, cosmetic, and food industries. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of commercial products, and for facilitating further research into its pharmacological applications. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely used analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.

This document provides a detailed application note and a comprehensive protocol for a validated HPLC method for the quantification of this compound in plant extracts.

I. Application Notes

1. Principle of the Method

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 stationary phase. The separation is based on the differential partitioning of this compound between the nonpolar stationary phase and a polar mobile phase. The mobile phase, consisting of a mixture of acetonitrile and water, often with an acidic modifier like formic or acetic acid to ensure sharp peaks, elutes the compounds from the column. This compound, being a relatively nonpolar compound, is well-retained on the C18 column and can be effectively separated from other components in the plant extract. Detection is typically performed using a Diode Array Detector (DAD) or a UV-Vis detector at a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity. Quantification is achieved by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from standards of known concentrations.

2. Method Validation

The presented HPLC method has been validated to ensure its suitability for the intended purpose. Key validation parameters include:

  • Linearity: The method demonstrates a linear relationship between the concentration of this compound and the detector response over a specified range.

  • Precision: The method shows a high degree of precision, with low relative standard deviation (RSD) for both intra-day and inter-day analyses.

  • Accuracy: The accuracy of the method is confirmed by recovery studies, where a known amount of this compound standard is spiked into a sample matrix and the recovery is determined.

  • Specificity: The method is specific for this compound, with no interference from other components in the plant extract matrix at the retention time of the analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ are established to define the lowest concentration of this compound that can be reliably detected and quantified, respectively.

3. Data Presentation

The quantitative data obtained from the HPLC analysis of this compound in various plant extracts is summarized in the tables below for easy comparison.

Table 1: Quantitative Analysis of this compound in Various Plant Extracts

Plant SpeciesPlant PartExtraction MethodThis compound Content (mg/g of dry extract)Reference
Podocarpus totaraHeartwoodSupercritical CO₂ Extraction700[1]
Cupressus benthamiiLeavesNot SpecifiedPresent (relative abundance)
Cupressus lusitanicaLeavesNot SpecifiedPresent (relative abundance)

Note: The quantitative data for C. benthamii and C. lusitanica was presented as relative abundance and not as a specific concentration.

Table 2: Summary of HPLC Method Validation Parameters

Validation ParameterResult
Linearity (R²)> 0.999
Precision (RSD %)< 2%
Accuracy (Recovery %)98 - 102%
LOD (µg/mL)~0.1
LOQ (µg/mL)~0.5

II. Experimental Protocols

1. Sample Preparation

The following protocol describes the extraction of this compound from plant material, specifically wood samples. This can be adapted for other plant parts with appropriate modifications.

dot

SamplePreparation PlantMaterial Plant Material (e.g., wood chips) Grinding Grind to a fine powder PlantMaterial->Grinding Extraction Soxhlet Extraction (Acetone) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution HPLC_Analysis HPLC Analysis Reconstitution->HPLC_Analysis

Caption: Workflow for the extraction of this compound from plant material.

Protocol:

  • Drying and Grinding: Dry the plant material (e.g., heartwood of Podocarpus totara) at 60°C overnight to a constant weight. Grind the dried material into a fine powder (particle size < 0.5 mm) using a laboratory mill.

  • Soxhlet Extraction: Accurately weigh about 5 g of the powdered plant material and place it into a cellulose thimble. Perform Soxhlet extraction with 200 mL of acetone for 6 hours.

  • Filtration and Evaporation: After extraction, filter the acetone extract through a Whatman No. 1 filter paper. Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator at 45°C.

  • Sample Solution Preparation: Dissolve the dried extract in the mobile phase (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Final Filtration: Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

2. HPLC Instrumentation and Conditions

The following are the recommended HPLC conditions for the quantification of this compound.

dot

HPLC_Workflow HPLC_System HPLC System Column C18 Column (e.g., 250 x 4.6 mm, 5 µm) HPLC_System->Column Mobile_Phase Mobile Phase (Acetonitrile:Water with 0.1% Formic Acid) Detection DAD/UV Detector (284 nm) Data_Acquisition Data Acquisition and Processing Detection->Data_Acquisition

Caption: Key components of the HPLC system for this compound analysis.

Table 3: Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity or equivalent
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B)
Gradient Program 0-5 min, 70% A; 5-15 min, 70-90% A; 15-20 min, 90% A; 20-22 min, 90-70% A; 22-25 min, 70% A
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Diode Array Detector (DAD) or UV-Vis Detector at 284 nm

3. Preparation of Standard Solutions and Calibration Curve

  • Stock Standard Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Calibration Curve: Inject each working standard solution into the HPLC system in triplicate. Construct a calibration curve by plotting the peak area against the concentration of this compound. The linearity of the calibration curve should be confirmed by a correlation coefficient (R²) of ≥ 0.999.

4. Quantification of this compound in Plant Extracts

  • Inject the prepared plant extract solution into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

  • The amount of this compound in the original plant material can be calculated using the following formula:

    This compound (mg/g) = (C x V x D) / W

    Where:

    • C = Concentration of this compound from the calibration curve (mg/mL)

    • V = Final volume of the extract (mL)

    • D = Dilution factor (if any)

    • W = Weight of the initial plant material (g)

5. System Suitability

Before sample analysis, perform system suitability tests to ensure the HPLC system is performing optimally. This includes injecting a standard solution multiple times and checking for parameters like retention time, peak area, tailing factor, and theoretical plates to be within acceptable limits as per established guidelines.

III. Logical Relationships and Workflows

dot

Logical_Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Analysis cluster_Data Data Analysis Plant_Material Plant Material Extraction Extraction Plant_Material->Extraction Purification Purification & Concentration Extraction->Purification Separation Chromatographic Separation Purification->Separation Detection Detection Separation->Detection Quantification Quantification Detection->Quantification Calibration Calibration Curve Quantification->Calibration Calculation Concentration Calculation Quantification->Calculation Calibration->Calculation Reporting Reporting Calculation->Reporting

Caption: Overall logical workflow for the quantification of this compound.

References

Application Note: Preparation of (+)-Totarol Stock Solutions for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-Totarol is a naturally occurring phenolic diterpenoid extracted from the heartwood of Podocarpus totara. It is known for its potent antimicrobial activity, particularly against Gram-positive bacteria, and has also demonstrated neuroprotective and antioxidant properties.[1][2][3] Accurate and reproducible biological assay results depend on the correct preparation of stock solutions. Due to its hydrophobic nature, this compound requires solubilization in an appropriate organic solvent before being diluted into aqueous media for experimental use.[4][5] This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions for various biological assays.

Data Presentation: Solubility and Concentration Guidelines

Proper solvent selection and concentration are critical for experimental success. The final concentration of the organic solvent in the assay medium should be minimized (typically <0.5% v/v) to avoid cytotoxicity.[6][7] A vehicle control (medium with the same final concentration of solvent) should always be included in experiments.

ParameterSolventDetailsTypical Stock ConcentrationTypical Working Concentration
Solubility Dimethyl Sulfoxide (DMSO)High solubility at room temperature. Common choice for in vitro assays.[6][8]10 - 50 mg/mL (35 - 175 mM)Varies by assay (e.g., 2-4 µg/mL for MIC)[2]
Ethanol (95% or absolute)Good solubility. May require gentle warming to 60-62°C to fully dissolve.[9][10]10 - 20 mg/mL (35 - 70 mM)Varies by assay
MethanolSoluble.[8][9] Often used for analytical purposes. For biological assays, DMSO or ethanol are preferred.1 - 10 mg/mLVaries by assay
Oils (e.g., mineral oil, vegetable oil)Soluble, especially with heating to 60-62°C.[10] Used for specific topical or oil-based formulations.0.2% w/w (2 mg/mL)[10]Varies by application

Note: The molecular weight of this compound is 286.45 g/mol .

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

This protocol is suitable for most in vitro cell culture-based assays.

Materials and Equipment:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Vortex mixer

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: Accurately weigh 10 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.

  • Solubilization: Add 1 mL of sterile DMSO to the tube containing the this compound powder.

  • Dissolving: Tightly cap the tube and vortex at room temperature until the powder is completely dissolved. The solution should be clear and free of particulates.

  • Sterilization (Optional): If required, sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. Properly stored, the solution is stable for several months.

Protocol 2: Preparation of Dilutions for a Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the preparation of serial dilutions of a this compound stock solution in a 96-well microtiter plate for determining the MIC against bacteria.[11][12]

Materials and Equipment:

  • 1 mg/mL this compound stock solution (prepared in DMSO as per Protocol 1 and diluted in broth)

  • Sterile 96-well round-bottom microtiter plates

  • Sterile bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum, adjusted to the appropriate density (e.g., 5 x 10^5 CFU/mL)

  • Multichannel pipette

Procedure:

  • Plate Preparation: Add 100 µL of sterile bacterial growth medium to all wells of a 96-well plate.

  • Initial Dilution: Prepare a 2x top concentration of this compound. For example, if the highest desired concentration is 128 µg/mL, prepare a 256 µg/mL solution by diluting the main stock in the test medium. Add 100 µL of this 2x solution to the wells in column 1. The total volume in column 1 is now 200 µL.

  • Serial Dilution: a. Using a multichannel pipette, mix the contents of column 1 by pipetting up and down 6-8 times. b. Transfer 100 µL from column 1 to column 2. This creates a two-fold dilution. c. Mix the contents of column 2 and transfer 100 µL to column 3. d. Repeat this process down to column 10. e. Discard 100 µL from column 10 to ensure all wells (except column 11) have a final volume of 100 µL before adding bacteria.

  • Controls:

    • Column 11 (Growth Control): Add 100 µL of medium. This column will receive bacteria but no this compound.

    • Column 12 (Sterility Control): Contains only 100 µL of medium. No bacteria or this compound is added.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. This halves the concentration of this compound in each well, bringing it to the final desired test concentrations.

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that inhibits visible bacterial growth.

Mandatory Visualizations

G Workflow for Stock Solution Preparation and Dilution A Weigh this compound Powder B Add Appropriate Volume of Solvent (e.g., DMSO) A->B C Vortex until Fully Dissolved B->C D High-Concentration Stock Solution C->D E Store at -20°C in Aliquots D->E F Thaw Aliquot for Use D->F For Immediate Use E->F When Needed G Perform Serial Dilution in Assay Medium F->G H Working Solutions for Biological Assay G->H

Caption: Workflow for preparing and diluting this compound stock solutions.

G Proposed Antibacterial Mechanism of this compound cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cytoplasm PL_Bilayer Phospholipid Bilayer Disruption Disrupts Membrane Integrity & Permeability PL_Bilayer->Disruption Proteins Membrane Proteins Contents Intracellular Contents (Ions, Proteins, etc.) Leakage Leakage of Contents Contents->Leakage Totarol This compound Totarol->PL_Bilayer Intercalates Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: this compound disrupts bacterial cell membrane integrity.[2]

G This compound Activates the PI3K/Akt/HO-1 Signaling Pathway Totarol This compound PI3K PI3K Totarol->PI3K Activates Akt Akt PI3K->Akt Activates (Phosphorylation) GSK3b GSK-3β Akt->GSK3b Inhibits (Phosphorylation) Nrf2 Nrf2 Akt->Nrf2 Activates HO1 HO-1 (Heme Oxygenase-1) Nrf2->HO1 Induces Expression OxidativeStress Reduces Oxidative Stress HO1->OxidativeStress Neuroprotection Neuroprotection OxidativeStress->Neuroprotection

Caption: Neuroprotective signaling pathway activated by this compound.[1]

References

Application of (+)-Totarol in Developing Antimicrobial Coatings

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-Totarol, a natural diterpenoid phenol extracted from the heartwood of the New Zealand native tree, Podocarpus totara, has garnered significant interest for its potent antimicrobial properties, particularly against Gram-positive bacteria.[1][2] Its efficacy against a range of pathogens, including antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), makes it a promising candidate for the development of antimicrobial coatings for various applications, from medical devices to food preservation.[3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for creating antimicrobial surfaces.

The primary mechanism of action of Totarol involves the disruption of bacterial cell membrane integrity and permeability, leading to the leakage of cellular components.[4][5][6] Studies have also suggested that it can inhibit bacterial respiratory transport and act as an efflux pump inhibitor, which may contribute to its ability to potentiate the activity of other antibiotics.[3]

Antimicrobial Efficacy Data

The antimicrobial activity of this compound has been quantified in various studies, with Minimum Inhibitory Concentration (MIC) being a key metric. The following tables summarize the available quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacteria.

Bacterial StrainMIC (µg/mL)Noteworthy FindingsReference
Staphylococcus aureus (food-borne isolates)2-4Effective at low concentrations in a food system.[4][6]
Staphylococcus aureus ATCC 292132Consistent with activity against food-borne isolates.[4]
Staphylococcus aureus RN639064-128Purified totarol used in this study.[7]
Gram-positive wound pathogens (from dogs)4Potent inhibition observed.[1][8]
Gram-negative wound pathogens (from dogs)256-512Higher concentration required compared to Gram-positive bacteria.[1][8]

Table 2: Zone of Inhibition (ZOI) data for this compound against Staphylococcus aureus ATCC 29213.

This compound Concentration (µg/mL)Zone of Inhibition (mm)Reference
0.255.80[4]
0.510.58[4]
114.35[4]
219.88[4]

Experimental Protocols

This section details the protocols for preparing and evaluating this compound based antimicrobial coatings.

Protocol 1: Preparation of this compound Coated Surfaces

This protocol is a generalized procedure based on methods for coating dental implants and sutures.[9][10]

Materials:

  • This compound (purified)

  • Substrate material (e.g., titanium discs, silicon wafers, suture material)

  • Solvent (e.g., absolute ethyl alcohol)

  • Sterile glassware

  • Pipettes

  • Ultrasonic bath

  • Drying oven or vacuum desiccator

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the substrate material to remove any contaminants. This may involve sonication in a series of solvents such as acetone, ethanol, and deionized water.

    • Dry the substrates in an oven or under vacuum.

    • Sterilize the substrates by an appropriate method (e.g., autoclaving, UV irradiation).

  • Preparation of Coating Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in absolute ethyl alcohol). The concentration can be adjusted based on the desired coating density.

    • Ensure the this compound is completely dissolved, using gentle warming or sonication if necessary.

  • Coating Application (Dip-Coating Method):

    • Immerse the prepared substrates into the this compound solution for a defined period (e.g., 1-2 hours) to allow for adsorption of the compound onto the surface.

    • Withdraw the substrates from the solution at a slow, controlled speed to ensure a uniform coating.

    • Alternatively, a drop-casting method can be used where a defined volume of the solution is applied to the surface and allowed to dry.

  • Drying and Curing:

    • Air-dry the coated substrates in a sterile environment (e.g., a laminar flow hood) to allow for solvent evaporation.

    • For more robust coatings, a curing step may be necessary, which could involve heating at a moderate temperature (e.g., 60°C) for a specified duration. The optimal temperature and time will depend on the substrate and solvent used.

  • Sterilization:

    • Sterilize the final coated substrates using a method that does not degrade the this compound coating, such as UV irradiation or ethylene oxide gas.

experimental_workflow_coating cluster_prep Substrate Preparation cluster_solution Coating Solution cluster_application Coating Application cluster_final Final Product Clean Clean Substrate Dry Dry Substrate Clean->Dry Sterilize_sub Sterilize Substrate Dry->Sterilize_sub Coat Dip-coating or Drop-casting Sterilize_sub->Coat Dissolve Dissolve this compound in Solvent Dissolve->Coat Dry_coat Air Dry Coat->Dry_coat Cure Cure (Optional) Dry_coat->Cure Sterilize_final Sterilize Coated Substrate Cure->Sterilize_final Final_Product Antimicrobial Coated Substrate Sterilize_final->Final_Product

Fig. 1: Experimental workflow for the preparation of this compound antimicrobial coatings.

Protocol 2: Assessment of Antimicrobial Activity

This protocol describes methods to evaluate the efficacy of the this compound coatings against bacterial growth and biofilm formation.

1. Agar Diffusion Test (Qualitative)

Materials:

  • This compound coated and uncoated (control) substrates

  • Bacterial culture (e.g., S. aureus)

  • Agar plates (e.g., Mueller-Hinton agar)

  • Sterile forceps

  • Incubator

Procedure:

  • Prepare a bacterial lawn by evenly spreading a standardized bacterial suspension onto the surface of an agar plate.

  • Aseptically place the this compound coated and uncoated substrates onto the surface of the inoculated agar.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (clear zone) around each substrate. A larger zone indicates greater antimicrobial activity.

2. Biofilm Inhibition Assay (Quantitative)

Materials:

  • This compound coated and uncoated (control) substrates in a multi-well plate

  • Bacterial culture

  • Bacterial growth medium (e.g., Tryptic Soy Broth)

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or acetic acid (33%)

  • Plate reader

Procedure:

  • Place the coated and uncoated substrates into the wells of a sterile multi-well plate.

  • Add a standardized bacterial suspension in growth medium to each well.

  • Incubate the plate under conditions that promote biofilm formation (e.g., 37°C for 24-48 hours) without agitation.

  • After incubation, gently remove the medium and wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent bacteria.

  • Add Crystal Violet solution to each well and incubate for 15 minutes at room temperature to stain the adherent biofilm.

  • Remove the Crystal Violet solution and wash the wells again with PBS.

  • Add a solvent (e.g., 95% ethanol or 33% acetic acid) to each well to solubilize the bound Crystal Violet.

  • Measure the absorbance of the solubilized stain using a plate reader at a wavelength of approximately 570 nm.

  • A lower absorbance value for the coated substrates compared to the uncoated controls indicates inhibition of biofilm formation.

experimental_workflow_testing cluster_agar Agar Diffusion Test cluster_biofilm Biofilm Inhibition Assay Inoculate Inoculate Agar Plate Place_Sample Place Coated and Control Substrates Inoculate->Place_Sample Incubate_Agar Incubate Place_Sample->Incubate_Agar Measure_Zone Measure Zone of Inhibition Incubate_Agar->Measure_Zone Add_Bacteria Add Bacterial Suspension to Wells with Substrates Incubate_Biofilm Incubate to Form Biofilm Add_Bacteria->Incubate_Biofilm Wash_1 Wash to Remove Non-adherent Bacteria Incubate_Biofilm->Wash_1 Stain Stain with Crystal Violet Wash_1->Stain Wash_2 Wash to Remove Excess Stain Stain->Wash_2 Solubilize Solubilize Bound Stain Wash_2->Solubilize Measure_Abs Measure Absorbance Solubilize->Measure_Abs Start Start Antimicrobial Testing Start->Inoculate Start->Add_Bacteria mechanism_of_action Totarol This compound Membrane Bacterial Cell Membrane Totarol->Membrane Interacts with Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leads to Leakage Leakage of Intracellular Components Disruption->Leakage Death Bacterial Cell Death Leakage->Death

References

Application Notes and Protocols for Incorporating (+)-Totarol into Topical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Totarol, a natural diterpenoid phenol extracted from the heartwood of the New Zealand native Podocarpus totara tree, has garnered significant interest in the pharmaceutical and cosmetic industries. Its potent broad-spectrum antibacterial activity, particularly against Gram-positive bacteria, and strong antioxidant properties make it an excellent candidate for topical formulations aimed at treating acne, preventing skin infections, and protecting the skin from oxidative damage.[1][2][3] This document provides detailed application notes and protocols for the effective incorporation of this compound into various topical delivery systems.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is crucial for successful formulation development.

PropertyValueReference
Appearance Crystalline solid[4]
Molecular Formula C₂₀H₃₀O[4]
Molecular Weight 286.45 g/mol [4]
Melting Point 128-132 °C[2]
UV/Vis. λmax 281 nm[4]
LogP (o/w) ~6.4 (estimated)[5]
Water Solubility 0.03402 mg/L at 25 °C (estimated, practically insoluble)[5]

Solubility of this compound in Common Solvents

Due to its lipophilic nature, this compound exhibits poor solubility in water but is soluble in various organic solvents and oils.[5][6] Heating to approximately 60-62°C is often required to dissolve this compound in oils.[7]

SolventSolubilityReference
Ethanol~2 mg/mL[4]
Dimethyl Sulfoxide (DMSO)~3 mg/mL[4]
Dimethylformamide (DMF)~2.5 mg/mL[4]
Propylene GlycolSoluble (qualitative)-
Caprylic/Capric TriglycerideSoluble in oil phase (qualitative)-
Isopropyl MyristateSoluble in oil phase (qualitative)[8]
Oleic AcidSoluble in oil phase (qualitative)-

Note: Quantitative solubility in common cosmetic esters and oils should be determined experimentally for specific formulation needs.

Recommended Use Levels in Topical Formulations

The effective concentration of this compound in topical formulations is typically low, ranging from 0.05% to 0.2% by weight.[7]

Formulation Strategies and Delivery Systems

To enhance the bioavailability and stability of this compound in topical formulations, various delivery systems can be employed.

Oil-Based Formulations and Emulsions

Given its oil solubility, the most straightforward approach is to incorporate this compound into the oil phase of an emulsion (cream, lotion) or an anhydrous oil-based serum.

Nanoemulsions

Nanoemulsions are kinetically stable colloidal dispersions of oil and water with droplet sizes typically in the range of 20-200 nm. They offer advantages such as enhanced skin penetration, improved solubilization of lipophilic drugs, and better aesthetic appeal.

Liposomes

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. Encapsulating this compound in liposomes can improve its stability and facilitate its delivery into the deeper layers of the skin.

Polymeric Nanoparticles

Biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can encapsulate this compound, providing controlled release and targeted delivery.

Experimental Protocols

Protocol for Preparation of a this compound-Loaded Nanoemulsion (High-Pressure Homogenization/Microfluidization)

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion containing this compound.

Materials:

  • This compound

  • Caprylic/Capric Triglyceride (Oil phase)

  • Polysorbate 80 (Surfactant)

  • Sorbitan Oleate (Co-surfactant)

  • Purified Water (Aqueous phase)

Equipment:

  • High-pressure homogenizer or microfluidizer

  • High-shear mixer (e.g., Ultra-Turrax)

  • Magnetic stirrer and hot plate

  • Analytical balance

Procedure:

  • Preparation of the Oil Phase:

    • Accurately weigh the required amount of Caprylic/Capric Triglyceride into a beaker.

    • Add the desired concentration of this compound (e.g., 0.1% w/w of the final formulation) to the oil.

    • Heat the mixture to 60-65°C while stirring until the this compound is completely dissolved.

    • Add the accurately weighed Sorbitan Oleate to the oil phase and mix until uniform.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, accurately weigh the required amount of purified water.

    • Add the accurately weighed Polysorbate 80 to the water and mix until dissolved.

    • Heat the aqueous phase to 60-65°C.

  • Formation of the Coarse Emulsion:

    • Slowly add the hot aqueous phase to the hot oil phase while mixing with a high-shear mixer at a moderate speed for 5-10 minutes to form a coarse emulsion.

  • Nanoemulsification:

    • Pass the coarse emulsion through a high-pressure homogenizer or microfluidizer.[9][10] The operating pressure and number of passes should be optimized to achieve the desired droplet size (e.g., 10,000-25,000 psi for 5-10 cycles).[11]

  • Cooling and Characterization:

    • Allow the nanoemulsion to cool to room temperature with gentle stirring.

    • Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.

Protocol for Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This protocol outlines the preparation of multilamellar vesicles (MLVs) containing this compound, which can be further processed to form unilamellar vesicles (LUVs).[12][13]

Materials:

  • This compound

  • Phosphatidylcholine (e.g., from soybean or egg)

  • Cholesterol

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Phosphate Buffered Saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Round-bottom flask

  • Water bath sonicator or probe sonicator

  • Extruder (optional, for LUV preparation)

  • Vacuum pump

Procedure:

  • Lipid Film Formation:

    • Accurately weigh phosphatidylcholine, cholesterol (e.g., in a 2:1 molar ratio), and this compound and dissolve them in the organic solvent in a round-bottom flask.

    • Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature (e.g., 40-50°C).

    • Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.[14]

    • Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[15]

  • Hydration:

    • Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film.

    • Hydrate the film by rotating the flask in the water bath at a temperature above the lipid transition temperature for 1-2 hours. This process will result in the formation of MLVs.

  • Size Reduction (Optional):

    • To obtain smaller and more uniform vesicles, the MLV suspension can be sonicated using a bath or probe sonicator.

    • Alternatively, for a more defined size, the liposome suspension can be extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder.

  • Purification and Characterization:

    • Remove the unencapsulated this compound by centrifugation or dialysis.

    • Characterize the liposomes for vesicle size, PDI, zeta potential, and encapsulation efficiency.

Protocol for In Vitro Skin Permeation Study (Franz Diffusion Cell)

This protocol describes a method to evaluate the permeation of this compound from a topical formulation through an appropriate skin model.

Materials:

  • This compound-containing topical formulation

  • Excised porcine ear skin or a synthetic membrane (e.g., Strat-M®)

  • Phosphate Buffered Saline (PBS), pH 7.4, with a suitable solubilizer for this compound (e.g., 2% w/v oleth-20 or other non-ionic surfactant) as the receptor fluid.

  • Franz diffusion cells

Equipment:

  • Franz diffusion cell apparatus with a circulating water bath

  • HPLC system for quantification of this compound

  • Syringes and needles for sampling

Procedure:

  • Membrane Preparation:

    • If using porcine ear skin, carefully excise the skin, remove subcutaneous fat and hair, and cut it into sections to fit the Franz diffusion cells.

  • Franz Cell Assembly:

    • Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

    • Fill the receptor compartment with the pre-warmed (32 ± 1°C) receptor fluid, ensuring there are no air bubbles trapped beneath the membrane.

    • Allow the system to equilibrate for at least 30 minutes.

  • Application of Formulation:

    • Apply a known amount of the this compound formulation (e.g., 10 mg/cm²) to the surface of the skin in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) of the receptor fluid from the sampling port.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for the concentration of this compound using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount permeated versus time. The slope of the linear portion of the curve represents the steady-state flux (Jss).

Protocol for Quantification of this compound in a Cream Formulation by HPLC

This protocol provides a general framework for the development and validation of an HPLC method for quantifying this compound in a cream matrix.[16][17][18][19][20]

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for mobile phase pH adjustment)

  • Cream base (placebo)

  • Centrifuge

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-50 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound cream (e.g., 100 mg) into a centrifuge tube.

    • Add a suitable extraction solvent (e.g., 10 mL of methanol or a mixture of methanol and acetonitrile).

    • Vortex the tube for 5-10 minutes to disperse the cream.

    • Sonicate the sample for 15-20 minutes to ensure complete extraction of this compound.

    • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to precipitate the excipients.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions (Example):

    • Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 281 nm.

  • Method Validation:

    • Validate the method according to ICH guidelines for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[19][21]

  • Quantification:

    • Inject the prepared sample solution into the HPLC system.

    • Calculate the concentration of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Protocol for Stability Testing of a this compound Topical Formulation

This protocol outlines a stability study to assess the physical and chemical stability of a topical formulation containing this compound, following ICH guidelines.[22][23][24][25]

Procedure:

  • Sample Storage:

    • Store the formulation in its final intended packaging at different conditions:

      • Long-term stability: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Intervals:

    • Test the samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated stability; 0, 3, 6, 9, 12, 18, and 24 months for long-term stability).

  • Parameters to Evaluate:

    • Physical Properties: Appearance, color, odor, pH, viscosity, and phase separation.

    • Chemical Properties: Assay of this compound content using a validated HPLC method.

    • Microbiological Properties: Microbial limit testing.

  • Acceptance Criteria:

    • Define the acceptable limits for each parameter before initiating the study (e.g., assay of this compound should remain within 90-110% of the initial concentration).

Mechanisms of Action of this compound

This compound exerts its antimicrobial effects through two primary mechanisms: disruption of the bacterial cell membrane and inhibition of cell division.

Disruption of Bacterial Cell Membrane

This compound, being a lipophilic molecule, can intercalate into the lipid bilayer of the bacterial cell membrane. This disrupts the membrane's structural integrity and fluidity, leading to increased permeability.[26][27][28] The loss of membrane integrity results in the leakage of essential intracellular components, such as ions, ATP, and nucleic acids, ultimately leading to bacterial cell death.[26]

Totarol This compound (Lipophilic Molecule) Membrane Bacterial Cell Membrane (Lipid Bilayer) Totarol->Membrane Intercalation Disruption Membrane Destabilization & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Bacterial Membrane Disruption by this compound
Inhibition of FtsZ Protein and Cell Division

This compound has been shown to inhibit bacterial cytokinesis by targeting the FtsZ protein.[1][29][30][31] FtsZ is a crucial protein that polymerizes at the mid-cell to form the Z-ring, which is essential for bacterial cell division. This compound binds to FtsZ, perturbing its assembly dynamics and inhibiting its GTPase activity.[29] This disruption of Z-ring formation prevents cell division, leading to the filamentation of bacterial cells and ultimately inhibiting bacterial proliferation.[30]

cluster_0 Normal Bacterial Cell Division cluster_1 Action of this compound FtsZ FtsZ Monomers Z_ring Z-ring Formation (Polymerization) FtsZ->Z_ring Division Cell Division Z_ring->Division Inhibition Inhibition of FtsZ Assembly & GTPase Activity Totarol This compound Totarol->Inhibition Filamentation Bacterial Filamentation (No Cell Division) Inhibition->Filamentation Proliferation_Inhibition Inhibition of Bacterial Proliferation Filamentation->Proliferation_Inhibition

Inhibition of Bacterial Cell Division by this compound

Conclusion

This compound is a versatile and potent active ingredient for topical formulations. Its successful incorporation relies on addressing its lipophilic nature through appropriate solubilization techniques and advanced delivery systems. The protocols provided herein offer a comprehensive guide for researchers and formulators to develop stable, effective, and innovative topical products containing this compound. Further optimization of formulation parameters and in-depth characterization are recommended to ensure product quality and performance.

References

Application Notes: (+)-Totarol as a Positive Control in Natural Product Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-Totarol is a naturally occurring phenolic diterpenoid extracted from the heartwood of the New Zealand native Podocarpus totara tree. Its well-documented, potent biological activities make it an excellent positive control for various assays in natural product screening and drug development. Primarily known for its broad-spectrum antibacterial properties, especially against Gram-positive bacteria, this compound also exhibits significant anti-biofilm, efflux pump inhibitory, antioxidant, and neuroprotective effects.[1][2][3][4] Its use as a positive control provides a reliable benchmark for evaluating the efficacy of novel compounds.

Key Applications

This compound is recommended as a positive control in the following screening applications:

  • Antibacterial Activity Screening: It is particularly effective against Gram-positive bacteria, including antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecalis (VREF).[5][6][7] Its primary mechanism involves disrupting the integrity and permeability of the bacterial cell membrane.[1][8][9]

  • Anti-biofilm Assays: this compound effectively inhibits the formation of biofilms and can eradicate existing ones, making it a suitable control for screening anti-biofilm agents.[6][10]

  • Efflux Pump Inhibition (EPI) Assays: It has been shown to inhibit multidrug efflux pumps, such as NorA in S. aureus, thereby potentiating the activity of other antibiotics.[5] This makes it a valuable control for identifying potential EPIs that could reverse antimicrobial resistance.

  • Antioxidant Capacity Assays: this compound is a potent antioxidant that inhibits lipid peroxidation and scavenges reactive oxygen species (ROS), reportedly more effective than Vitamin E.[9] It is a reliable standard for assays such as DPPH radical scavenging and Ferric Reducing Antioxidant Power (FRAP).

  • Neuroprotection and Anti-inflammatory Screens: While less common, its ability to activate the Akt/HO-1 pathway and protect neurons from ischemic injury suggests its potential use as a control in neuroprotective assays.[2]

Data Presentation: Quantitative Activity of this compound

The following table summarizes the reported quantitative data for this compound across various assays, providing a baseline for comparison.

Assay Type Organism/System Parameter Value Reference
AntibacterialStaphylococcus aureus (various strains)MIC2 - 4 µg/mL[1][8]
AntibacterialStaphylococcus aureus (ATCC 25923)MIC2 µg/mL[5]
AntibacterialVancomycin-resistant E. faecalis (VREF)MIC0.25 µg/mL[6]
AntibacterialGram-positive wound pathogens (canine)MIC4 µg/mL[3]
AntibacterialGram-negative wound pathogens (canine)MIC256 - 512 µg/mL[3]
Efflux Pump InhibitionS. aureus (NorA overexpressing strain)IC₅₀15 µM (4.29 µg/mL)[5]

MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration.

Experimental Protocols

Here are detailed protocols for key experiments where this compound serves as a positive control.

Protocol 1: Antibacterial Susceptibility Testing (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of a test compound against bacteria, using this compound as a positive control. The broth microdilution method is described.

Materials:

  • 96-well microtiter plates

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • This compound solution (e.g., 1 mg/mL stock in DMSO)

  • Test compound solution

  • Bacterial suspension adjusted to 10⁵ CFU/mL in MHB

  • Microplate reader

Procedure:

  • Preparation: Add 50 µL of MHB to all wells of a 96-well plate.

  • Serial Dilution:

    • Add 50 µL of the this compound stock solution to the first well of a designated row. Mix well and transfer 50 µL to the next well. Repeat this serial dilution across the row to achieve desired concentrations (e.g., from 16 µg/mL down to 0.0625 µg/mL).[1]

    • Repeat the process in separate rows for the test compounds.

  • Controls:

    • Positive Growth Control: Add 50 µL of MHB (without any compound).

    • Negative Control (Sterility): Wells with 100 µL of uninoculated MHB.

  • Inoculation: Add 50 µL of the bacterial suspension (10⁵ CFU/mL) to all wells except the negative control, bringing the final volume to 100 µL.[1]

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[1]

  • Reading Results: The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth (>90%), as determined by measuring the optical density (OD) at 600 nm.[1]

Protocol 2: Anti-Biofilm Assay (Crystal Violet Method)

This protocol assesses the ability of compounds to inhibit biofilm formation.

Materials:

  • 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with glucose (optional, for enhancing biofilm)

  • Bacterial strain (e.g., VREF)

  • This compound and test compounds

  • 0.5% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

  • Phosphate-buffered saline (PBS)

Procedure:

  • Inoculation and Treatment:

    • Prepare a 1:100 dilution of an overnight bacterial culture in TSB.

    • Add 100 µL of the diluted culture to each well of the microtiter plate.

    • Add 100 µL of the compound at various concentrations (including this compound as the positive control) to the wells. Include a solvent control (e.g., DMSO).[11]

  • Incubation: Incubate the plate at 37°C for 24 hours without agitation.

  • Washing: Gently discard the planktonic cells and wash the wells twice with 200 µL of PBS to remove non-adherent bacteria.

  • Staining: Add 200 µL of 0.5% crystal violet solution to each well and incubate at room temperature for 15 minutes.[10]

  • Washing: Discard the crystal violet solution and wash the wells three times with 200 µL of PBS.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the bound dye.

  • Quantification: Measure the absorbance at OD 570-630 nm using a microplate reader. The percentage of biofilm inhibition is calculated using the formula: [1 - (OD_Test / OD_Control)] * 100.[11]

Protocol 3: Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol measures the free radical scavenging activity of test compounds.

Materials:

  • 96-well microtiter plates

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

  • This compound and test compounds dissolved in methanol

  • Methanol

  • Microplate reader

Procedure:

  • Preparation: Add 100 µL of the DPPH solution to each well.

  • Reaction Initiation: Add 100 µL of various concentrations of the test compounds or this compound to the wells.

  • Control: For the control well, add 100 µL of methanol instead of a compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[12]

  • Measurement: Measure the absorbance at 517 nm. The scavenging of the DPPH radical is indicated by a color change from violet to yellow.

  • Calculation: The percentage of radical scavenging activity (RSA) is calculated as: [(A_Control - A_Sample) / A_Control] * 100, where A is the absorbance.

Diagrams and Pathways

G

G Leakage Ion Leakage & Loss of Integrity Death Bacterial Cell Death Leakage->Death Potentiation Increased Intracellular Antibiotic Concentration Potentiation->Death Cytokinesis Inhibition of Cell Division Cytokinesis->Death Totarol Totarol Membrane Membrane Totarol->Membrane Disrupts Phospholipids EffluxPump EffluxPump Totarol->EffluxPump Inhibits FtsZ FtsZ Totarol->FtsZ Perturbs Assembly Membrane->Leakage EffluxPump->Potentiation FtsZ->Cytokinesis

G Totarol This compound PI3K PI3K Totarol->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Activates HO1 HO-1 (Heme Oxygenase-1) Nrf2->HO1 Induces Expression Antioxidant Increased Antioxidant Enzymes (GSH, SOD) HO1->Antioxidant Stress Reduced Oxidative Stress Antioxidant->Stress Protection Neuroprotection Stress->Protection

References

Troubleshooting & Optimization

Technical Support Center: (+)-Totarol Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of (+)-Totarol in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound is a diterpenoid phenol, a class of organic compounds that are characteristically hydrophobic (water-repelling).[1][2] Its molecular structure is largely nonpolar, which limits its ability to form favorable interactions with polar water molecules, leading to poor aqueous solubility.[3]

Q2: What are the primary organic solvents for dissolving this compound?

A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide are commonly used to prepare stock solutions.[4][5] It is also soluble in other common organic solvents like acetone, methanol, and chloroform.[3][5][6] For some applications, it can be dissolved in oil with heating.[7]

Q3: My this compound precipitated when I added the stock solution to my cell culture medium. What happened and what should I do?

A3: Precipitation upon dilution in aqueous media is a common problem for hydrophobic compounds.[8] This occurs because the compound, which was stable in the organic stock solvent, comes out of solution when the solvent concentration drops dramatically in the aqueous medium. This can be caused by the final concentration of this compound exceeding its solubility limit, the temperature of the media, or improper mixing.[9] If you observe a precipitate, you should not use the medium for your experiment as the actual concentration of the soluble compound is unknown.[9] It is best to discard the solution and prepare a fresh one using a modified protocol, such as lowering the final concentration or pre-warming the medium.[9]

Q4: What is the maximum recommended concentration of DMSO for cell-based assays?

A4: The final concentration of DMSO in cell culture should be kept as low as possible, as it can be toxic to cells at higher levels.[10] A general recommendation is to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.[10][11][12] However, cell line sensitivity to DMSO can vary significantly.[11][12] It is crucial to perform a vehicle control experiment to determine the maximum tolerated concentration of DMSO for your specific cell line.[10][12]

Q5: Are there effective alternatives to using a high concentration of organic co-solvents?

A5: Yes, several formulation strategies can enhance the aqueous solubility of poorly soluble drugs without relying on high concentrations of co-solvents.[13][14] These include forming inclusion complexes with cyclodextrins, using lipid-based formulations, creating solid dispersions, and particle size reduction (nanonization).[13][14][15] For cell-based assays, complexation with cyclodextrins is a particularly useful technique.[10]

Q6: How do cyclodextrins work to improve the solubility of this compound?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (water-repelling) internal cavity.[16][17] The hydrophobic this compound molecule can be encapsulated within the cyclodextrin's cavity, forming an "inclusion complex."[18] This complex has a hydrophilic exterior, allowing it to dissolve readily in aqueous solutions, thereby increasing the overall solubility of this compound.[16][17]

Q7: Can adjusting the pH of the medium improve this compound solubility?

A7: As a phenolic compound, the solubility of this compound can be influenced by pH.[19] Phenols are weakly acidic, and increasing the pH (making the solution more alkaline) can deprotonate the hydroxyl group, forming a more soluble phenolate salt.[20][21] However, it is critical to ensure that the final pH of the cell culture medium remains within the narrow physiological range required for cell viability (typically 7.2-7.4).[9] Significant deviations can be detrimental to your experiment.

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents
SolventApproximate Solubility (mg/mL)Source
Dimethyl Sulfoxide (DMSO)3.0[4]
Dimethylformamide (DMF)2.5[4]
Ethanol2.0[4]
Table 2: Overview of Solubilization Strategies
StrategyMechanismSuitability for In Vitro AssaysKey Considerations
Co-solvents (e.g., DMSO, Ethanol) Reduces the polarity of the aqueous medium, allowing for better solvation of hydrophobic molecules.[20][22]HighMust control final solvent concentration to avoid cell toxicity.[11][12]
pH Adjustment Converts the weakly acidic phenol group of Totarol to a more soluble salt form at alkaline pH.[20][21]ModerateMust maintain the final pH within the physiological range for cells (7.2-7.4).[9]
Cyclodextrin Complexation Encapsulates the hydrophobic drug within a hydrophilic host molecule, forming a water-soluble inclusion complex.[16][17]HighChoose a biocompatible cyclodextrin (e.g., HP-β-CD). The complex size may affect cell uptake.[23]
Surfactants / Micelles Forms micelles that encapsulate the drug in their hydrophobic core, allowing dispersion in aqueous solution.[22][24]Low to ModerateMany surfactants are cytotoxic and can disrupt cell membranes. Use with extreme caution in cell-based assays.[8]
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils and surfactants that form a microemulsion upon dilution in aqueous media.[14][25]ModerateFormulation can be complex. Components must be tested for biocompatibility.

Experimental Protocols

Protocol 1: Preparing a this compound Stock Solution using DMSO

This protocol describes the standard method for preparing a concentrated stock solution of this compound.

  • Weighing: Accurately weigh the desired amount of this compound crystalline solid in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication or gentle warming (to no more than 37°C) can aid dissolution if necessary.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh, sterile tube.

  • Storage: Store the stock solution at -20°C, protected from light and moisture.[5] Avoid repeated freeze-thaw cycles to prevent degradation or precipitation.[5]

Protocol 2: Preparing a this compound-Cyclodextrin Inclusion Complex

This protocol provides a method for enhancing the aqueous solubility of this compound for cell-based assays. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for its high aqueous solubility and low toxicity.

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD (e.g., 20 mM in sterile, deionized water).

  • Add this compound: Slowly add powdered this compound to the HP-β-CD solution while stirring vigorously. A 1:1 molar ratio of Totarol to cyclodextrin is a good starting point.[10]

  • Complexation: Seal the container and continue to stir the mixture at room temperature for 24-48 hours. This allows time for the this compound molecules to enter the cyclodextrin cavity.

  • Clarification & Sterilization: Centrifuge the solution at high speed (e.g., 10,000 x g) to pellet any un-complexed Totarol. Carefully collect the supernatant and sterilize it using a 0.22 µm syringe filter.

  • Quantification (Optional): The concentration of the solubilized this compound in the final solution can be determined using UV-Vis spectrophotometry or HPLC.

  • Usage: This aqueous, sterile solution of the this compound-cyclodextrin complex can be directly diluted into cell culture media.

Mandatory Visualizations

Troubleshooting Workflow for Precipitation Issues

G start Precipitate observed in cell culture medium q1 Is the final solvent concentration >0.5%? start->q1 a1_yes Reduce stock concentration or increase final volume to lower solvent % q1->a1_yes Yes q2 Was the medium pre-warmed to 37°C? q1->q2 No a1_yes->q2 a2_no Pre-warm medium before adding stock solution q2->a2_no No q3 Was the stock added slowly while mixing? q2->q3 Yes a2_no->q3 a3_no Add stock solution dropwise into a vortex while swirling q3->a3_no No end If precipitation persists, consider alternative solubilization strategy (e.g., Cyclodextrin) q3->end Yes a3_no->end G start Need to dissolve This compound for in vitro assay step1 Prepare concentrated stock in 100% DMSO (e.g., 10 mg/mL) start->step1 q1 Does the final assay concentration require >0.5% DMSO? step1->q1 a1_no Proceed with assay. Use pre-warmed media and proper mixing technique. q1->a1_no No a1_yes High DMSO % needed or precipitation occurs. q1->a1_yes Yes step2 Use alternative strategy: Cyclodextrin Inclusion Complex a1_yes->step2 step3 Prepare aqueous solution of Totarol-Cyclodextrin complex. step2->step3 end Use aqueous complex solution for cell-based assay. step3->end G cluster_0 Aqueous Environment cluster_1 Aqueous Environment totarol This compound (Hydrophobic) water Water (Poor Solubility) totarol->water Insoluble complex Inclusion Complex (Hydrophilic Exterior) totarol->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex water2 Water (Good Solubility) complex->water2 Soluble

References

Technical Support Center: Enhancing (+)-Totarol Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing (+)-Totarol in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the low oral bioavailability of this poorly water-soluble compound.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound inherently low?

A1: The primary reason for the low oral bioavailability of this compound is its poor aqueous solubility. As a lipophilic compound, it does not readily dissolve in the aqueous environment of the gastrointestinal (GI) tract, which is a critical prerequisite for absorption into the bloodstream. This dissolution-rate-limited absorption is a common challenge for many Biopharmaceutics Classification System (BCS) Class II and IV drugs.

Q2: What are the primary strategies to enhance the in vivo bioavailability of this compound?

A2: The most promising strategies focus on improving the solubility and dissolution rate of this compound in the GI tract. These include:

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve its absorption.[1][2][3][4][5] These formulations form fine oil-in-water emulsions upon gentle agitation in the GI fluids, keeping the drug in a solubilized state.

  • Nanoparticle Systems: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution.[6] Common approaches include the formulation of Solid Lipid Nanoparticles (SLNs) and polymeric nanoparticles.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.

Q3: How do Self-Emulsifying Drug Delivery Systems (SEDDS) work to improve this compound absorption?

A3: SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that contain dissolved this compound.[7] Upon oral administration, they spontaneously form a fine oil-in-water microemulsion or nanoemulsion in the GI tract. This process circumvents the slow dissolution step of the crystalline drug, presenting this compound in a solubilized form with a large interfacial area, which facilitates its absorption across the intestinal wall.[8] Additionally, some components of SEDDS can inhibit efflux transporters like P-glycoprotein and reduce pre-systemic metabolism, further enhancing bioavailability.[1]

Q4: What are the advantages of using Solid Lipid Nanoparticles (SLNs) for this compound delivery?

A4: SLNs are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room and body temperature.[9] Key advantages for this compound delivery include:

  • Controlled Release: The solid lipid matrix can provide sustained release of the encapsulated drug.

  • Improved Stability: The solid matrix can protect the entrapped this compound from chemical degradation in the GI tract.

  • Enhanced Absorption: The small particle size leads to better adhesion to the GI mucosa and potential uptake by M-cells of the Peyer's patches, facilitating lymphatic transport and bypassing first-pass metabolism in the liver.[9]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in plasma concentrations between subjects. Poor and erratic absorption of unformulated this compound. Food effects influencing dissolution.Formulate this compound using a lipid-based system like SEDDS to ensure more consistent emulsification and absorption.[1] Administer the formulation to fasted animals to minimize food-related variability.
Low Cmax and AUC values despite high oral doses. Poor dissolution of this compound in the GI tract. First-pass metabolism.Employ a bioavailability enhancement strategy such as nanoemulsions or solid lipid nanoparticles to increase the dissolution rate and promote lymphatic uptake.[10]
Precipitation of this compound observed in vitro upon dilution of the formulation. The formulation is unable to maintain this compound in a supersaturated state upon dilution in aqueous media.Optimize the surfactant and co-surfactant ratio in your SEDDS formulation. Consider adding a precipitation inhibitor, such as HPMC, to create a supersaturable SEDDS (S-SEDDS).[11]
Difficulty in preparing a stable nano-formulation. Inappropriate selection of lipids, surfactants, or preparation method.Screen various biocompatible lipids and surfactants for their ability to solubilize this compound and form stable nanoparticles. Optimize process parameters such as homogenization pressure and duration, or sonication amplitude and time.

Quantitative Data on Bioavailability Enhancement

The following table summarizes hypothetical pharmacokinetic data for different this compound formulations based on expected improvements from the literature for poorly soluble compounds. This data is for illustrative purposes and should be confirmed by in vivo studies.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (0-24h) (ng·h/mL) Relative Bioavailability (%)
This compound (Aqueous Suspension) 5050 ± 154.0 ± 1.0300 ± 90100 (Reference)
This compound SEDDS 50450 ± 902.0 ± 0.52700 ± 540900
This compound SLNs 50300 ± 603.0 ± 0.83600 ± 7201200

Experimental Protocols

Protocol 1: Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).

    • Select the oil, surfactant, and co-surfactant that exhibit the highest solubility for this compound.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different weight ratios (e.g., 1:9 to 9:1 for surfactant:co-surfactant).

    • For each mixture, titrate with the oil phase and observe for transparency and phase separation.

    • Plot the results on a ternary phase diagram to identify the self-emulsifying region.

  • Preparation of this compound SEDDS:

    • Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.

    • Dissolve the required amount of this compound in the oil phase with gentle heating and stirring.

    • Add the surfactant and co-surfactant to the oily mixture and stir until a homogenous isotropic mixture is formed.

  • Characterization:

    • Visually assess the self-emulsification process by adding the formulation to water under gentle agitation.

    • Measure the droplet size and zeta potential of the resulting emulsion using dynamic light scattering.

    • Determine the drug content and encapsulation efficiency using a suitable analytical method like HPLC.

Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
  • Preparation of Lipid and Aqueous Phases:

    • Select a solid lipid (e.g., glyceryl monostearate, Compritol 888 ATO) and melt it at a temperature approximately 5-10°C above its melting point.

    • Dissolve this compound in the molten lipid.

    • Prepare an aqueous phase containing a surfactant (e.g., Poloxamer 188, Tween 80) and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles).

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential.

    • Determine the entrapment efficiency and drug loading capacity.

    • Analyze the morphology of the SLNs using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

    • Evaluate the crystalline state of this compound within the SLNs using differential scanning calorimetry (DSC) and X-ray diffraction (XRD).

Protocol 3: In Vivo Pharmacokinetic Study in Rats
  • Animal Handling:

    • Use male Sprague-Dawley rats (200-250 g).

    • Acclimatize the animals for at least one week before the experiment.

    • Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Divide the rats into groups (e.g., control group receiving this compound suspension, and test groups receiving different formulations).

    • Administer the formulations orally via gavage at a specified dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing) into heparinized tubes.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis software.

    • Determine the relative bioavailability of the test formulations compared to the control suspension.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study Excipient_Screening Excipient Screening (Solubility Studies) Formulation_Optimization Formulation Optimization (Phase Diagrams/Process Parameters) Excipient_Screening->Formulation_Optimization Select Excipients Preparation Preparation of Formulations (SEDDS, SLNs) Formulation_Optimization->Preparation Define Ratios/ Parameters Characterization In Vitro Characterization (Size, Zeta, EE%) Preparation->Characterization Analyze Formulation Animal_Dosing Animal Dosing (Oral Gavage) Characterization->Animal_Dosing Select Lead Formulations Blood_Sampling Blood Sampling (Time Points) Animal_Dosing->Blood_Sampling Plasma_Analysis Plasma Analysis (LC-MS/MS) Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax) Plasma_Analysis->PK_Analysis

Caption: Experimental workflow for developing and evaluating this compound formulations.

sedds_mechanism SEDDS This compound in Oil/Surfactant/Co-surfactant GI_Fluid GI Fluid (Aqueous Environment) SEDDS->GI_Fluid Oral Administration Nanoemulsion Nanoemulsion Formation (Increased Surface Area) GI_Fluid->Nanoemulsion Spontaneous Emulsification Absorption Enhanced Absorption (Intestinal Wall) Nanoemulsion->Absorption Systemic_Circulation Systemic Circulation (Increased Bioavailability) Absorption->Systemic_Circulation

Caption: Mechanism of bioavailability enhancement by SEDDS.

signaling_pathway_troubleshooting Start Low In Vivo Efficacy Check_Bioavailability Is Bioavailability Low? Start->Check_Bioavailability Improve_Formulation Enhance Bioavailability (SEDDS, Nanoparticles) Check_Bioavailability->Improve_Formulation Yes Investigate_PD Investigate Pharmacodynamics (Target Engagement, etc.) Check_Bioavailability->Investigate_PD No Check_PK_Profile Is PK Profile Optimal? (e.g., sustained release needed?) Improve_Formulation->Check_PK_Profile Modify_Formulation Modify Formulation (e.g., SLNs for sustained release) Check_PK_Profile->Modify_Formulation No Success Optimal In Vivo Performance Check_PK_Profile->Success Yes Modify_Formulation->Check_PK_Profile

Caption: Troubleshooting logic for suboptimal in vivo results.

References

Technical Support Center: Optimizing (+)-Totarol Concentration for Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing (+)-Totarol in cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize experimental conditions and minimize cytotoxicity for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in cell culture experiments?

A1: Based on available data, a starting concentration range of 1 µM to 50 µM is recommended for initial cytotoxicity screening in most cancer cell lines. The half-maximal inhibitory concentration (IC50) of this compound and its derivatives has been reported to be in the range of 0.6-3.0 µM for antiplasmodial activity, with low cytotoxicity to mammalian Chinese Hamster Ovary (CHO) cells.[1] However, the cytotoxic effects of propolis extracts, where totarol is a major component, have shown IC50 values that vary significantly depending on the cell line and exposure time.[2] Therefore, a broad initial screening range is advisable to determine the specific sensitivity of your cell line.

Q2: How does the cytotoxicity of this compound differ between cancerous and non-cancerous cell lines?

A2: Some studies suggest that this compound may exhibit a degree of selectivity towards cancer cells. For instance, methanolic extracts of propolis rich in totarol showed lower IC50 values in several cancer cell lines compared to normal peripheral blood mononuclear cells (PBMCs).[2] However, other studies have reported cytotoxicity in normal cell lines as well.[3] It is crucial to test the cytotoxicity of this compound in a relevant non-cancerous cell line in parallel with your cancer cell line of interest to determine its therapeutic window.

Q3: What is the primary mechanism of this compound-induced cytotoxicity?

A3: Evidence suggests that this compound induces apoptosis, or programmed cell death, in susceptible cells. Morphological changes consistent with apoptosis, such as cell shrinkage and fragmentation, have been observed in cells treated with totarol-rich extracts.[4] The underlying mechanism may involve the disruption of the cell membrane's integrity and the induction of apoptotic signaling pathways.[4]

Q4: Which signaling pathways are known to be affected by this compound?

A4: The PI3K/Akt signaling pathway has been implicated in the cellular response to this compound. This pathway is crucial for cell survival, proliferation, and metabolism.[5][6][7][8] Additionally, as this compound can induce apoptosis, it likely modulates key regulators of the intrinsic and extrinsic apoptotic pathways, such as the Bcl-2 family of proteins and caspases.[9][10][11][12]

Troubleshooting Guide

Issue 1: I am observing high variability in my cytotoxicity assay results.

  • Possible Cause: Uneven cell seeding, "edge effects" in the microplate, or incomplete dissolution of formazan crystals (in MTT assays).

  • Solution:

    • Ensure a single-cell suspension before seeding to achieve uniform cell distribution.

    • Avoid using the outer wells of the microplate, as they are more prone to evaporation, leading to the "edge effect".

    • After adding the solubilization solution in an MTT assay, ensure complete dissolution of the formazan crystals by gentle pipetting or shaking.[13]

Issue 2: My "no-cell" control wells show a high background signal in the MTT assay.

  • Possible Cause: Direct reduction of the MTT reagent by this compound or components in the culture medium. As a phenolic compound, this compound may have reducing properties that can convert MTT to formazan in the absence of cells.[14][15]

  • Solution:

    • Include a "reagent blank" control containing culture medium, this compound at the tested concentrations, and the MTT reagent, but no cells. Subtract the absorbance of this blank from your experimental readings.[13]

    • Consider using a phenol red-free culture medium, as phenol red can interfere with colorimetric assays.[13]

    • If interference is significant, consider an alternative cytotoxicity assay that is less susceptible to interference from reducing compounds, such as the LDH assay or a fluorescent-based viability assay.

Issue 3: I am having difficulty dissolving this compound in my cell culture medium.

  • Possible Cause: this compound is a hydrophobic compound with low aqueous solubility.[16][17]

  • Solution:

    • Prepare a high-concentration stock solution of this compound in an organic solvent like dimethyl sulfoxide (DMSO).[4][18]

    • When preparing working solutions, dilute the DMSO stock directly into pre-warmed, serum-containing cell culture medium. The serum proteins can help to stabilize the compound and prevent precipitation.[19]

    • Perform serial dilutions of your compound in the organic solvent first before diluting into the final culture medium to maintain a consistent final solvent concentration across all treatments.[19]

    • Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Run a vehicle control with the same final solvent concentration.

Issue 4: I am observing an increase in apparent cell viability at high concentrations of this compound in my MTT assay.

  • Possible Cause: Chemical interference from this compound's redox activity. At high concentrations, the direct reduction of MTT by the compound may be greater than the decrease in metabolic activity from cytotoxicity, leading to a paradoxical increase in absorbance.[13]

  • Solution:

    • Perform a cell-free control experiment to assess the direct reduction of MTT by various concentrations of this compound.

    • If significant interference is confirmed, it is highly recommended to use an alternative viability assay that is not based on tetrazolium salt reduction, such as the Lactate Dehydrogenase (LDH) cytotoxicity assay, which measures membrane integrity, or a fluorescent dye-based assay.

Data on this compound Cytotoxicity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for propolis extracts with high totarol content in various human cell lines after different exposure times. It is important to note that these values are for a complex extract and the IC50 for pure this compound may differ.

Cell LineCell Type24h IC50 (µg/mL)48h IC50 (µg/mL)72h IC50 (µg/mL)
OAW42Ovarian Cancer74.00 ± 9.4531.67 ± 7.2620.67 ± 6.36
MCF7Breast Cancer67.33 ± 8.8235.67 ± 8.9521.33 ± 7.31
HT29Colon Cancer79.00 ± 6.6637.33 ± 2.9130.00 ± 5.77
COLO 679Melanoma46.33 ± 0.6739.00 ± 2.0819.33 ± 0.67
K562Leukemia71.33 ± 8.6739.67 ± 0.3319.67 ± 4.18
SK-MEL-28Melanoma95.00 ± 10.4178.33 ± 2.0362.67 ± 9.60
PBMCNormal Blood Cells51.67 ± 3.33--

Data adapted from a study on Maltese propolis extracts with high totarol content.[2]

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[20]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.

Materials:

  • Cells of interest

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • LDH cytotoxicity assay kit (containing lysis buffer, substrate mix, and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer provided in the kit), and a no-cell background control (medium only).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

  • Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically normalizes the LDH release from treated cells to the maximum and spontaneous release controls.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • 6-well plates or culture flasks

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of this compound for the chosen time period. Include an untreated control.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells in the supernatant.

  • Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (concentrations may vary depending on the kit).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[13]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[13]

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis prep_cells Prepare Cell Culture seed_cells Seed Cells in Microplate prep_cells->seed_cells prep_totarol Prepare this compound Stock (in DMSO) treat_cells Treat with this compound Concentrations prep_totarol->treat_cells seed_cells->treat_cells incubate Incubate (24, 48, 72h) treat_cells->incubate mtt MTT Assay incubate->mtt ldh LDH Assay incubate->ldh apoptosis Annexin V/PI Assay incubate->apoptosis read_plate Measure Absorbance/ Fluorescence mtt->read_plate ldh->read_plate apoptosis->read_plate Flow Cytometry calc_viability Calculate % Viability/ Cytotoxicity read_plate->calc_viability ic50 Determine IC50 calc_viability->ic50

Caption: Experimental workflow for determining the cytotoxicity of this compound.

apoptosis_pathway cluster_totarol cluster_membrane Cell Membrane cluster_intrinsic Intrinsic Apoptosis Pathway cluster_outcome totarol This compound mem_damage Membrane Disruption totarol->mem_damage bcl2_family Bcl-2 Family Regulation totarol->bcl2_family ? bax_bak Bax/Bak Activation bcl2_family->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Postulated intrinsic apoptosis pathway induced by this compound.

pi3k_akt_pathway cluster_signal Upstream Signaling cluster_pathway PI3K/Akt Pathway cluster_downstream Downstream Effects growth_factor Growth Factors receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates PIP2 pip2 PIP2 akt Akt pip3->akt activates cell_survival Cell Survival akt->cell_survival proliferation Proliferation akt->proliferation apoptosis_inhibition Inhibition of Apoptosis akt->apoptosis_inhibition totarol This compound totarol->akt inhibits?

Caption: Potential inhibition of the PI3K/Akt survival pathway by this compound.

References

Technical Support Center: Overcoming Bacterial Resistance to (+)-Totarol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating bacterial resistance to (+)-Totarol, particularly in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary antibacterial mechanism?

A1: this compound is a naturally occurring phenolic diterpenoid extracted from the heartwood of the New Zealand Totara tree (Podocarpus totara). It exhibits potent bactericidal activity, primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VREF).[1][2][3] The primary antibacterial mechanism of Totarol involves the disruption of bacterial cell membrane integrity and permeability.[4][5] This leads to the leakage of essential cellular components and ultimately, cell death.[5] Other proposed mechanisms include the inhibition of bacterial respiratory transport and interference with the cell division protein FtsZ.[6][7][8]

Q2: How do bacteria develop resistance to this compound in long-term studies?

A2: The primary mechanism for acquired resistance to this compound is the overexpression of multidrug resistance (MDR) efflux pumps.[6][9][10][11] Efflux pumps are membrane proteins that actively transport antimicrobial agents out of the bacterial cell, preventing them from reaching their target concentration. In Staphylococcus aureus, the NorA efflux pump is a key contributor to Totarol resistance.[6][9][11] In long-term studies with serial exposure to sub-lethal concentrations of Totarol, bacteria with mutations that lead to the upregulation of efflux pump genes (like norA) are selected for, resulting in a gradual increase in the Minimum Inhibitory Concentration (MIC).

Q3: My bacterial culture is showing increased tolerance to Totarol over time. What are the likely causes and what should I do?

A3: This is a common observation in long-term studies and indicates the evolution of resistance. The most likely cause is the selection of mutants that overexpress efflux pumps.[6][11] Another possibility, especially in biofilm models, is the formation of a protective biofilm matrix that reduces Totarol penetration.[7][12]

To address this, you should consider:

  • Combination Therapy: Introduce a second antimicrobial agent that has a different mechanism of action. Totarol can act synergistically with many conventional antibiotics, restoring their efficacy.[7][13]

  • Efflux Pump Inhibitors (EPIs): Use Totarol in combination with a known EPI. Interestingly, Totarol itself has been shown to function as a weak NorA efflux pump inhibitor at sub-inhibitory concentrations.[6][9][10]

  • Anti-Biofilm Agents: If working with biofilms, combine Totarol with a compound known to disrupt the biofilm matrix.[12][14]

Q4: How can I overcome or mitigate the development of Totarol resistance in my experiments?

A4: The most effective strategy is through combination therapy. By using Totarol as an adjuvant or in synergy with other antibiotics, you can often prevent the emergence of resistance. Key approaches include:

  • Synergy with β-lactams: Totarol potentiates the activity of methicillin against MRSA by interfering with the expression of Penicillin-Binding Protein 2a (PBP2a), a key resistance determinant.[8]

  • Restoring Vancomycin Susceptibility: In VREF, Totarol can down-regulate the expression of the vanA gene, which is responsible for vancomycin resistance.[2][12][15]

  • Inhibiting Efflux Pumps: At sub-inhibitory concentrations, Totarol can inhibit efflux pumps, thereby increasing the intracellular concentration of itself and other co-administered antibiotics.[6][11] Using Totarol in this dual role—as both an antimicrobial and an EPI—can be a powerful strategy.

Q5: What are some common pitfalls when designing experiments to study Totarol synergy?

A5: Common pitfalls include:

  • Inappropriate Concentrations: Using concentrations that are too high can mask synergistic effects due to overwhelming bactericidal activity from one or both compounds. Conversely, concentrations that are too low may not be sufficient to produce an effect. A checkerboard dilution assay is essential to identify the optimal synergistic concentrations.

  • Inconsistent Protocols: Variations in inoculum density, incubation time, and growth medium can significantly affect MIC values and synergy calculations.[16] Adhering to a standardized protocol (like CLSI guidelines) is critical for reproducible results.[5]

  • Ignoring Cytotoxicity: When developing therapeutic combinations, it's important to assess the cytotoxicity of the compounds against mammalian cell lines to ensure a favorable therapeutic index.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
MIC of Totarol steadily increases over serial passages. Evolution of resistance, likely through efflux pump overexpression.1. Sequence the genome of the resistant strain to identify mutations in efflux pump regulatory genes.2. Perform an ethidium bromide efflux assay to confirm increased pump activity.3. Introduce a synergistic agent (e.g., a β-lactam for MRSA) or a known EPI to the culture to see if it restores susceptibility.
Totarol is effective against planktonic bacteria but fails in a biofilm model. 1. Reduced penetration of Totarol through the biofilm's extracellular polymeric substance (EPS) matrix.2. The unique physiological state of biofilm bacteria makes them less susceptible.3. Biofilms facilitate the transfer of resistance genes.[17]1. Combine Totarol with an agent that degrades the biofilm matrix (e.g., DNase I, certain enzymes).2. Test Totarol in combination with antibiotics known to be effective against biofilms, like rifampin.[17]3. Use confocal microscopy to visualize Totarol penetration and bacterial viability within the biofilm.[2][12]
No synergistic effect observed in a checkerboard assay with a partner antibiotic. 1. The two compounds do not have synergistic mechanisms of action against the tested bacterium.2. The concentration range tested was not optimal.3. The chosen partner antibiotic is also a substrate for the same efflux pump that confers Totarol resistance.1. Choose a partner antibiotic with a complementary mechanism of action (e.g., cell wall synthesis inhibitor with a membrane-disrupting agent like Totarol).2. Expand the range of concentrations tested in the checkerboard assay.3. Verify if the partner antibiotic's efficacy is affected by the same efflux pump. If so, select a different partner drug.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

Bacterial StrainTypeMIC (µg/mL)Reference
Staphylococcus aureus ATCC 25923Susceptible2[6]
Staphylococcus aureus (Food Isolates)-2 - 4[4][5]
Staphylococcus aureus (Penicillin-Resistant)Resistant1.56[1]
Vancomycin-Resistant Enterococcus faecalis (VREF)Resistant0.25[2][12][15]
Streptococcus mutansGram-PositivePotent Activity[1]
Bacillus subtilisGram-PositivePotent Activity[1]

Table 2: Synergistic Effects of this compound in Combination with Other Antimicrobials

BacteriumPartner AgentTotarol ConcentrationObserved EffectReference
Methicillin-Resistant S. aureus (MRSA)MethicillinSub-inhibitoryUp to 256-fold reduction in Methicillin MIC.[8]
Staphylococcus aureusAnacardic Acid1/2 MIC8-fold reduction in Totarol MBC (from 1.56 to 0.2 µg/mL).[1]
Vancomycin-Resistant E. faecalis (VREF)Vancomycin (512 µg/mL)0.03 - 0.12 µg/mLSignificant reduction in VREF viability (time-kill assay).[2][12]
Mycobacterium spp.Isoniazid1/2 MIC8-fold potentiation of Isoniazid activity.[6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of Totarol in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The final volume in each well should be 100 µL, with concentrations ranging from 0.0625 to 16 µg/mL or higher.[5]

  • Inoculum Preparation: Culture bacteria overnight. Dilute the culture in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. This will dilute the Totarol concentration by half, which should be accounted for in the initial preparation.

  • Controls: Include a positive control well (bacteria in MHB, no drug) and a negative control well (MHB only, no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[5]

  • Reading Results: The MIC is defined as the lowest concentration of Totarol that completely inhibits visible growth of the bacteria.[5]

Protocol 2: Checkerboard Assay for Synergy Testing

  • Plate Setup: Use a 96-well plate. Along the x-axis, prepare serial dilutions of Drug A (e.g., Totarol). Along the y-axis, prepare serial dilutions of Drug B (e.g., Vancomycin).

  • Drug Combination: The plate will contain wells with each drug alone, as well as wells with every possible combination of the two drugs at different concentrations.

  • Inoculation & Incubation: Inoculate the plate with the target bacterium at a concentration of ~5 x 10⁵ CFU/mL and incubate for 16-24 hours at 37°C.

  • Data Analysis: Determine the MIC for each drug alone and for each combination. Calculate the Fractional Inhibitory Concentration (FIC) Index:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Additive: 0.5 < FIC Index ≤ 1.0

    • Indifference: 1.0 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Protocol 3: Ethidium Bromide (EtBr) Efflux Assay

This assay measures the activity of efflux pumps that use EtBr as a substrate, such as NorA in S. aureus.[6]

  • Cell Loading: Grow bacteria to the mid-log phase. Centrifuge the cells, wash with PBS, and resuspend in PBS containing EtBr (e.g., 1-2 µg/mL). Incubate to allow the cells to take up the EtBr.

  • Efflux Initiation: Centrifuge the loaded cells, wash to remove extracellular EtBr, and resuspend in PBS. Add a carbon source (e.g., glucose) to energize the efflux pumps.

  • Inhibitor Addition: Aliquot the cell suspension into a multi-well plate. Add varying concentrations of the test compound (e.g., Totarol at ≤1/4 MIC) to the wells. Use a known EPI like reserpine as a positive control.

  • Fluorescence Monitoring: Measure the fluorescence of the supernatant or the cells over time using a fluorometer. EtBr fluoresces more intensely when intercalated with DNA inside the cell. Efflux of EtBr into the buffer results in a decrease in fluorescence.

  • Interpretation: A slower rate of fluorescence decrease in the presence of the test compound compared to the control (no inhibitor) indicates inhibition of efflux.

Visualizations

Caption: Workflow for investigating and overcoming Totarol resistance.

Resistance_Mechanism_and_Solution cluster_0 Standard Treatment (Totarol Alone) cluster_1 Combination Therapy Solution Totarol_in Extracellular This compound Membrane Bacterial Cell Membrane Totarol_in->Membrane Enters Cell EffluxPump NorA Efflux Pump Membrane->EffluxPump Upregulated in Resistant Strain Totarol_out Extracellular This compound EffluxPump->Totarol_out Pumps Totarol Out Totarol_combo This compound (as EPI) EffluxPump_combo NorA Efflux Pump Totarol_combo->EffluxPump_combo Inhibits Pump Antibiotic_combo Partner Antibiotic Membrane_combo Bacterial Cell Membrane Antibiotic_combo->Membrane_combo Enters Cell Target Intracellular Target (e.g., Ribosome, DNA) Membrane_combo->Target Accumulates

Caption: Overcoming efflux-mediated resistance with combination therapy.

Troubleshooting_Synergy_Experiments start Problem: No Synergy Observed (FIC Index > 0.5) q1 Is the FIC Index > 4.0? start->q1 antagonism Result is Antagonism. Re-evaluate drug pairing. Mechanisms may be mutually exclusive. q1->antagonism Yes indifference Result is Indifference. Mechanisms may be unrelated. q1->indifference No (1.0 < FIC ≤ 4.0) q2 Were MICs reproducible and consistent with literature? indifference->q2 protocol_issue Potential Protocol Issue: - Check inoculum density - Verify incubation time/temp - Remake stock solutions q2->protocol_issue No q3 Was a broad concentration range tested? q2->q3 Yes concentration_issue Expand concentration range. Synergy may occur in a narrow window. q3->concentration_issue No final_conclusion Conclusion: This drug pair is likely not synergistic against this strain under these conditions. q3->final_conclusion Yes

Caption: Decision tree for troubleshooting synergy experiments.

References

Technical Support Center: Refining Supercritical CO2 Extraction for (+)-Totarol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the supercritical CO2 (scCO2) extraction of (+)-Totarol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing extraction parameters to achieve higher yields.

Frequently Asked Questions (FAQs)

Q1: What is supercritical CO2 extraction, and why is it preferred for this compound?

Supercritical Fluid Extraction (SFE) is a process that uses a supercritical fluid as the extraction solvent.[1] When carbon dioxide (CO2) is heated and pressurized above its critical point (31.1°C and 7.38 MPa), it enters a supercritical state where it possesses properties of both a liquid and a gas.[2] This state gives scCO2 high solvating power and allows it to diffuse easily into solid materials like wood.[3]

This method is ideal for extracting this compound, a bioactive aromatic diterpenoid from the heartwood of the Podocarpus totara tree, for several key reasons:[4]

  • Purity: It eliminates the need for organic solvents like ethanol, resulting in a pure, solvent-free extract suitable for pharmaceutical and cosmetic applications.[4][5]

  • Selectivity: By carefully adjusting parameters like pressure and temperature, the solvating power of scCO2 can be fine-tuned to selectively extract target compounds.[4]

  • Safety: CO2 is non-toxic, non-flammable, and generally recognized as safe (GRAS).[6][7]

  • Mild Conditions: SFE operates at relatively low temperatures, which prevents the thermal degradation of heat-sensitive compounds like this compound.[6]

Q2: What are the most critical parameters influencing the yield of this compound?

The success of scCO2 extraction depends on the optimization of several key parameters. These variables collectively influence the density, solvating power, and mass transfer rate of the supercritical fluid. The most critical parameters are:

  • Pressure: Directly influences the density and solvating power of scCO2.

  • Temperature: Affects both the solvent density and the vapor pressure of the solute (this compound).

  • Co-solvent: The addition of a polar modifier (e.g., ethanol) can significantly increase the solubility of moderately polar compounds like this compound.

  • CO2 Flow Rate: Impacts the residence time and kinetics of the extraction process.[2]

  • Extraction Time: Determines the completeness of the extraction.

Q3: How do pressure and temperature interact to affect extraction efficiency?

Pressure and temperature have a combined and crucial effect on the SFE process.[8]

  • Effect of Pressure: At a constant temperature, increasing the pressure raises the density of the scCO2. This enhances its solvating power, leading to a higher solubility of this compound and generally a higher extraction yield.[9]

  • Effect of Temperature: The effect of temperature is twofold. Increasing temperature at a constant pressure reduces the density of scCO2, which can lower its solvating power. However, it also increases the vapor pressure of this compound, which can improve its solubility and facilitate its transfer into the fluid phase.[2][9] This interplay means that an optimal temperature must be found for each pressure setting.

Q4: Is a co-solvent necessary for extracting this compound?

While pure scCO2 can extract this compound, its efficiency is limited because CO2 is a non-polar solvent.[6] this compound is a phenolic diterpene, giving it some polar characteristics. Adding a small amount of a polar co-solvent, such as ethanol or a mixture of ethanol and water, can significantly increase the polarity of the scCO2 phase and dramatically improve the solubility and extraction yield of phenolic compounds.[6][8][10] For instance, studies on other phenolic compounds have shown that using an ethanol-water co-solvent can yield the highest recoveries.[10]

Troubleshooting Guide

Problem: My this compound yield is consistently low. What steps should I take?

Low yield is a common issue that can often be resolved by systematically evaluating your extraction parameters. Use the following logical flowchart to diagnose the potential cause.

G start Start: Low this compound Yield p_check Is Pressure Optimized? (e.g., >150 bar) start->p_check p_low Action: Increase Pressure (e.g., 200-300 bar) to boost CO2 density and solvating power. p_check->p_low No t_check Is Temperature Optimized? (e.g., 40-80°C) p_check->t_check Yes p_low->t_check t_adjust Action: Adjust Temperature. Consider interaction with pressure. Higher temp can decrease density but increase solute vapor pressure. t_check->t_adjust No cosolvent_check Are you using a co-solvent? t_check->cosolvent_check Yes t_adjust->cosolvent_check cosolvent_add Action: Add a polar co-solvent. (e.g., 5-15% Ethanol or Ethanol/Water). This is crucial for phenolic compounds. cosolvent_check->cosolvent_add No particle_check Is material particle size optimal? (e.g., 0.5-2.0 mm) cosolvent_check->particle_check Yes cosolvent_add->particle_check particle_adjust Action: Reduce particle size. Grinding increases surface area but don't grind too fine to avoid channeling. particle_check->particle_adjust No time_check Is extraction time sufficient? particle_check->time_check Yes particle_adjust->time_check time_adjust Action: Increase extraction time or CO2 flow rate to ensure complete extraction. time_check->time_adjust No end_node Re-evaluate Yield time_check->end_node Yes time_adjust->end_node

A troubleshooting flowchart for diagnosing low this compound yield.

Problem: I am co-extracting a significant amount of water with my product.

This is a known phenomenon, as the solubility of water in scCO2 increases under supercritical conditions.[5]

  • Solution 1: Operate at a lower temperature (e.g., 40-50°C) while maintaining sufficient pressure. This can reduce the amount of water extracted.

  • Solution 2: Consider a two-stage separation process. The first separation vessel can be held at conditions (e.g., 70 bar and 40°C) that primarily precipitate the totarol-containing extract, while a second vessel at lower pressure collects the more volatile components and water.[5]

Problem: The extraction process is too slow.

The time required for extraction is influenced by mass transfer rates and solubility limits.

  • Solution 1: Increase the CO2 flow rate. A higher flow rate can reduce the time needed to reach the extraction plateau.[2] However, be aware that an excessively high flow rate can lead to inefficient extraction due to insufficient residence time.

  • Solution 2: Optimize pressure and temperature to maximize the solubility of this compound, which will improve the extraction kinetics.

  • Solution 3: Ensure the particle size of the raw material is small enough to allow for efficient diffusion of the scCO2. A particle size of around 0.5 to 2 mm is often a good starting point.[5]

Experimental Data & Protocols

Data Presentation

While extensive public data on optimizing this compound extraction is limited, a patent for its extraction provides a concrete starting point.[5] This data, combined with general principles from the extraction of other phenolic compounds, can guide experimental design.

Table 1: Example Supercritical CO2 Extraction Conditions for this compound (Source: Based on data from patent WO2005073154A1[5])

ParameterValueNotes
Pressure 150 bar (15 MPa)A moderate pressure, suggesting that extremely high pressures may not be necessary.
Temperature 60 °C (333 K)Balances solvent density with solute vapor pressure.
Co-solvent None UsedThe patent focused on a solvent-free process. Yields could likely be improved with a co-solvent.
Particle Size 0.5 - 2.0 mmA typical range to balance surface area with flow dynamics.
Separation P 70 bar (7 MPa)First separator conditions to selectively precipitate the extract.
Separation T ~40 °C (313 K)First separator conditions.

Table 2: General Influence of SFE Parameters on Phenolic Compound Yield (Source: Synthesized from multiple studies on phenolic extraction[2][8][9])

Parameter ChangeEffect on CO2 DensityEffect on Solute Vapor PressureTypical Effect on Phenolic YieldRationale
Increase Pressure IncreasesNegligibleIncreasesHigher density leads to greater solvating power.
Increase Temperature DecreasesIncreasesVariableA trade-off; an optimal point exists where the combined effect is maximized.
Add Co-solvent Minor ChangeIncreasesSignificantly IncreasesIncreases the polarity of the fluid, enhancing solubility of phenolic compounds.
Increase Flow Rate No ChangeNo ChangeDecreases TimeReduces the time to complete the extraction but may lower efficiency if too fast.
Experimental Protocols
Detailed Methodology for scCO2 Extraction of this compound

This protocol describes a general procedure for the extraction of this compound from Podocarpus totara heartwood.

1. Sample Preparation:

  • Obtain heartwood chips of Podocarpus totara.

  • Dry the wood chips in a convection oven at a moderate temperature (e.g., 60-80°C) to reduce moisture content.[5]

  • Grind the dried chips to a consistent particle size, for example, between 0.5 and 2.0 mm, using a laboratory mill.[5] Sieving may be required to achieve a uniform size distribution.

2. SFE System Setup & Operation:

  • Accurately weigh the ground Totara wood powder and load it into the extraction vessel. Pack cotton wool at the vessel ends to prevent particulate carryover.

  • Assemble the SFE system, ensuring all fittings are secure. The system should consist of a CO2 source, a high-pressure pump, a heating unit for the extraction vessel, one or more separation vessels, and back-pressure regulators.

  • Set the extraction vessel to the desired temperature (e.g., 60°C).[5]

  • Begin pumping liquid CO2 through the system until the target pressure is reached (e.g., 150 bar).[5] If using a co-solvent, it is typically introduced into the CO2 stream before the extraction vessel at a set percentage (e.g., 5-10% v/v).

3. Extraction and Separation:

  • Once the target pressure and temperature are stable, begin the dynamic extraction by maintaining a constant flow of scCO2 through the vessel for a predetermined time (e.g., 120 minutes).

  • The extract-laden scCO2 flows from the extraction vessel to the first separator. Reduce the pressure and temperature in the separator (e.g., to 70 bar and 40°C) to cause the this compound to precipitate out of the CO2.[5]

  • The now largely solute-free CO2 can be passed to a second, lower-pressure separator to remove any remaining components before being vented or recycled.

4. Sample Collection and Analysis:

  • After the extraction is complete, carefully depressurize the system.

  • Collect the precipitated extract from the separation vessel(s).

  • Determine the total yield gravimetrically.

  • Analyze the purity and concentration of this compound in the extract using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Visualizations

G cluster_prep 1. Preparation cluster_extraction 2. Extraction cluster_separation 3. Separation cluster_analysis 4. Analysis prep1 Source Material (Totara Wood Chips) prep2 Drying prep1->prep2 prep3 Grinding & Sieving (0.5 - 2.0 mm) prep2->prep3 ext1 Load Vessel prep3->ext1 ext2 Pressurize & Heat (e.g., 150 bar, 60°C) ext1->ext2 ext3 Dynamic Extraction (Continuous CO2 Flow) ext2->ext3 sep1 Depressurize in Separator 1 (e.g., 70 bar, 40°C) ext3->sep1 sep2 Precipitation of This compound Extract sep1->sep2 an1 Collect Extract sep2->an1 an2 Yield Calculation an1->an2 an3 Purity Analysis (e.g., HPLC) an2->an3

A generalized workflow for supercritical CO2 extraction of this compound.

G P Pressure Density CO2 Density P->Density + T Temperature T->Density - VP Solute Vapor Pressure T->VP + CS Co-Solvent Polarity Fluid Polarity CS->Polarity + Solvating Solvating Power & Selectivity Density->Solvating VP->Solvating Polarity->Solvating Yield This compound Yield Solvating->Yield

Logical relationships between key SFE parameters and final yield.

References

stabilizing (+)-Totarol in different solvent systems for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (+)-Totarol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective stabilization of this compound in various solvent systems for long-term storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

1. What are the primary factors that affect the stability of this compound in solution?

As a phenolic diterpene, the stability of this compound in solution is primarily influenced by several factors:

  • Oxidation: The phenolic hydroxyl group on the aromatic ring of this compound is susceptible to oxidation, which can be accelerated by exposure to oxygen, light, and elevated temperatures. Oxidation can lead to the formation of quinone-type structures and other degradation products, potentially altering its biological activity.

  • pH: Phenolic compounds can be unstable in alkaline (high pH) conditions. The deprotonation of the hydroxyl group at high pH can make the molecule more susceptible to oxidation.

  • Temperature: Higher temperatures increase the rate of chemical degradation. For long-term storage, it is crucial to maintain low temperatures.

  • Light: Exposure to UV light can provide the energy to initiate photo-degradation pathways.

  • Solvent Type: The choice of solvent can impact the stability of this compound. While it is soluble in several organic solvents, the polarity and purity of the solvent can influence degradation rates.

2. What are the recommended solvents for preparing this compound stock solutions?

This compound is a lipophilic compound with poor water solubility. The most commonly used solvents for preparing stock solutions are:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Acetone

  • Dimethylformamide (DMF)

For cell culture experiments, DMSO is a common choice. However, it is critical to use a final concentration of DMSO in the culture medium that is non-toxic to the cells (typically below 0.5%).

3. What are the optimal storage conditions for this compound stock solutions?

For long-term stability, this compound stock solutions should be stored under the following conditions:

  • Temperature: -20°C or -80°C.

  • Light: Protected from light by using amber vials or by wrapping the vials in aluminum foil.

  • Atmosphere: For maximum stability, it is recommended to overlay the solution with an inert gas like argon or nitrogen to minimize exposure to oxygen.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, it is best to aliquot the stock solution into single-use vials.

4. How long can I store this compound stock solutions?

While specific long-term stability data for this compound in various solvents is not extensively published, based on general knowledge of phenolic diterpenoids, stock solutions stored properly at -20°C or -80°C, protected from light and oxygen, can be expected to be stable for several months to a year. It is highly recommended to perform periodic purity checks using methods like HPLC to confirm the integrity of the compound over time.

5. Are there any visual indicators of this compound degradation?

While subtle chemical degradation may not be visually apparent, significant degradation of phenolic compounds in solution can sometimes lead to a color change. A yellowing or browning of a previously colorless solution may indicate oxidation. However, the absence of a color change does not guarantee stability. The most reliable way to assess degradation is through analytical methods such as HPLC, which can separate and quantify the parent compound and its degradation products.

Troubleshooting Guides

Issue 1: Precipitation of this compound from solution upon storage or dilution.

Possible Causes:

  • Supersaturated Solution: The concentration of this compound in the stock solution may be too high, leading to precipitation upon cooling or minor solvent evaporation.

  • Low Aqueous Solubility: When diluting a stock solution (e.g., in DMSO) into an aqueous buffer or cell culture medium, the poor water solubility of this compound can cause it to precipitate out.

  • Temperature Fluctuations: Repeated freeze-thaw cycles can promote precipitation.

  • Solvent Purity: The presence of water in organic solvents can reduce the solubility of hydrophobic compounds.

Solutions:

  • Optimize Stock Concentration: Prepare stock solutions at a concentration that is known to be stable and soluble at the storage temperature.

  • Use Co-solvents: For dilutions into aqueous media, consider using a co-solvent system if compatible with your experimental setup.

  • Slow Dilution with Agitation: When diluting the stock solution, add it dropwise to the aqueous medium while vortexing or stirring vigorously to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

  • Gentle Warming: Briefly warming the solution (e.g., to 37°C) may help redissolve small amounts of precipitate, but be cautious as heat can accelerate degradation.

  • Aliquot Stock Solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

  • Use Anhydrous Solvents: Ensure that the organic solvents used to prepare stock solutions are of high purity and anhydrous.

Experimental Protocols

Protocol for Preparation and Storage of a this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, amber glass vials with screw caps

    • Calibrated balance

    • Vortex mixer

    • Pipettes

  • Procedure: a. Bring the this compound powder and DMSO to room temperature. b. Weigh the desired amount of this compound powder in a sterile vial. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). d. Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. e. Visually inspect the solution to ensure there is no particulate matter. f. (Optional but recommended for maximum stability) Briefly flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing. g. Aliquot the stock solution into smaller, single-use amber vials. h. Label the vials clearly with the compound name, concentration, date, and solvent. i. Store the aliquots at -20°C or -80°C, protected from light.

Data Presentation

Table 1: Hypothetical Long-Term Stability of this compound (10 mM) at -20°C

SolventTime (Months)Purity by HPLC (%)Appearance
DMSO 099.8Colorless
399.5Colorless
699.1Colorless
1298.2Faint Yellow
Ethanol 099.7Colorless
399.2Colorless
698.5Colorless
1297.0Yellow
Acetone 099.9Colorless
399.6Colorless
699.0Faint Yellow
1297.8Yellow

Mandatory Visualizations

Diagram 1: General Workflow for Preparing and Storing Stable this compound Solutions

G cluster_prep Solution Preparation cluster_storage Long-Term Storage cluster_use Experimental Use weigh Weigh this compound dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot inert Flush with Inert Gas (Ar/N2) aliquot->inert store Store at -20°C or -80°C in the Dark inert->store thaw Thaw a Single Aliquot store->thaw dilute Dilute into Assay Medium thaw->dilute G cluster_causes Potential Causes cluster_solutions Solutions start Precipitate Observed in this compound Solution cause1 Supersaturation start->cause1 cause2 Low Aqueous Solubility start->cause2 cause3 Freeze-Thaw Cycles start->cause3 sol1 Lower Stock Concentration cause1->sol1 sol2 Slow Dilution with Agitation cause2->sol2 sol3 Aliquot Stock Solution cause3->sol3

Technical Support Center: Troubleshooting Inconsistent Results in (+)-Totarol Antibacterial Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (+)-Totarol antibacterial assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues that can lead to inconsistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant variability in the Minimum Inhibitory Concentration (MIC) values of this compound against the same bacterial strain?

A1: Inconsistent MIC values for this compound can arise from several experimental factors. Key among these are the choice of solvent and its final concentration, the specific growth medium used, and variations in inoculum density.[1][2] this compound is a hydrophobic compound, and its solubility can be a critical factor.[3] Different solvents or the use of emulsifiers can affect its availability to the bacteria, thus influencing the MIC.[2][4]

Q2: Is this compound effective against both Gram-positive and Gram-negative bacteria?

A2: Current research indicates that this compound is significantly more potent against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus mutans.[5] Its effectiveness against Gram-negative bacteria is reported to be much lower, often requiring significantly higher concentrations for inhibition.[6] This difference is likely due to the outer membrane of Gram-negative bacteria acting as a permeability barrier.

Q3: What is the primary mechanism of action for this compound? The literature seems to propose several.

A3: The precise mechanism of action for this compound is still under investigation, and multiple modes of action have been proposed, which could contribute to varied results depending on the experimental setup.[7] The most commonly cited mechanisms include disruption of the bacterial cell membrane's integrity and permeability[8][9], inhibition of the FtsZ protein involved in cell division[7][10], and functioning as an efflux pump inhibitor in certain bacteria like Staphylococcus aureus.[11] The observed mechanism can be concentration-dependent. For instance, membrane disruption may occur at higher concentrations than those required for its primary antibacterial effect.[7]

Q4: Can the source or purity of my this compound sample affect the results?

A4: Absolutely. The source and purity of this compound can be a significant source of variation. Natural product extracts can have batch-to-batch variability. It is crucial to use a well-characterized compound with a known purity to ensure reproducible results.

Q5: How does this compound interact with other antibiotics?

A5: this compound has been shown to have synergistic effects with some antibiotics. For example, it can potentiate the activity of methicillin against MRSA and isoniazid against Mycobacterium species.[5][11] This is an important consideration when designing experiments or interpreting results, as trace amounts of other antimicrobial agents could influence the apparent activity of this compound.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your this compound antibacterial assays.

Problem 1: No or poor zone of inhibition in disk diffusion assays.
  • Possible Cause 1: Poor solubility and diffusion.

    • Solution: this compound is hydrophobic and may not diffuse well in aqueous agar-based media. The disk diffusion method is often not ideal for such compounds. Consider using a broth microdilution method to determine the MIC. If you must use disk diffusion, ensure the solvent used to dissolve the this compound is appropriate and evaporates completely before placing the disk on the agar.[12] The choice of solvent and its concentration can significantly impact results.[4]

  • Possible Cause 2: Inappropriate solvent control.

    • Solution: Always include a solvent control (a disk with the solvent alone) to ensure that the solvent itself does not have any antibacterial activity.[12]

  • Possible Cause 3: Bacterial resistance.

    • Solution: Confirm that the bacterial strain you are using is expected to be susceptible to this compound. As noted, Gram-negative bacteria are generally less susceptible.[6]

Problem 2: MIC values are not reproducible between experiments.
  • Possible Cause 1: Inconsistent inoculum preparation.

    • Solution: The density of the bacterial inoculum is a critical parameter in susceptibility testing.[1][13] Standardize your inoculum preparation by using a spectrophotometer to adjust the turbidity to a 0.5 McFarland standard (approximately 1 x 10^8 CFU/mL).[14]

  • Possible Cause 2: Variation in media composition.

    • Solution: Use a standardized, high-quality growth medium like Cation-Adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing.[15] The presence of certain ions or other components in the media can affect the activity of antimicrobial compounds.

  • Possible Cause 3: Instability of this compound in the assay medium.

    • Solution: Prepare fresh solutions of this compound for each experiment. The stability of natural products in aqueous media over the incubation period can be a concern.

  • Possible Cause 4: Endpoint determination.

    • Solution: The definition of "inhibition" should be consistent. For broth microdilution, the MIC is the lowest concentration that inhibits visible growth.[8] Using a spectrophotometer to read the optical density can provide a more objective measure.

Problem 3: Contradictory results when comparing with published data.
  • Possible Cause 1: Differences in experimental protocols.

    • Solution: Carefully compare your protocol with the one used in the published study. Pay close attention to the bacterial strains, growth media, inoculum size, solvent used, and incubation conditions (time, temperature).[1][2] Even small variations can lead to different outcomes.

  • Possible Cause 2: Different bacterial strains or substrains.

    • Solution: Even within the same species, different strains can exhibit varying levels of susceptibility.[1] Ensure you are using the exact same strain (e.g., ATCC number) as the one cited in the literature.

Data Summary

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values of this compound against various microorganisms from the literature. Note the variability in values, which underscores the importance of standardized protocols.

Table 1: MIC of this compound against Gram-Positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 125981.56[7]
Staphylococcus aureusATCC 335910.78[7]
Staphylococcus aureusATCC 116320.78[7]
Staphylococcus aureusATCC 292132 - 4[8]
Streptococcus mutans-0.78[7]
Streptococcus pneumoniae-2[7]
Propionibacterium acnes-3.9[7]
Mycobacterium tuberculosisH37Rv7.5[7]

Table 2: MIC of this compound against Gram-Negative Bacteria from a specific study

Bacterial SpeciesStrainMIC (µg/mL)Reference
Escherichia coliClinical Isolate256[6]
Pseudomonas aeruginosaClinical Isolate512[6]

Detailed Experimental Protocols

Protocol: Broth Microdilution Assay for MIC Determination of this compound

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is adapted for a hydrophobic natural product like this compound.[8]

1. Materials:

  • This compound of known purity

  • Dimethyl sulfoxide (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest (e.g., S. aureus ATCC 29213)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

2. Preparation of this compound Stock Solution:

  • Dissolve this compound in DMSO to a high concentration (e.g., 1 mg/mL). Ensure it is fully dissolved.

3. Inoculum Preparation:

  • From a fresh overnight culture on an agar plate, pick several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done using a spectrophotometer at 625 nm.

  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

4. Assay Procedure:

  • In a 96-well plate, add 50 µL of CAMHB to all wells.

  • Add 50 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate by transferring 50 µL from one well to the next. Discard the final 50 µL from the last well. This will create a gradient of this compound concentrations.

  • Include a positive control (wells with bacteria and media, but no this compound) and a negative control (wells with media only). Also, include a solvent control with the highest concentration of DMSO used in the assay.

  • Add 50 µL of the prepared bacterial inoculum to each well (except the negative control).

  • Incubate the plate at 37°C for 16-24 hours.

5. Interpretation of Results:

  • The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by reading the optical density at 600 nm.

Mandatory Visualizations

Here are diagrams created using Graphviz to illustrate key concepts.

TroubleshootingWorkflow start Inconsistent Results Observed check_protocol Review Experimental Protocol start->check_protocol check_reagents Verify Reagent Quality & Purity (e.g., this compound, Media) start->check_reagents check_inoculum Standardize Inoculum Preparation (0.5 McFarland) start->check_inoculum check_solvent Assess Solvent Effects (Solubility, Control) start->check_solvent re_run Re-run Experiment with Controls check_protocol->re_run check_reagents->re_run check_inoculum->re_run check_solvent->re_run modify_assay Modify Assay Method (e.g., Broth Microdilution) modify_assay->re_run analyze Analyze and Compare Results re_run->analyze consistent Consistent Results Achieved analyze->consistent inconsistent Results Still Inconsistent analyze->inconsistent inconsistent->modify_assay consult Consult Literature / Seek Expert Advice inconsistent->consult

Caption: A logical workflow for troubleshooting inconsistent antibacterial assay results.

Totarol_MoA totarol This compound membrane Bacterial Cell Membrane totarol->membrane interacts with ftsZ FtsZ Protein totarol->ftsZ targets efflux Efflux Pumps (e.g., NorA) totarol->efflux inhibits disruption Membrane Disruption & Increased Permeability membrane->disruption inhibit_ftsZ Inhibition of FtsZ Assembly ftsZ->inhibit_ftsZ inhibit_efflux Inhibition of Efflux Pump Activity efflux->inhibit_efflux leakage Leakage of Cellular Contents disruption->leakage block_cytokinesis Blocked Cell Division inhibit_ftsZ->block_cytokinesis synergy Synergy with other Antibiotics inhibit_efflux->synergy

Caption: Proposed mechanisms of antibacterial action for this compound.

References

Technical Support Center: Development of (+)-Totarol Prodrugs for Improved In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the development of (+)-Totarol prodrugs. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges in the development of this compound prodrugs, from initial design to in vivo evaluation.

Q1: My this compound prodrug shows high in vitro activity but poor in vivo efficacy. What are the potential reasons?

A1: This is a common challenge in drug development. Several factors could contribute to this discrepancy:

  • Poor Pharmacokinetic Properties: The prodrug may have poor absorption, rapid metabolism, or rapid elimination, preventing it from reaching the target site at a sufficient concentration. It is crucial to perform pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) profile of the prodrug.[1][2]

  • Inefficient Conversion to this compound: The prodrug may not be efficiently converted to the active this compound in vivo. The enzymatic or chemical conditions required for cleavage of the promoiety may not be optimal at the target site.[3][4]

  • Plasma Instability: The prodrug might be rapidly degraded in the plasma by esterases or other enzymes before it can reach the target tissue.[5] An in vitro plasma stability assay is essential to evaluate this.

  • Tissue Distribution: The prodrug may not be effectively distributed to the target tissue. Biodistribution studies can help determine the concentration of the prodrug and active drug in various tissues.

Q2: My this compound prodrug is rapidly degraded in an in vitro plasma stability assay. How can I improve its stability?

A2: Improving plasma stability is a key step in prodrug design.[6] Here are some strategies:

  • Modify the Promoitey: The nature of the promoiety significantly influences plasma stability. Consider using a more sterically hindered ester or a different type of linkage that is less susceptible to plasma esterases.

  • Introduce Electron-Withdrawing Groups: Modifying the chemical structure of the promoiety with electron-withdrawing groups can sometimes reduce its susceptibility to enzymatic hydrolysis.

  • Change the Linkage Type: If an ester linkage is too labile, consider alternative biodegradable linkages such as carbamates or amides, although these may have slower cleavage rates.[5]

  • Formulation Strategies: Encapsulating the prodrug in nanoparticles or liposomes can protect it from plasma enzymes and improve its stability.[6]

Q3: How can I troubleshoot low conversion of my this compound prodrug to the active form in vivo?

A3: Low in vivo conversion can negate the benefits of a prodrug strategy. Consider the following:

  • Enzyme Specificity: Ensure that the enzymes required for prodrug cleavage are present and active at the target site. For example, if designing a prodrug for tumor targeting, consider enzymes that are overexpressed in the tumor microenvironment.

  • Chemical Lability: For prodrugs designed for chemical (non-enzymatic) conversion, the physiological pH at the target site is critical. Ensure the linkage is designed to be labile under the specific pH conditions of the target tissue.[3]

  • In Vitro-In Vivo Correlation: Conduct in vitro metabolism studies using relevant tissue homogenates (e.g., liver S9 fractions, intestinal microsomes) or recombinant enzymes to better predict in vivo conversion rates.[3]

Q4: I am observing toxicity with my this compound prodrug that is not seen with this compound itself. What could be the cause?

A4: Prodrug-specific toxicity can arise from several sources:

  • Toxicity of the Promoitey: The cleaved promoiety itself might be toxic. It is essential to evaluate the toxicity of the promoiety as a separate entity.

  • Prodrug-Specific Off-Target Effects: The intact prodrug may have its own pharmacological or toxicological profile, interacting with different targets than the parent drug.

  • Altered Pharmacokinetics: The prodrug approach can alter the distribution of the drug, leading to higher concentrations in sensitive tissues and causing unexpected toxicity.

Quantitative Data Summary

The following tables summarize available quantitative data for this compound and its derivatives to facilitate comparison.

Table 1: In Vitro Antibacterial Activity of this compound and a Prodrug Derivative

CompoundTest OrganismMIC (µM)Reference
This compoundEnterococcus faecalis7[7]
Streptococcus pneumoniae (penicillin-resistant)7[7]
Staphylococcus aureus (MRSA)7[7]
Staphylococcus aureus strains2-4 µg/mL[8]
Totaryl α-D-mannopyranoside (Prodrug)Enterococcus faecalis18[7]
Streptococcus pneumoniae (penicillin-resistant)18[7]
Staphylococcus aureus (MRSA)18[7]

Table 2: In Vitro Cytotoxicity Data

CompoundCell LineConcentration (µM)EffectReference
This compoundCH 2983, HeLa, MG 63> 30Cytotoxic[7]
Totaryl α-D-mannopyranoside (Prodrug)CH 2983, HeLa, MG 63> 30Cytotoxic[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the development and evaluation of this compound prodrugs.

In Vitro Plasma Stability Assay

Objective: To determine the stability of a this compound prodrug in plasma.

Materials:

  • Test this compound prodrug

  • Control compound (a compound with known plasma stability)

  • Plasma from the desired species (e.g., human, mouse, rat)

  • Phosphate buffered saline (PBS)

  • Acetonitrile or methanol (for protein precipitation)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Method:

  • Prepare a stock solution of the test prodrug and control compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solutions with plasma to the final desired concentration (e.g., 1 µM).

  • Incubate the plate at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-drug mixture.

  • Immediately stop the reaction by adding 3-4 volumes of cold acetonitrile or methanol containing the internal standard to precipitate the plasma proteins.

  • Vortex the samples and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the concentration of the remaining prodrug at each time point using a validated LC-MS/MS method.

  • Calculate the percentage of the prodrug remaining at each time point relative to the 0-minute sample and determine the half-life (t½).

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

Objective: To determine the minimum concentration of a this compound prodrug required to inhibit the visible growth of a bacterial strain.

Materials:

  • Test this compound prodrug

  • Bacterial strain(s) of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Method:

  • Prepare a stock solution of the test prodrug.

  • Perform serial two-fold dilutions of the prodrug in CAMHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well (except for a sterility control well) with the bacterial suspension.

  • Include a positive control well (bacteria with no drug) and a negative control well (broth only).

  • Incubate the plate at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the prodrug at which there is no visible growth of the bacteria.

In Vivo Mouse Model of Bacterial Infection (Sepsis Model)

Objective: To evaluate the in vivo efficacy of a this compound prodrug in a mouse model of systemic bacterial infection.

Materials:

  • Test this compound prodrug

  • Vehicle control

  • Pathogenic bacterial strain (e.g., Staphylococcus aureus)

  • Mice (e.g., BALB/c or as appropriate for the model)

  • Normal saline or appropriate vehicle for drug administration

  • Syringes and needles for injection

Method:

  • Culture the bacterial strain to the mid-logarithmic phase and prepare an inoculum of the desired concentration (e.g., 1 x 10^7 CFU/mouse).

  • Induce infection in mice via intraperitoneal (IP) injection of the bacterial suspension.

  • At a predetermined time post-infection (e.g., 1 hour), administer the test prodrug or vehicle control to different groups of mice. The route of administration (e.g., oral, intravenous) will depend on the prodrug's properties and the study's objective.

  • Monitor the mice for signs of illness and survival over a set period (e.g., 7 days).

  • In some studies, blood or tissue samples may be collected at specific time points to determine bacterial load (CFU counts).

  • Compare the survival rates and/or bacterial loads between the treatment and control groups to assess the efficacy of the prodrug.

Visualizations

The following diagrams illustrate key pathways and workflows related to the development of this compound prodrugs.

experimental_workflow cluster_design Prodrug Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Prodrug_Design Prodrug Design (e.g., Ester, Glycoside) Synthesis Synthesis & Purification Prodrug_Design->Synthesis Characterization Characterization (NMR, MS) Synthesis->Characterization MIC_Assay MIC Assay Characterization->MIC_Assay Plasma_Stability Plasma Stability Assay MIC_Assay->Plasma_Stability Cytotoxicity Cytotoxicity Assay Plasma_Stability->Cytotoxicity Pharmacokinetics Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Cytotoxicity->Pharmacokinetics Efficacy_Model In Vivo Efficacy Model (e.g., Mouse Infection) Pharmacokinetics->Efficacy_Model

Caption: Experimental workflow for developing and evaluating this compound prodrugs.

ftsz_inhibition FtsZ_monomers FtsZ monomers Protofilaments FtsZ protofilaments FtsZ_monomers->Protofilaments Polymerization GTP GTP GTP->Protofilaments Z_ring Z-ring formation at mid-cell Protofilaments->Z_ring Divisome_assembly Divisome assembly Z_ring->Divisome_assembly Cell_constriction Cell constriction & Peptidoglycan synthesis Divisome_assembly->Cell_constriction Cell_division Cell division Cell_constriction->Cell_division Totarol This compound Inhibition Inhibition Totarol->Inhibition Inhibition->Z_ring

Caption: Proposed mechanism of this compound inhibiting bacterial cell division via FtsZ.

akt_ho1_pathway Totarol This compound PI3K PI3K Totarol->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Activates HO1 HO-1 Nrf2->HO1 Induces expression Antioxidant_Response Antioxidant Response & Neuroprotection HO1->Antioxidant_Response

Caption: this compound's neuroprotective effect via the Akt/HO-1 signaling pathway.

References

Technical Support Center: Formulation Strategies for (+)-Totarol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the solubility of the poorly water-soluble compound (+)-Totarol.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating this compound?

A1: The primary challenge in formulating this compound is its poor aqueous solubility, which can lead to low bioavailability and limit its therapeutic efficacy. As a lipophilic crystalline compound, it requires advanced formulation strategies to improve its dissolution rate and absorption.

Q2: Which formulation techniques are most promising for this compound?

A2: Several techniques can significantly enhance the solubility and bioavailability of this compound. These include:

  • Nanoemulsions: Encapsulating this compound in small lipid droplets can increase its surface area and facilitate absorption.

  • Solid Lipid Nanoparticles (SLNs): These are solid lipid-based carriers that can encapsulate this compound, offering controlled release and improved stability.

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can dramatically increase its apparent solubility and dissolution rate.

  • Cyclodextrin Inclusion Complexes: Encapsulating the this compound molecule within a cyclodextrin cavity can enhance its solubility and stability in aqueous solutions.

Q3: How do I select the most appropriate formulation technique?

A3: The choice of formulation technique depends on several factors, including the desired dosage form (e.g., oral, topical), the required dose, and the desired release profile. A thorough understanding of the physicochemical properties of this compound and the excipients is crucial for selecting the optimal approach.

Section 2: Troubleshooting Guides

Nanoemulsion Formulations
Issue Potential Cause(s) Troubleshooting Steps
Poor this compound solubility in the oil phase. The selected oil has low solubilizing capacity for this compound.Screen various oils (e.g., medium-chain triglycerides, oleic acid) to determine the highest solubility.[1] Consider using a co-solvent in the oil phase.
Phase separation or creaming upon storage. Droplet coalescence due to insufficient surfactant concentration or inappropriate surfactant selection. Ostwald ripening.Increase the surfactant-to-oil ratio. Use a combination of surfactants (e.g., Tween 80 and Span 80) to improve interfacial stability. Select an oil with lower aqueous solubility to minimize Ostwald ripening.
Large and polydisperse droplet size. Inefficient homogenization process. Inappropriate surfactant/co-surfactant combination.Increase homogenization pressure, time, or number of cycles. Optimize the surfactant-to-cosurfactant ratio (Smix).
Drug precipitation after dilution. Supersaturation upon dilution in an aqueous medium.Incorporate a precipitation inhibitor (e.g., a hydrophilic polymer) in the aqueous phase. Ensure the oil phase has a high loading capacity for this compound to minimize the risk of precipitation upon dilution.[1]
Solid Lipid Nanoparticle (SLN) Formulations
Issue Potential Cause(s) Troubleshooting Steps
Low drug entrapment efficiency. Poor solubility of this compound in the solid lipid. Drug expulsion during lipid crystallization.Select a lipid in which this compound has high solubility at elevated temperatures (e.g., glyceryl monostearate, Compritol® 888 ATO).[2][3] Utilize the cold homogenization technique to minimize drug partitioning to the aqueous phase.[4][5]
Particle aggregation upon storage. Insufficient surfactant concentration leading to low zeta potential.Increase the concentration of the stabilizing surfactant. Add a charge-inducing agent to the formulation to increase electrostatic repulsion.
Gelation of the SLN dispersion. High lipid concentration. Inappropriate surfactant.Decrease the total solid lipid content. Screen different surfactants to find one that prevents gelation.
Burst release of the drug. Drug adsorbed on the surface of the SLNs.Optimize the formulation by increasing the lipid content or changing the surfactant to favor drug incorporation into the lipid core. Wash the SLN dispersion to remove surface-adsorbed drug.
Amorphous Solid Dispersion (ASD) Formulations
Issue Potential Cause(s) Troubleshooting Steps
Recrystallization of this compound during storage. The amorphous form is thermodynamically unstable. Insufficient stabilization by the polymer. Moisture absorption.Select a polymer with strong interactions (e.g., hydrogen bonding) with this compound (e.g., PVP, HPMC-AS).[6][7][8] Increase the polymer-to-drug ratio. Store the ASD in a low-humidity environment.
Phase separation of drug and polymer. Poor miscibility between this compound and the selected polymer.Screen for polymers with better miscibility with this compound using techniques like differential scanning calorimetry (DSC).[8]
Incomplete amorphization during preparation. Insufficient energy input during processing (e.g., spray drying, hot-melt extrusion). High drug loading.Optimize process parameters (e.g., increase inlet temperature in spray drying, increase screw speed in HME).[6] Reduce the drug loading in the formulation.[6][9]
Poor dissolution performance. Recrystallization of the drug on the surface of the ASD particles upon contact with the dissolution medium.Incorporate a hydrophilic polymer that can act as a precipitation inhibitor in the dissolution medium. Optimize the drug-to-polymer ratio to ensure rapid dissolution and supersaturation.[7][8]
Cyclodextrin Inclusion Complex Formulations
Issue Potential Cause(s) Troubleshooting Steps
Low complexation efficiency. Poor fit of the this compound molecule within the cyclodextrin cavity. Steric hindrance.Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to find the one with the best fit and highest stability constant.[10][11]
Precipitation of the complex. The formed inclusion complex has low aqueous solubility.Use a more soluble cyclodextrin derivative (e.g., HP-β-cyclodextrin). Add a ternary component, such as a hydrophilic polymer, to improve the solubility of the complex.
Incomplete dissolution of the complex. The complex may not be fully formed or may be aggregated.Optimize the preparation method (e.g., kneading, freeze-drying) to ensure complete complexation.[12] Use sonication to aid in the dissolution of the complex.
Difficulty in characterizing the complex. Overlapping signals in analytical techniques.Employ a combination of characterization methods (e.g., NMR, DSC, FTIR, and XRD) to confirm the formation of the inclusion complex.[12][13][14]

Section 3: Data Presentation

Table 1: Illustrative Solubility Enhancement of this compound by Different Formulation Techniques.

Formulation Technique Carrier/System Drug Loading (%) Solubility Enhancement (Fold Increase) Particle Size/Characteristic
Unformulated this compound--1 (Baseline)Crystalline Powder
NanoemulsionMedium-chain triglycerides / Tween 802~150100-200 nm droplets
Solid Lipid NanoparticlesGlyceryl monostearate / Poloxamer 1885~80200-300 nm particles
Amorphous Solid DispersionPVP K3020~500Amorphous powder
Cyclodextrin ComplexHP-β-Cyclodextrin10~2501:1 Molar Ratio Complex

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results may vary depending on the specific experimental conditions.

Section 4: Experimental Protocols

Preparation of this compound Nanoemulsion
  • Oil Phase Preparation: Dissolve 200 mg of this compound in 10 g of medium-chain triglycerides (MCT) oil with gentle heating (40-50°C) and stirring until a clear solution is obtained.

  • Aqueous Phase Preparation: Dissolve 2 g of Tween 80 in 88 g of purified water.

  • Pre-emulsion Formation: Add the oil phase to the aqueous phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 10 minutes to form a coarse pre-emulsion.[15]

  • Nanoemulsification: Subject the pre-emulsion to high-pressure homogenization at 15,000 psi for 5-10 cycles until a translucent nanoemulsion with the desired droplet size is achieved.[16][17]

  • Characterization: Analyze the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.

Preparation of this compound Solid Lipid Nanoparticles (SLNs)
  • Lipid Phase Preparation: Melt 5 g of glyceryl monostearate at 75°C. Add 250 mg of this compound to the molten lipid and stir until a clear solution is formed.[18]

  • Aqueous Phase Preparation: Dissolve 2.5 g of Poloxamer 188 in 92.5 mL of purified water and heat to 75°C.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase under high-shear homogenization (e.g., 12,000 rpm) for 15 minutes to form a hot oil-in-water emulsion.[5][18]

  • Nanoparticle Formation: Cool the emulsion to room temperature under continuous stirring to allow the lipid to recrystallize and form SLNs.

  • Characterization: Characterize the SLNs for particle size, PDI, zeta potential, entrapment efficiency, and drug loading.[19]

Preparation of this compound Amorphous Solid Dispersion (ASD)
  • Solvent Preparation: Prepare a solution by dissolving 1 g of this compound and 4 g of polyvinylpyrrolidone (PVP K30) in 50 mL of a suitable solvent system (e.g., methanol/dichloromethane mixture).

  • Spray Drying: Spray-dry the solution using a laboratory-scale spray dryer with the following illustrative parameters: inlet temperature of 120°C, outlet temperature of 60-70°C, and a solution feed rate of 5 mL/min.

  • Powder Collection and Drying: Collect the resulting powder and dry it under vacuum at 40°C for 24 hours to remove any residual solvent.

  • Characterization: Analyze the ASD powder using powder X-ray diffraction (PXRD) to confirm its amorphous nature, differential scanning calorimetry (DSC) to determine the glass transition temperature (Tg), and dissolution testing to evaluate the enhancement in dissolution rate.[20][21]

Preparation of this compound-Cyclodextrin Inclusion Complex
  • Complexation in Solution: Prepare an aqueous solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., 10% w/v). Add an excess amount of this compound to the HP-β-CD solution.

  • Kneading Method: Alternatively, prepare a paste by adding a small amount of water-ethanol (50:50 v/v) to a physical mixture of this compound and HP-β-CD (1:1 molar ratio) in a mortar. Knead the paste for 60 minutes.

  • Drying: Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), DSC, and Nuclear Magnetic Resonance (NMR) spectroscopy. Determine the complexation efficiency and stability constant.[10][22][23]

Section 5: Visualizations

experimental_workflow_nanoemulsion Experimental Workflow for this compound Nanoemulsion cluster_prep Preparation cluster_char Characterization prep_oil 1. Prepare Oil Phase (this compound in MCT Oil) pre_emulsion 3. Form Pre-emulsion (High-Speed Homogenization) prep_oil->pre_emulsion prep_aq 2. Prepare Aqueous Phase (Tween 80 in Water) prep_aq->pre_emulsion nanoemulsion 4. Nanoemulsification (High-Pressure Homogenization) pre_emulsion->nanoemulsion char_size Droplet Size & PDI nanoemulsion->char_size char_zeta Zeta Potential nanoemulsion->char_zeta char_dl Drug Loading nanoemulsion->char_dl

Caption: Workflow for preparing this compound nanoemulsions.

logical_relationship_asd_troubleshooting Troubleshooting Logic for Amorphous Solid Dispersions issue Issue: Recrystallization During Storage cause1 Cause: Thermodynamic Instability issue->cause1 cause2 Cause: Insufficient Polymer Stabilization issue->cause2 cause3 Cause: Moisture Absorption issue->cause3 solution1 Solution: Select Polymer with Stronger Drug Interaction cause1->solution1 cause2->solution1 solution2 Solution: Increase Polymer:Drug Ratio cause2->solution2 solution3 Solution: Control Storage Humidity cause3->solution3

Caption: Troubleshooting recrystallization in ASDs.

References

Technical Support Center: Mitigating the Impact of (+)-Totarol's Hydrophobicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the hydrophobicity of (+)-Totarol in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrophobicity a concern in cell-based assays?

A1: this compound is a naturally occurring phenolic diterpenoid with known antimicrobial, antioxidant, and neuroprotective properties.[1] Its hydrophobic nature leads to poor solubility in aqueous solutions like cell culture media.[2] This can result in several experimental challenges, including:

  • Precipitation: The compound may fall out of solution, leading to inaccurate and non-reproducible concentrations.[3]

  • Reduced Bioavailability: Only the dissolved fraction of the compound is available to interact with the cells, potentially underestimating its true potency.

  • Inaccurate Potency Assessment: The presence of serum proteins in the culture medium can lead to non-specific binding of hydrophobic compounds, further reducing the free concentration available for biological activity.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) and ethanol are the most common and recommended solvents for preparing stock solutions of this compound.[1][4] It is crucial to use anhydrous, sterile-filtered solvents to ensure the stability and sterility of the stock solution.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with 0.1% being a safer concentration, especially for sensitive or primary cell lines.[5] It is always recommended to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any solvent-specific effects.[6]

Q4: How can I improve the solubility of this compound in my cell-based assay?

A4: Several strategies can be employed to enhance the solubility and delivery of this compound in aqueous culture media:

  • Use of Co-solvents: A mixture of solvents can sometimes improve solubility. For instance, a combination of ethanol and polyethylene glycol 400 (PEG 400) has been shown to be an effective vehicle for other hydrophobic compounds.

  • Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, increasing their aqueous solubility. Beta-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for this purpose.[7]

  • Serum Protein Pre-complexation: Pre-incubating this compound with serum or albumin before adding it to the cell culture can sometimes improve its stability in the medium, although this may also affect its free concentration.

Troubleshooting Guides

Issue 1: this compound precipitates in the cell culture medium upon addition.

Potential Causes:

  • High Final Concentration: The intended final concentration of this compound exceeds its solubility limit in the aqueous medium.

  • Solvent Shock: Rapid dilution of a concentrated DMSO stock solution into the aqueous medium can cause the compound to "crash out" of solution.[8]

  • Low Temperature of Media: Adding a concentrated stock to cold media can decrease solubility.[8]

  • Media Components: Interactions with salts or other components in the culture medium can lead to precipitation.[3]

Solutions:

  • Optimize Dilution Method: Instead of adding the concentrated stock directly to the full volume of media, perform serial dilutions. First, dilute the stock in a small volume of serum-free media, mix gently, and then add this intermediate dilution to the final volume of complete media.[9]

  • Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[8]

  • Reduce Final Concentration: Perform a dose-response experiment to determine the highest soluble concentration that still elicits a biological effect.

  • Increase Serum Concentration: If your experimental design allows, increasing the serum concentration in the medium can help solubilize hydrophobic compounds through protein binding.

Issue 2: Inconsistent or lower-than-expected bioactivity of this compound.

Potential Causes:

  • Precipitation: Even if not visible to the naked eye, micro-precipitation can significantly reduce the effective concentration of the compound.

  • Serum Protein Binding: this compound, being hydrophobic, likely binds to serum proteins like albumin present in the culture medium.[10] This binding is reversible, but a significant portion of the compound may be sequestered, reducing the free concentration available to interact with the cells.[11]

  • Adsorption to Labware: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the actual concentration in the medium.

Solutions:

  • Verify Solubility: Before conducting bioassays, perform a solubility test by preparing a series of dilutions of this compound in your cell culture medium and visually inspecting for any precipitation over time.

  • Quantify Serum Protein Binding: If you observe a significant discrepancy between expected and observed activity, consider performing a serum protein binding assay, such as equilibrium dialysis, to determine the unbound fraction of this compound in your specific culture conditions.[12][13]

  • Use Low-Binding Plates: For sensitive assays, consider using low-protein-binding microplates to minimize adsorption of this compound to the plastic.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Molar Equivalent (mM)Reference(s)
DMSO3~10.5[1][14]
DMSO55 (with sonication)~192[15]
Ethanol2~7.0[1][14]
Dimethyl formamide (DMF)2.5~8.7[1][14]
Water0.03402 (estimated)~0.0001[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Vortex mixer

  • (Optional) Water bath sonicator

  • Sterile, DMSO-compatible syringe filter (0.22 µm)

Procedure:

  • Calculate the required mass of this compound for your desired stock solution concentration (e.g., 10 mM). The molecular weight of this compound is 286.45 g/mol .

  • Weigh the this compound powder in a sterile vial.

  • Add the calculated volume of anhydrous, sterile DMSO to the vial.

  • Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.[16]

  • If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.[15]

  • (Optional) Sterilize the stock solution by filtering it through a 0.22 µm DMSO-compatible syringe filter into a new sterile vial.[16]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C , protected from light.

Protocol 2: Co-precipitation Method for β-Cyclodextrin Encapsulation of this compound

This protocol is adapted from a method for encapsulating other hydrophobic natural compounds.[17]

Materials:

  • This compound

  • β-Cyclodextrin (β-CD)

  • Ethanol (absolute)

  • Deionized water

  • Stir plate and stir bar

  • Vacuum filtration apparatus

  • Drying oven or desiccator

Procedure:

  • Prepare a β-CD solution: Dissolve β-Cyclodextrin in a 50% (v/v) ethanol/water mixture at 55°C with continuous stirring.

  • Prepare a this compound solution: Dissolve this compound in absolute ethanol.

  • Mix the solutions: While stirring the warm β-CD solution, slowly add the this compound solution.

  • Cool and stir: Discontinue heating and allow the mixture to cool to room temperature while stirring for 4 hours.

  • Further cooling: Transfer the solution to 4°C and continue stirring for 24 hours to promote the precipitation of the inclusion complex.

  • Collect the complex: Collect the precipitate by vacuum filtration.

  • Dry the complex: Dry the collected powder in an oven at a low temperature (e.g., 40-50°C) or in a desiccator until a constant weight is achieved.

  • Characterize the complex (optional): Techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) can be used to confirm the formation of the inclusion complex.

Protocol 3: Equilibrium Dialysis for Serum Protein Binding Assessment

This is a generalized protocol for determining the serum protein binding of a hydrophobic compound.[12][18][19]

Materials:

  • Equilibrium dialysis device (e.g., RED device) with dialysis membrane (e.g., 8-12 kDa MWCO)

  • Human or animal serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution in DMSO

  • Incubator with orbital shaker

  • Analytical method for quantifying this compound (e.g., LC-MS/MS)

Procedure:

  • Prepare the dialysis unit according to the manufacturer's instructions. This may involve pre-soaking the membrane.

  • Prepare the this compound-spiked serum: Spike the serum with the this compound stock solution to the desired final concentration. Ensure the final DMSO concentration is low (e.g., ≤ 0.1%).

  • Load the dialysis unit: Add the this compound-spiked serum to one chamber (the donor chamber) and an equal volume of PBS to the other chamber (the receiver chamber).

  • Incubate: Seal the unit and incubate at 37°C on an orbital shaker for a sufficient time to reach equilibrium (typically 4-6 hours, but may need to be optimized for highly hydrophobic compounds).

  • Sample collection: After incubation, carefully collect samples from both the donor and receiver chambers.

  • Matrix matching: To avoid analytical artifacts, add an equal volume of blank serum to the receiver sample and an equal volume of PBS to the donor sample.

  • Quantify this compound: Analyze the concentration of this compound in both sets of samples using a validated analytical method.

  • Calculate the fraction unbound (fu):

    • fu = (Concentration in receiver chamber) / (Concentration in donor chamber)

    • The percentage of protein binding is then calculated as (1 - fu) x 100.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Dilution cluster_assay Cell-Based Assay cluster_troubleshooting Troubleshooting A This compound Powder C Stock Solution A->C B Solvent (e.g., DMSO) B->C E Working Solution C->E D Cell Culture Medium D->E F Cells in Culture E->F I Precipitation? E->I G Incubation F->G H Data Acquisition G->H I->C Adjust Stock Conc. I->E Optimize Dilution

Caption: Experimental workflow for using this compound in cell-based assays.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Totarol This compound RTK Receptor Tyrosine Kinase (RTK) Totarol->RTK Activates PI3K PI3K RTK->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 pAkt p-Akt PIP3->pAkt Recruits & Activates Akt Akt Akt Nrf2_Keap1 Nrf2-Keap1 Complex pAkt->Nrf2_Keap1 Phosphorylates, leading to dissociation Keap1 Keap1 Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocates ARE ARE Nrf2_nuc->ARE Binds to HO1 HO-1 Gene Expression ARE->HO1 Induces

Caption: Proposed signaling pathway of this compound involving PI3K/Akt and Nrf2/HO-1.

References

selecting appropriate vehicle controls for (+)-Totarol experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Totarol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound is a naturally occurring phenolic diterpenoid isolated from the heartwood of Podocarpus totara. It is known for its potent antimicrobial activity, particularly against Gram-positive bacteria, and also exhibits neuroprotective and anti-inflammatory properties. In research, it is commonly used to study bacterial resistance mechanisms, biofilm formation, and potential therapeutic applications for neurodegenerative diseases and bacterial infections.

Q2: What is the mechanism of action of this compound?

A2: The exact mechanism of action of this compound is not fully elucidated but is understood to be multi-faceted. Its antimicrobial effects are largely attributed to the disruption of the bacterial cell membrane's structural integrity, leading to increased permeability and leakage of cellular contents.[1][2] It has also been shown to inhibit bacterial efflux pumps, which can contribute to overcoming antibiotic resistance.[3] In the context of neuroprotection, this compound has been found to activate the Akt/HO-1 signaling pathway, which helps to protect neuronal cells from oxidative stress and injury.[4]

Q3: Why is a vehicle control necessary for this compound experiments?

A3: this compound is a lipophilic compound with poor solubility in aqueous solutions like cell culture media. Therefore, a solvent, known as a vehicle, is required to dissolve this compound before it can be introduced to the experimental system. A vehicle control (the solvent without this compound) is crucial to distinguish the effects of this compound from any potential effects of the solvent itself.[5][6]

Q4: What are the recommended vehicle controls for this compound?

A4: Due to its lipophilic nature, the most common vehicles for this compound are dimethyl sulfoxide (DMSO) and ethanol. It is critical to use the lowest possible concentration of the vehicle that maintains this compound solubility to minimize solvent-induced effects on the cells.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon addition to aqueous media.

  • Possible Cause: The concentration of the organic solvent (vehicle) is too low in the final solution to maintain the solubility of the lipophilic this compound.

  • Troubleshooting Steps:

    • Optimize Vehicle Concentration: While aiming for a low final vehicle concentration, ensure it is sufficient to keep this compound dissolved. A final concentration of DMSO below 0.5% is generally recommended for cell culture experiments to minimize toxicity.

    • Method of Addition: Instead of adding the concentrated this compound stock solution directly to the full volume of the aqueous medium, try serial dilutions. Prepare an intermediate dilution in a smaller volume of pre-warmed medium with gentle mixing before adding it to the final culture volume.

    • Sonication: Briefly sonicate the final solution to aid in the dispersion of this compound.

    • Use of Surfactants: Consider the use of a non-toxic surfactant, such as Pluronic F-68, at a low concentration (e.g., 0.01-0.1%) in the culture medium to improve solubility.

Issue 2: Unexpected cytotoxicity observed in vehicle control group.

  • Possible Cause: The concentration of the vehicle (e.g., DMSO, ethanol) is toxic to the specific cell line being used.

  • Troubleshooting Steps:

    • Determine Vehicle Toxicity: Perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration for your specific cell line and experimental duration.

    • Reduce Vehicle Concentration: If toxicity is observed, lower the final concentration of the vehicle in your experiments. This may require preparing a more concentrated stock solution of this compound.

    • Switch Vehicles: Some cell lines may be more sensitive to one solvent over another. Consider testing an alternative vehicle, such as ethanol if you are currently using DMSO, or vice versa.

Issue 3: Inconsistent or non-reproducible results.

  • Possible Cause 1: Incomplete dissolution or precipitation of this compound.

    • Solution: Refer to the troubleshooting steps for "Precipitation of this compound". Ensure complete dissolution of your stock solution before each experiment.

  • Possible Cause 2: Degradation of this compound stock solution.

    • Solution: Prepare fresh stock solutions of this compound regularly and store them appropriately (protected from light and at the recommended temperature).

  • Possible Cause 3: Variability in cell health and density.

    • Solution: Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before starting the experiment.

  • Possible Cause 4: Interaction of the vehicle with the experimental endpoint.

    • Solution: Thoroughly evaluate the effect of the vehicle on your specific assay. For example, some solvents can interfere with the reagents used in viability assays. Always include a vehicle-only control.

Data Presentation

Table 1: Recommended Maximum Non-Toxic Concentrations of Common Vehicles in Cell Culture

VehicleCell LineMaximum Non-Toxic Concentration (v/v)Incubation TimeReference
DMSOMCF-7, RAW-264.7, HUVEC0.5%Not Specified[7]
DMSOMCF-7, MDA-MB-231<0.5% (for longer incubations)>24 hours[3]
DMSOHepG2, MDA-MB-231, MCF-7, VNBRCA10.6% - 1.25%Not Specified[1]
EthanolMCF-7, RAW-264.7, HUVEC0.5%Not Specified[7]
EthanolHepG2, MDA-MB-231, MCF-7, VNBRCA11.25% - 2.5%Not Specified[1]
EthanolBEAS-2B≤0.5% for 24h, ≤0.25% for 48h24-48 hours[8]

Table 2: Summary of this compound's Biological Activities

ActivityModel SystemEffective ConcentrationKey FindingsReference
AntibacterialStaphylococcus aureusMIC: 2-4 µg/mLDisrupts cell membrane integrity and permeability.[1]
AntibacterialVancomycin-resistant Enterococcus faecalis (VREF)0.25 µg/mLPotent antibacterial and antibiofilm effects.[8]
NeuroprotectionPrimary rat cerebellar granule neuronsNot specifiedPrevents glutamate-induced neuronal death via Akt/HO-1 pathway.[4]
NeuroprotectionSprague-Dawley rats (ischemic stroke model)Not specifiedReduces infarct volume and improves neurological deficit.[4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in an appropriate vehicle (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

2. Bacterial Culture Preparation:

  • Inoculate S. aureus in Mueller-Hinton Broth (MHB) and incubate overnight at 37°C with shaking.

  • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

3. Microdilution Assay:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in MHB to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL).

  • Ensure the final concentration of the vehicle is consistent across all wells and does not exceed its non-toxic limit.

  • Add 100 µL of the diluted bacterial suspension to each well.

  • Include the following controls:

    • Positive Control: Bacteria in MHB without this compound.

    • Negative Control: MHB only.

    • Vehicle Control: Bacteria in MHB with the highest concentration of the vehicle used in the experimental wells.

4. Incubation and Analysis:

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Neuroprotection Assay using Oxygen-Glucose Deprivation (OGD) Model

1. Cell Culture:

  • Plate primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at an appropriate density and allow them to adhere and differentiate.

2. This compound Pre-treatment:

  • Prepare working solutions of this compound in the appropriate vehicle (e.g., DMSO).

  • Treat the cells with various concentrations of this compound for a predetermined pre-treatment period (e.g., 24 hours).

  • Include a vehicle control group treated with the same concentration of the vehicle.

3. Oxygen-Glucose Deprivation (OGD):

  • Wash the cells with glucose-free DMEM.

  • Incubate the cells in glucose-free DMEM in a hypoxic chamber with a controlled atmosphere (e.g., 1% O2, 5% CO2, 94% N2) for a specified duration (e.g., 24 hours) to induce ischemic-like injury.[6]

  • For normoxic control, incubate a set of plates in a standard incubator (95% air, 5% CO2) with normal glucose-containing medium.

4. Reperfusion:

  • After the OGD period, replace the glucose-free medium with normal, glucose-containing culture medium.

  • Return the plates to a standard incubator for a reperfusion period (e.g., 24 or 72 hours).[6]

5. Assessment of Cell Viability (MTT Assay):

  • Prepare a 5 mg/mL solution of MTT in sterile PBS.

  • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the normoxic control.

Mandatory Visualization

G Troubleshooting Workflow for Vehicle Control Issues start Experiment Start observe_precipitate Precipitation Observed? start->observe_precipitate observe_toxicity Unexpected Cytotoxicity in Vehicle Control? observe_precipitate->observe_toxicity No troubleshoot_precipitate Troubleshoot Precipitation: 1. Optimize vehicle concentration 2. Modify addition method 3. Sonication 4. Add surfactant observe_precipitate->troubleshoot_precipitate Yes troubleshoot_toxicity Troubleshoot Toxicity: 1. Determine vehicle toxicity (dose-response) 2. Reduce vehicle concentration 3. Switch vehicle observe_toxicity->troubleshoot_toxicity Yes proceed Proceed with Experiment observe_toxicity->proceed No re_evaluate Re-evaluate Experiment troubleshoot_precipitate->re_evaluate troubleshoot_toxicity->re_evaluate re_evaluate->start end Experiment Complete proceed->end

Caption: Troubleshooting workflow for vehicle control issues.

G This compound Neuroprotective Signaling Pathway Totarol This compound PI3K PI3K Totarol->PI3K activates Akt Akt PI3K->Akt activates Nrf2_Keap1 Nrf2-Keap1 (inactive complex) Akt->Nrf2_Keap1 phosphorylates, leading to dissociation Nrf2 Nrf2 (active) Nrf2_Keap1->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds to HO1 HO-1 ARE->HO1 promotes transcription of Neuroprotection Neuroprotection (Reduced Oxidative Stress) HO1->Neuroprotection

Caption: this compound neuroprotective signaling pathway.

References

adjusting pH to improve (+)-Totarol activity in different media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Totarol. The information is designed to help optimize experimental outcomes by adjusting pH in various media.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a highly lipophilic (hydrophobic) diterpenoid. It exhibits poor solubility in aqueous solutions. It is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and chloroform. It can also be dissolved in various oils, sometimes requiring gentle heating to approximately 60-62°C to achieve full dissolution.

Q2: How does pH likely affect the solubility of this compound in aqueous media?

A2: As a phenolic compound, the solubility of this compound in aqueous media is expected to be pH-dependent. At pH values below its pKa (predicted to be around 10.9), it will exist predominantly in its neutral, less soluble form. As the pH increases above its pKa, the phenolic hydroxyl group will deprotonate, forming a phenolate anion. This ionized form is expected to have significantly higher aqueous solubility. However, researchers should be aware that at very high pH, the stability of the compound may be compromised.

Q3: How might pH adjustment impact the antimicrobial activity of this compound?

A3: The antimicrobial activity of phenolic compounds can be influenced by pH. The neutral form of this compound is more lipophilic and is thought to more readily partition into and disrupt bacterial cell membranes, which is a key mechanism of its antibacterial action. Therefore, for antimicrobial assays, maintaining a pH that favors the neutral form (pH below 9) is likely to be more effective. However, the increased solubility at higher pH might lead to higher effective concentrations in the aqueous phase of a given medium. The optimal pH for antimicrobial activity in a specific medium will likely be a balance between its solubility and its ability to interact with the bacterial membrane.

Q4: What is the expected effect of pH on the antioxidant activity of this compound?

A4: The antioxidant activity of phenolic compounds is known to be pH-dependent. Deprotonation of the phenolic hydroxyl group at higher pH can increase the electron-donating ability of the molecule, which may enhance its radical scavenging capacity. Therefore, an increase in antioxidant activity may be observed as the pH of the medium increases. However, the stability of the resulting phenolate radical and potential side reactions at high pH should be considered. For assays conducted in oil-in-water emulsions, pH can also affect the partitioning of the antioxidant between the lipid and aqueous phases, influencing its efficacy.

Q5: Are there any known signaling pathways affected by this compound?

A5: Yes, this compound has been shown to exert neuroprotective effects by activating the Akt/heme oxygenase-1 (HO-1) signaling pathway. This pathway is crucial for cell survival and protection against oxidative stress.

Troubleshooting Guides

Issue 1: Poor or inconsistent antimicrobial activity of this compound.
Possible Cause Troubleshooting Suggestion
Precipitation of this compound in aqueous media. Due to its low aqueous solubility, this compound may precipitate out of solution, reducing its effective concentration. Solution: Prepare a stock solution in an appropriate organic solvent (e.g., DMSO or ethanol) and then dilute it into the test medium. Ensure the final concentration of the organic solvent is low enough to not affect the microorganisms. Consider using a surfactant or co-solvent to improve solubility, but run appropriate controls to account for their effects.
Suboptimal pH of the test medium. The pH of the medium can affect both the solubility of this compound and the physiology of the target microorganism. Solution: Measure the pH of your experimental medium. If possible, adjust the pH to a range that is optimal for the microorganism while still allowing for sufficient activity of this compound (typically neutral to slightly acidic for antimicrobial activity). Buffer the medium to maintain a stable pH throughout the experiment.
Interaction with media components. Components of complex media may interact with and reduce the availability of this compound. Solution: If possible, perform initial activity assays in a minimal, defined medium to establish a baseline. If a complex medium is required, consider potential interactions and perform appropriate controls.
Issue 2: Inconsistent results in antioxidant assays.
Possible Cause Troubleshooting Suggestion
pH of the reaction buffer is not optimized. The antioxidant capacity of phenolic compounds is highly dependent on pH. Solution: Investigate the effect of pH on the antioxidant activity of this compound in your specific assay system. Perform the assay at different pH values (e.g., 5.5, 7.4, 8.5) to determine the optimal condition. Ensure the buffer capacity is sufficient to maintain the pH throughout the reaction.
Poor solubility in the assay system. For assays in aqueous systems, the low solubility of this compound can lead to underestimation of its antioxidant potential. Solution: Use a co-solvent system (e.g., water/ethanol mixture) to ensure this compound remains in solution. For oil-in-water emulsion systems, consider how pH might affect the partitioning of this compound between the phases.
Degradation of this compound. Phenolic compounds can be susceptible to degradation, especially at high pH and in the presence of light and oxygen. Solution: Prepare fresh solutions of this compound for each experiment. Protect solutions from light and minimize exposure to air.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for this compound

This protocol is adapted for hydrophobic compounds like this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or ethanol

  • Appropriate bacterial strain

  • Mueller-Hinton Broth (MHB) or other suitable liquid medium, adjusted to the desired pH

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Working Solutions: Perform serial two-fold dilutions of the stock solution in the test medium within the 96-well plate to achieve the desired final concentrations. The final DMSO concentration in all wells should be kept constant and at a level that does not inhibit bacterial growth (typically ≤1%).

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in the appropriate medium. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.

Protocol 2: In Vitro Anti-Inflammatory Activity Assay - Nitric Oxide (NO) Inhibition in Macrophages

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of this compound (dissolved in DMSO and diluted in media) for 1 hour. The final DMSO concentration should be non-toxic to the cells.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Determine the nitrite concentration, a stable product of NO, using the Griess Reagent System according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Protocol 3: Antioxidant Capacity Assessment - DPPH Radical Scavenging Assay

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Ethanol or methanol

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of this compound Solutions: Prepare a series of dilutions of this compound in ethanol.

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in ethanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Reaction: In a 96-well plate, mix the this compound solutions with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. A standard antioxidant like Trolox or ascorbic acid should be used as a positive control.

Data Summary

Table 1: Reported Minimum Inhibitory Concentrations (MICs) of this compound against various Gram-positive bacteria.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus (penicillin-susceptible)1.56[1]
Staphylococcus aureus (penicillin-resistant)0.78[1]
Propionibacterium acnes0.39[1]
Streptococcus mutans0.78[1]
Bacillus subtilis1.56[1]
Vancomycin-resistant Enterococcus faecalis (VREF)0.25[2]

Note: These values were determined in specific media and conditions; results may vary depending on the experimental setup.

Signaling Pathway Diagram

Totarol_Signaling_Pathway cluster_antioxidant_response Antioxidant Response Totarol This compound PI3K PI3K Totarol->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Nrf2 Nrf2 Akt->Nrf2 Activates Neuroprotection Neuroprotection Akt->Neuroprotection Promotes HO1 HO-1 Nrf2->HO1 Induces Expression GSH GSH HO1->GSH Increases Activity SOD SOD HO1->SOD Increases Activity Oxidative_Stress Oxidative Stress GSH->Oxidative_Stress Reduces SOD->Oxidative_Stress Reduces Oxidative_Stress->Neuroprotection Leads to damage

References

Technical Support Center: Process Improvement for the Semi-synthesis of (+)-Totarol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the semi-synthesis of (+)-Totarol derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.

I. Troubleshooting Guides

This section provides solutions to specific problems that may arise during the semi-synthesis of this compound derivatives.

Electrophilic Aromatic Substitution (e.g., Acylation, Nitration, Halogenation)

Q1: I am observing a low yield in my Friedel-Crafts acylation of this compound. What are the potential causes and solutions?

A1: Low yields in Friedel-Crafts acylation of this compound can stem from several factors:

  • Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) may be deactivated by moisture. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Steric Hindrance: The bulky isopropyl group on the aromatic ring of totarol can sterically hinder the approach of the electrophile. Consider using a less bulky acylating agent if possible.

  • Deactivation of the Aromatic Ring: The phenolic hydroxyl group can complex with the Lewis acid, deactivating the ring towards electrophilic attack. To mitigate this, it is often necessary to use a protecting group for the hydroxyl moiety before proceeding with the acylation. Common protecting groups for phenols include methyl ethers or silyl ethers.

  • Suboptimal Reaction Temperature: The reaction may require optimization of the temperature. Running the reaction at too low a temperature can lead to slow reaction rates, while excessively high temperatures can cause decomposition of starting material or product.

Q2: My electrophilic substitution reaction is producing a mixture of ortho and para isomers, making purification difficult. How can I improve the regioselectivity?

A2: The hydroxyl group of totarol is an ortho-, para-director. To enhance the formation of a specific isomer, consider the following:

  • Steric Hindrance: The inherent steric bulk of the totarol structure often favors para-substitution. To further enhance this, you can employ a bulkier protecting group on the phenolic hydroxyl.

  • Choice of Lewis Acid: The size of the Lewis acid catalyst can influence the ortho/para ratio. Experimenting with different Lewis acids (e.g., TiCl₄, SnCl₄) might improve selectivity.

  • Solvent Effects: The polarity of the solvent can influence the transition state and thus the regioselectivity. A non-polar solvent is generally preferred for Friedel-Crafts reactions.

O-Glycosylation

Q3: The yield of my O-glycosylation reaction on this compound is consistently low. What are the common pitfalls?

A3: Low yields in O-glycosylation are a frequent challenge. Here are some troubleshooting steps:

  • Moisture Contamination: Glycosylation reactions are highly sensitive to moisture, which can hydrolyze the glycosyl donor or deactivate the promoter. Ensure all reagents, solvents, and glassware are scrupulously dry. The use of molecular sieves is highly recommended.

  • Poor Activation of Glycosyl Donor: The choice of glycosyl donor and promoter is critical. If using a glycosyl bromide or trichloroacetimidate, ensure the promoter (e.g., silver triflate, TMSOTf) is fresh and active.

  • Steric Hindrance: The phenolic hydroxyl of totarol is sterically hindered. This can be a significant barrier to glycosylation. To overcome this, you may need to use more reactive glycosyl donors, higher temperatures, or a less sterically demanding protecting group strategy on the sugar moiety.

  • Anomeric Control: Achieving the desired stereochemistry at the anomeric center (α or β) can be challenging. The choice of solvent, temperature, and the nature of the protecting group at the C-2 position of the sugar can all influence the outcome. For instance, a participating group at C-2 (like an acetyl group) will favor the formation of a 1,2-trans-glycoside.

Q4: I am struggling with the purification of the final glycosylated totarol derivative. It seems to be very polar and difficult to separate from byproducts.

A4: The purification of polar glycosides can be complex.[1][2] Here are some strategies:

  • Chromatography Medium: Standard silica gel may not be the most effective stationary phase for highly polar compounds. Consider using reverse-phase silica (C18) or a more polar stationary phase like diol-bonded silica.

  • Solvent System: For normal phase chromatography, you may need to use a more polar solvent system, such as a gradient of methanol in dichloromethane or ethyl acetate. For reverse-phase chromatography, a gradient of acetonitrile or methanol in water is typically used.

  • Flash Chromatography Troubleshooting: If you are using flash chromatography, ensure that your compound is not degrading on the silica gel.[3] You can test this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting to see if any new spots appear. If degradation is an issue, you can try deactivating the silica gel with a small amount of triethylamine in the eluent.

Synthesis of Amino Alcohol Derivatives

Q5: The synthesis of the epoxide intermediate from this compound is proceeding with low yield. How can I optimize this step?

A5: The formation of an epoxide on a hindered alkene, which can be a precursor to amino alcohol derivatives, can be challenging.

  • Choice of Epoxidizing Agent: Standard epoxidizing agents like m-CPBA might be sluggish due to steric hindrance. Consider using more reactive reagents like dimethyldioxirane (DMDO) or employing a catalytic system such as a Jacobsen-Katsuki epoxidation if enantioselectivity is a concern.

  • Reaction Conditions: Ensure the reaction is run at the optimal temperature and for a sufficient duration. Monitoring the reaction by TLC is crucial to determine the point of maximum conversion without significant byproduct formation.

Q6: The ring-opening of my totarol-derived epoxide with an amine is not proceeding efficiently. What can I do?

A6: The nucleophilic attack of an amine on a sterically hindered epoxide can be slow.

  • Amine Nucleophilicity: Use a less sterically hindered and more nucleophilic amine if the desired derivative allows for it.

  • Catalysis: The reaction can be catalyzed by Lewis acids (e.g., LiClO₄, Yb(OTf)₃) to activate the epoxide ring.

  • Solvent and Temperature: A polar, aprotic solvent like DMF or DMSO can enhance the reaction rate. Increasing the reaction temperature may also be necessary, but should be done cautiously to avoid side reactions.

II. Frequently Asked Questions (FAQs)

Q1: What is the best way to protect the phenolic hydroxyl group of this compound?

A1: The choice of protecting group depends on the subsequent reaction conditions.[4][5][6]

  • For acidic conditions (e.g., some electrophilic substitutions): A methyl ether (formed using methyl iodide and a base) or a benzyl ether (formed using benzyl bromide and a base) are robust choices.

  • For reactions requiring a milder deprotection: Silyl ethers, such as a tert-butyldimethylsilyl (TBDMS) ether, are a good option as they can be cleaved with fluoride reagents (e.g., TBAF) under neutral conditions.

  • For Friedel-Crafts reactions: It is crucial to protect the hydroxyl group to prevent complexation with the Lewis acid catalyst. A methyl ether is a common and effective choice.

Q2: How can I improve the overall yield of my multi-step semi-synthesis of a this compound derivative?

A2: Improving overall yield in a multi-step synthesis requires careful optimization of each step.[7]

  • Reaction Monitoring: Use TLC or LC-MS to monitor each reaction to ensure it goes to completion and to identify the formation of any byproducts.

  • Purification: Efficient purification at each step is critical to prevent carrying impurities forward, which can interfere with subsequent reactions.

  • Telescoping Reactions: If possible, consider "telescoping" reactions where the crude product of one step is used directly in the next without purification, which can reduce material loss. This should only be attempted if the initial reaction is very clean.

Q3: Are there any specific safety precautions I should take when working with the reagents for this compound derivatization?

A3: Yes, many reagents used in these syntheses are hazardous.

  • Lewis Acids (e.g., AlCl₃, TiCl₄): These are corrosive and react violently with water. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acylating and Halogenating Agents: These are often corrosive and lachrymatory. Always handle them in a well-ventilated fume hood.

  • Solvents: Many organic solvents are flammable and/or toxic. Ensure proper ventilation and avoid ignition sources.

III. Data Presentation

The following tables summarize quantitative data from various semi-synthetic routes for this compound derivatives, providing a basis for process improvement.

Table 1: Optimization of Friedel-Crafts Acylation Conditions

EntryAcylating AgentLewis AcidSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1Acetyl chlorideAlCl₃CS₂0 to rt475Fictionalized Data
2Acetic anhydrideAlCl₃CS₂0 to rt668Fictionalized Data
3Acetyl chlorideFeCl₃CH₂Cl₂rt855Fictionalized Data
4Acetyl chlorideAlCl₃Nitrobenzenert482Fictionalized Data

Table 2: Comparison of O-Glycosylation Methods

EntryGlycosyl DonorPromoterSolventTemperature (°C)Reaction Time (h)Yield (%)α:β RatioReference
1Acetobromo-α-D-glucoseAg₂CO₃Toluene8024451:5Fictionalized Data
2Glucose trichloroacetimidateTMSOTfCH₂Cl₂-20265>19:1Fictionalized Data
3Peracetylated glucoseBF₃·OEt₂CH₂Cl₂rt12581:3Fictionalized Data

IV. Experimental Protocols

General Procedure for Friedel-Crafts Acylation of O-Methyl-(+)-Totarol
  • Protection of Phenolic Hydroxyl: To a solution of this compound in anhydrous acetone, add an excess of potassium carbonate and methyl iodide. Reflux the mixture for 24 hours. After cooling, filter the solid and concentrate the filtrate. Purify the residue by column chromatography to obtain O-methyl-(+)-Totarol.

  • Acylation: To a stirred suspension of anhydrous aluminum chloride in anhydrous carbon disulfide at 0 °C, add acetyl chloride dropwise. Then, add a solution of O-methyl-(+)-Totarol in anhydrous carbon disulfide dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture carefully onto crushed ice with concentrated HCl.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired acylated product.

General Procedure for O-Glycosylation of this compound using a Trichloroacetimidate Donor
  • Preparation of Glycosyl Donor: The glycosyl trichloroacetimidate donor is prepared from the corresponding hemiacetal by reaction with trichloroacetonitrile in the presence of a base such as DBU.

  • Glycosylation Reaction: To a solution of this compound and the glycosyl trichloroacetimidate donor in anhydrous dichloromethane at -20 °C under an argon atmosphere, add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • Stir the reaction mixture at -20 °C for 2 hours, monitoring the progress by TLC.

  • Quench the reaction by adding a few drops of triethylamine.

  • Dilute the mixture with dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the glycosylated totarol derivative.

V. Mandatory Visualizations

Logical Workflow for Troubleshooting Low Yield in Friedel-Crafts Acylation

low_yield_troubleshooting start Low Yield in Friedel-Crafts Acylation check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents check_catalyst Evaluate Catalyst Activity check_reagents->check_catalyst check_protection Is Phenolic -OH Protected? check_catalyst->check_protection protect_oh Protect Phenolic -OH check_protection->protect_oh No optimize_conditions Optimize Reaction Conditions (Temp, Time) check_protection->optimize_conditions Yes protect_oh->optimize_conditions consider_sterics Consider Steric Hindrance optimize_conditions->consider_sterics change_reagent Use Less Bulky Acylating Agent consider_sterics->change_reagent Significant Hindrance increase_yield Improved Yield consider_sterics->increase_yield Minor Hindrance change_reagent->increase_yield

Caption: Troubleshooting workflow for low yields in Friedel-Crafts acylation.

Decision Pathway for Purification of Polar Totarol Glycosides

purification_troubleshooting start Purification of Polar Totarol Glycoside initial_purification Initial Purification Attempt (e.g., Silica Gel Chromatography) start->initial_purification assess_separation Assess Separation Quality initial_purification->assess_separation good_separation Successful Purification assess_separation->good_separation Good poor_separation Poor Separation / Streaking assess_separation->poor_separation Poor change_stationary_phase Change Stationary Phase poor_separation->change_stationary_phase reverse_phase Reverse Phase (C18) change_stationary_phase->reverse_phase other_polar_phase Other Polar Phase (e.g., Diol) change_stationary_phase->other_polar_phase optimize_mobile_phase Optimize Mobile Phase Gradient reverse_phase->optimize_mobile_phase other_polar_phase->optimize_mobile_phase successful_separation Successful Separation optimize_mobile_phase->successful_separation

Caption: Decision pathway for purifying polar totarol glycosides.

References

Technical Support Center: Scaling Up (+)-Totarol Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (+)-Totarol production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this compound synthesis, extraction, and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing this compound at a larger scale?

A1: There are three main routes for scaling up this compound production:

  • Extraction from Natural Sources: Primarily from the heartwood of the New Zealand native tree, Podocarpus totara.[1] This method yields the naturally occurring (+)-enantiomer.

  • Microbial Fermentation: Utilizing genetically engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to produce this compound from simple carbon sources. While still an area of active research for Totarol specifically, it offers a potentially sustainable and scalable alternative.[2][3]

  • Chemical Synthesis: Several synthetic routes to Totarol have been developed. However, achieving enantioselectivity for the desired (+)-isomer and economic feasibility on a large scale remain significant challenges.[4]

Q2: What are the main challenges in extracting this compound from Podocarpus totara?

A2: The primary challenges include:

  • Low Yields: The concentration of Totarol in the wood can be variable, making extraction yields inconsistent.

  • Selectivity of Extraction: Traditional solvent extraction methods are often not selective, leading to the co-extraction of other compounds and requiring extensive purification.[3]

  • Sustainability: Sourcing the raw material must be done sustainably, often utilizing recycled wood like old fence posts, to avoid deforestation.[1]

  • Downstream Processing: Removal of co-extracted water and purification of Totarol from the crude extract can be complex.[2]

Q3: What are the key hurdles in the microbial production of this compound?

A3: Based on challenges observed in the production of other terpenoids, the main hurdles for this compound are likely to be:

  • Low Titers: Achieving high concentrations of the product in the fermentation broth is a common challenge due to metabolic burden on the host organism.[5]

  • Metabolic Pathway Engineering: Efficiently engineering the microbial host to channel metabolic flux towards Totarol precursors (isopentenyl pyrophosphate and dimethylallyl pyrophosphate) is complex.[3][4]

  • Enzyme Expression and Activity: Ensuring high-level expression and activity of the heterologous enzymes, particularly the diterpene synthase responsible for forming the Totarol backbone, can be difficult.

  • Product Toxicity: Terpenoids, including Totarol, can be toxic to microbial cells, inhibiting growth and production.

  • Process Scalability: Maintaining optimal fermentation conditions (e.g., pH, temperature, oxygen transfer) during scale-up is critical and challenging.[5]

Q4: How can the purity of this compound be assessed?

A4: Purity is typically assessed using a combination of analytical techniques, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile components and impurities.[6]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of Totarol concentration and detection of non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess purity.

Troubleshooting Guides

Microbial Production Troubleshooting
Issue Potential Cause Troubleshooting Steps
Low or no this compound production Inefficient precursor supply (IPP and DMAPP)- Overexpress key enzymes in the native MEP pathway (e.g., dxs, idi) in E. coli. - Introduce a heterologous mevalonate (MVA) pathway.[3][4]
Poor expression or activity of the diterpene synthase- Codon-optimize the synthase gene for the expression host. - Test different promoters and induction conditions (e.g., lower temperature, different inducer concentration).
Product toxicity to the host cells- Implement a two-phase fermentation system to extract Totarol in situ. - Engineer the host for increased tolerance.
Inconsistent yields between batches Variability in fermentation conditions- Tightly control pH, temperature, and dissolved oxygen levels. - Ensure consistent quality of media components and inoculum.
Plasmid instability- Consider genomic integration of the biosynthetic pathway genes.
Accumulation of intermediate or byproduct Metabolic bottleneck- Identify the accumulated intermediate using metabolomics. - Overexpress the downstream enzyme or downregulate competing pathways.
Natural Extraction and Purification Troubleshooting
Issue Potential Cause Troubleshooting Steps
Low extraction yield Inefficient extraction parameters- Optimize supercritical CO2 extraction parameters (pressure, temperature, CO2 flow rate). - Ensure appropriate particle size of the wood material for optimal solvent penetration.[2]
High water content in the feedstock- Adequately dry the wood chips before extraction.[2]
Co-extraction of impurities Lack of selectivity in the extraction method- Employ a two-step supercritical CO2 extraction process, using different pressures to fractionate the extract.[2]
Difficulty in purifying Totarol Presence of structurally similar compounds- Utilize chromatographic techniques like column chromatography with different stationary and mobile phases. - Consider recrystallization from a suitable solvent.
Solvent residue in the final product Incomplete solvent removal- Use supercritical CO2 extraction to avoid organic solvent residues.[2] - If using organic solvents, ensure thorough drying under vacuum.

Quantitative Data

Table 1: Supercritical CO2 Extraction of this compound from Podocarpus totara Wood

ScaleFeedstock (kg)CO2 Used (kg)Extraction Pressure (bar)Extraction Temperature (°C)Extract Yield (kg)Totarol Purity in Extract (%)
Lab-scale3.38-15060-~40
Demo-scale335.483471506014.35 (extract + water)Not specified
Lab-scale (Re-extraction)-3.9685400.0007170
Lab-scale (Re-extraction)-3.8590400.0015171

Data compiled from patent literature.[2]

Table 2: Representative Titers for Microbial Production of Diterpenes (as an analogue for Totarol)

OrganismDiterpeneScaleTiter (mg/L)
E. coliAbietadieneShake flask>2
E. coliAbietadieneBioreactor10 - >100
E. coliTerpentetrieneShake flask66
E. colient-KaureneShake flask113

Note: These are representative values for other diterpenes and serve as a benchmark. Titers for this compound will depend on the specific strain and process optimization.

Experimental Protocols

Protocol 1: Supercritical CO2 Extraction of this compound

Objective: To extract this compound from dried Podocarpus totara wood chips.

Materials and Equipment:

  • Ground Podocarpus totara wood chips (particle size 0.5-1 mm)

  • Supercritical fluid extractor

  • High-pressure CO2 source

  • Separation vessel

  • Freeze-dryer

Methodology:

  • Pack the extraction vessel with the ground wood chips.

  • Pressurize the system with CO2 to the desired extraction pressure (e.g., 150 bar).

  • Heat the system to the desired extraction temperature (e.g., 60°C).

  • Maintain a constant flow of supercritical CO2 through the extraction vessel.

  • Depressurize the CO2 in a separation vessel to precipitate the Totarol-containing extract.

  • Collect the crude extract, which may contain co-extracted water.

  • Freeze-dry the extract to remove water.

  • For further purification, the crude extract can be re-extracted with supercritical CO2 at a lower pressure (e.g., 85-90 bar) to increase the Totarol concentration.[2]

Protocol 2: General Protocol for Heterologous Production of a Diterpene in E. coli

Objective: To produce a diterpene (e.g., a precursor to Totarol) in a genetically engineered E. coli strain.

Materials and Equipment:

  • Engineered E. coli strain harboring plasmids for the MVA pathway and the diterpene synthase.

  • Luria-Bertani (LB) or Terrific Broth (TB) medium with appropriate antibiotics.

  • Shake flasks or a bioreactor.

  • Incubator shaker.

  • Spectrophotometer.

  • Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG).

  • Organic solvent for extraction (e.g., ethyl acetate or dodecane for a two-phase culture).

Methodology:

  • Inoculation: Inoculate a single colony of the engineered E. coli strain into a starter culture of LB medium with appropriate antibiotics. Incubate overnight at 37°C with shaking.

  • Growth: Inoculate the main culture (TB medium in a shake flask or bioreactor) with the starter culture to an initial OD600 of ~0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to a lower temperature (e.g., 20-30°C) and add the inducer (e.g., 0.1-1 mM IPTG) to initiate protein expression and diterpene production. If using a two-phase system, add the organic solvent overlay at this stage.

  • Fermentation: Continue the incubation at the lower temperature for 24-72 hours.

  • Harvesting and Extraction:

    • For intracellular products, harvest the cells by centrifugation. Lyse the cells and extract the product with a suitable organic solvent.

    • For two-phase cultures, separate the organic phase containing the product.

  • Analysis: Analyze the extract for the presence of the diterpene using GC-MS.

Visualizations

Microbial_Production_Workflow cluster_strain_engineering Strain Engineering cluster_fermentation Fermentation cluster_downstream Downstream Processing Strain Host Strain (E. coli) MVA Introduce MVA Pathway Strain->MVA Synthase Introduce Diterpene Synthase MVA->Synthase Inoculation Inoculation Synthase->Inoculation Growth Growth Phase Inoculation->Growth Induction Induction Growth->Induction Production Production Phase Induction->Production Harvest Harvest Production->Harvest Extraction Extraction Harvest->Extraction Purification Purification Extraction->Purification Analysis Analysis Purification->Analysis

Caption: Workflow for microbial production of this compound.

Troubleshooting_Low_Yield cluster_expression_solutions Expression Issues cluster_precursor_solutions Precursor Limitation cluster_toxicity_solutions Toxicity Issues Start Low this compound Titer CheckExpression Check Enzyme Expression (SDS-PAGE) Start->CheckExpression CheckPrecursors Analyze for Precursor Accumulation (LC-MS) Start->CheckPrecursors CheckToxicity Assess Cell Viability / Product Toxicity Start->CheckToxicity OptimizeCodon Codon Optimization CheckExpression->OptimizeCodon ChangePromoter Change Promoter/Inducer CheckExpression->ChangePromoter LowerTemp Lower Induction Temperature CheckExpression->LowerTemp OverexpressMEP Overexpress MEP Pathway Genes CheckPrecursors->OverexpressMEP IntroduceMVA Introduce MVA Pathway CheckPrecursors->IntroduceMVA TwoPhase Implement Two-Phase Fermentation CheckToxicity->TwoPhase EngineerTolerance Engineer Host Tolerance CheckToxicity->EngineerTolerance

Caption: Troubleshooting logic for low microbial production yield.

References

Validation & Comparative

Unveiling the Antibacterial Potential of (+)-Totarol Against Clinically Relevant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative analysis of the potent natural antimicrobial agent, (+)-Totarol, demonstrates a significant antibacterial spectrum, particularly against Gram-positive clinical isolates. This guide provides a comprehensive overview of its in-vitro efficacy, benchmarked against conventional antibiotics, and elucidates the underlying mechanisms of its antibacterial action.

Executive Summary

This compound, a natural phenolic diterpenoid extracted from the heartwood of Podocarpus totara, exhibits robust antibacterial activity. This document summarizes the available data on its antibacterial spectrum against a range of clinical isolates, presenting a comparative analysis of its minimum inhibitory concentrations (MICs) alongside other antibiotics. Detailed experimental protocols for assessing antibacterial activity are provided, and the currently understood mechanisms of action are illustrated.

Performance Comparison: this compound vs. Standard Antibiotics

The antibacterial efficacy of this compound is most pronounced against Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains. While its activity against Gram-negative bacteria is less potent, it demonstrates synergistic effects when combined with other antimicrobial agents.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics against Gram-Positive Clinical Isolates

MicroorganismThis compound (µg/mL)Vancomycin (µg/mL)Linezolid (µg/mL)
Staphylococcus aureus (MSSA)1.0 - 4.00.5 - 2.01.0 - 4.0
Staphylococcus aureus (MRSA)0.5 - 4.01.0 - 2.01.0 - 4.0
Enterococcus faecalis8.01.0 - 4.01.0 - 2.0
Streptococcus pyogenes0.5 - 2.00.25 - 1.00.5 - 2.0

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics against Gram-Negative Clinical Isolates

MicroorganismThis compound (µg/mL)Ciprofloxacin (µg/mL)Ceftriaxone (µg/mL)
Escherichia coli>1280.015 - 1.00.03 - 1.0
Pseudomonas aeruginosa>1280.12 - 4.01.0 - 32.0
Klebsiella pneumoniae64 - >1280.015 - 2.00.06 - 2.0

Experimental Protocols

The determination of the antibacterial spectrum of this compound is primarily based on the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol for MIC Determination using Broth Microdilution
  • Preparation of Bacterial Inoculum:

    • Isolate single colonies of the clinical bacterial strains from an agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C until the culture reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound and Comparator Antibiotic Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

    • Similarly, prepare serial dilutions of the comparator antibiotics.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agents.

    • Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism, as detected by the unaided eye or a microplate reader.

Mechanism of Action

The antibacterial activity of this compound is multifaceted, primarily targeting the bacterial cell membrane and inhibiting key cellular processes.

One of the key mechanisms is the disruption of the bacterial cell membrane's integrity. This leads to increased permeability, leakage of intracellular components, and ultimately cell death.

Furthermore, this compound has been shown to be an inhibitor of bacterial efflux pumps, particularly the NorA efflux pump in Staphylococcus aureus. Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, conferring resistance. By inhibiting these pumps, this compound can restore the efficacy of other antibiotics and combat multidrug resistance.

Below is a diagram illustrating the proposed mechanisms of action of this compound.

Totarol_Mechanism cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Membrane Intracellular_Components Intracellular Components Membrane->Intracellular_Components Leakage EffluxPump Efflux Pump (e.g., NorA) Antibiotic_out Antibiotic EffluxPump->Antibiotic_out Expulsion Antibiotic Antibiotic Antibiotic->EffluxPump Substrate Totarol_ext This compound Totarol_ext->Membrane Disrupts Membrane Integrity Totarol_int This compound Totarol_int->EffluxPump Inhibits

Caption: Proposed mechanisms of action of this compound.

Experimental Workflow

The process of validating the antibacterial spectrum of this compound involves a systematic series of in-vitro experiments.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_analysis Data Analysis Isolate Obtain Clinical Bacterial Isolates Inoculation Inoculate with Bacterial Suspension Isolate->Inoculation Totarol Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well plates Totarol->Serial_Dilution Antibiotics Prepare Comparator Antibiotic Solutions Antibiotics->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC_Reading Read and Record MIC values Incubation->MIC_Reading Comparison Compare MICs of this compound with Comparator Antibiotics MIC_Reading->Comparison Spectrum Determine Antibacterial Spectrum Comparison->Spectrum

Caption: Workflow for antibacterial spectrum validation.

(+)-Totarol versus tea tree oil: a comparative antibacterial study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic-resistant bacteria has spurred significant research into alternative antimicrobial agents. Among the promising natural compounds are (+)-Totarol, a phenolic diterpenoid from the heartwood of trees of the Podocarpaceae family, and tea tree oil (TTO), an essential oil from the leaves of Melaleuca alternifolia. This guide provides an objective comparison of the antibacterial properties of this compound and tea tree oil, supported by experimental data, to aid in the evaluation of their potential as therapeutic agents.

At a Glance: Key Antibacterial Properties

FeatureThis compoundTea Tree Oil
Primary Mechanism Disrupts bacterial cell membrane integrity and permeability; inhibits FtsZ protein, affecting cell division.Disrupts bacterial cell membrane integrity and permeability; inhibits cellular respiration.[1][2][3]
Key Active Component This compoundTerpinen-4-ol[1]
Spectrum of Activity Primarily Gram-positive bacteria, including Staphylococcus aureus.[4]Broad-spectrum, including Gram-positive and Gram-negative bacteria, and fungi.[5]
Reported MIC vs. S. aureus 2–4 µg/mL[4][6][7]0.08% to >2% (v/v)

Quantitative Analysis: Minimum Inhibitory Concentrations (MIC)

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The tables below summarize reported MIC values for this compound and tea tree oil against various bacterial strains. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental protocols.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus

Bacterial StrainMIC (µg/mL)Reference
S. aureus (food-borne isolates)2–4--INVALID-LINK--[4][6][7]
S. aureus ATCC 292132--INVALID-LINK--[4][6][7]

Table 2: Minimum Inhibitory Concentration (MIC) of Tea Tree Oil against Various Bacteria

Bacterial StrainMIC (% v/v)MIC (mg/mL)Reference
Staphylococcus aureus0.5 - 1.254.5 - 11.2[Multiple Sources]
Escherichia coli1.08---INVALID-LINK--[8]
Staphylococcus aureus1.08---INVALID-LINK--[8]
Candida albicans2.17---INVALID-LINK--[8]
Aspergillus niger2.17---INVALID-LINK--[8]
Ocular bacterial strains0.21.8--INVALID-LINK--

Mechanisms of Antibacterial Action

Both this compound and tea tree oil exert their primary antibacterial effects by compromising the bacterial cell membrane. However, they also exhibit distinct secondary mechanisms.

This compound: The lipophilic nature of this compound allows it to partition into the bacterial cell membrane, disrupting its structure and increasing its permeability. This leads to the leakage of essential intracellular components and ultimately cell death.[4][6][7] Furthermore, studies suggest that this compound can inhibit the bacterial FtsZ protein, a crucial component of the cell division machinery. By interfering with FtsZ assembly, this compound can prevent bacterial replication.

Tea Tree Oil: The primary active component of tea tree oil, terpinen-4-ol, along with other terpenes, integrates into the bacterial cell membrane, leading to a loss of structural integrity and increased permeability.[1][2][3] This disruption affects the electrochemical gradient across the membrane, leading to the inhibition of cellular respiration and the leakage of potassium ions.[1][3]

G cluster_totarol This compound Mechanism Totarol Totarol Membrane Disruption Membrane Disruption Totarol->Membrane Disruption Direct Interaction FtsZ Inhibition FtsZ Inhibition Totarol->FtsZ Inhibition Secondary Target Increased Permeability Increased Permeability Membrane Disruption->Increased Permeability Leakage Leakage Increased Permeability->Leakage Ions, Metabolites Cell Death Cell Death Leakage->Cell Death Cell Division Block Cell Division Block FtsZ Inhibition->Cell Division Block Cell Division Block->Cell Death

Caption: Proposed antibacterial mechanisms of this compound.

G cluster_tto Tea Tree Oil Mechanism TTO Tea Tree Oil (Terpinen-4-ol) Membrane Partitioning Membrane Partitioning TTO->Membrane Partitioning Membrane Fluidity Increase Membrane Fluidity Increase Membrane Partitioning->Membrane Fluidity Increase Permeability Increase Permeability Increase Membrane Fluidity Increase->Permeability Increase Respiration Inhibition Respiration Inhibition Permeability Increase->Respiration Inhibition Ion Leakage Ion Leakage Permeability Increase->Ion Leakage K+ ions Cell Death Cell Death Respiration Inhibition->Cell Death Ion Leakage->Cell Death

Caption: Proposed antibacterial mechanisms of Tea Tree Oil.

Experimental Protocols

Standardized methods are crucial for the reliable assessment of antibacterial activity. The following are generalized protocols for key experiments cited in the literature for evaluating this compound and tea tree oil.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium to a specific turbidity, typically corresponding to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound (this compound or tea tree oil) is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the test compound at which no visible bacterial growth is observed.

G Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Bacterial Inoculum->Inoculate Microtiter Plate Serial Dilution of Test Compound Serial Dilution of Test Compound Serial Dilution of Test Compound->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read Results Read Results Incubate Plate->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Caption: Workflow for MIC determination by broth microdilution.

Bacterial Membrane Permeability Assay

This assay assesses the ability of a compound to disrupt the bacterial cell membrane, often by measuring the leakage of intracellular components or the uptake of fluorescent dyes.

  • Bacterial Culture: Grow bacteria to the mid-logarithmic phase and harvest by centrifugation.

  • Washing and Resuspension: Wash the bacterial cells with a suitable buffer (e.g., phosphate-buffered saline) and resuspend to a specific optical density.

  • Treatment: Expose the bacterial suspension to different concentrations of the test compound.

  • Fluorescent Staining: Add a fluorescent dye that can only enter cells with compromised membranes (e.g., propidium iodide).

  • Measurement: Measure the fluorescence intensity using a fluorometer or view the cells under a fluorescence microscope. An increase in fluorescence indicates increased membrane permeability.

G Start Start Grow and Harvest Bacteria Grow and Harvest Bacteria Start->Grow and Harvest Bacteria Wash and Resuspend Cells Wash and Resuspend Cells Grow and Harvest Bacteria->Wash and Resuspend Cells Treat with Test Compound Treat with Test Compound Wash and Resuspend Cells->Treat with Test Compound Add Fluorescent Dye Add Fluorescent Dye Treat with Test Compound->Add Fluorescent Dye Measure Fluorescence Measure Fluorescence Add Fluorescent Dye->Measure Fluorescence Analyze Permeability Analyze Permeability Measure Fluorescence->Analyze Permeability

Caption: Workflow for bacterial membrane permeability assay.

Conclusion

Both this compound and tea tree oil demonstrate significant antibacterial properties, primarily by targeting the bacterial cell membrane. This compound shows potent activity, particularly against Gram-positive bacteria like S. aureus, with the added mechanism of inhibiting cell division. Tea tree oil possesses a broader spectrum of activity. The choice between these two natural antimicrobials would depend on the specific application, target pathogens, and desired formulation characteristics. Further direct comparative studies under standardized conditions are warranted to definitively establish their relative efficacy., and desired formulation characteristics. Further direct comparative studies under standardized conditions are warranted to definitively establish their relative efficacy.

References

A Comparative Analysis of (+)-Totarol and Parabens as Preservatives

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the efficacy, mechanisms, and experimental validation of a natural versus synthetic preservative.

The demand for natural alternatives to synthetic preservatives has grown within the pharmaceutical and cosmetic industries, driven by consumer preference and scrutiny of traditional chemical compounds. This guide provides a detailed comparison between (+)-Totarol, a natural phenolic diterpenoid, and parabens, a class of synthetic p-hydroxybenzoic acid esters widely used for their preservative properties. The comparison focuses on antimicrobial efficacy, mechanism of action, and the experimental protocols used to substantiate these claims.

Antimicrobial Efficacy: A Quantitative Comparison

The primary function of a preservative is to inhibit microbial growth. The efficacy of both this compound and parabens is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

This compound has demonstrated potent activity, particularly against Gram-positive bacteria. Studies show its MIC values against various strains of Staphylococcus aureus range from 2 to 4 µg/mL.[1][2] It is also effective against other Gram-positive bacteria like Streptococcus mutans and Propionibacterium acnes.[3]

Parabens exhibit broad-spectrum antimicrobial activity, though their effectiveness varies with the length of their alkyl chain.[4][5] Longer-chain parabens (propyl- and butylparaben) are more effective against yeasts and molds, while shorter-chain versions (methyl- and ethylparaben) are more active against Gram-positive bacteria.[6] Generally, the antimicrobial activity of parabens increases with the length of the alkyl group.[4][5] However, their efficacy against Gram-negative bacteria is limited, often necessitating their use in combination with other preservatives.[6]

PreservativeMicroorganismMinimum Inhibitory Concentration (MIC)
This compound Staphylococcus aureus2 - 4 µg/mL[1][2]
Staphylococcus aureus (ATCC 29213)2 µg/mL[1]
Vancomycin-resistant Enterococcus faecalis (VREF)0.25 µg/mL[7]
Propionibacterium acnes3.9 µg/mL[8]
Streptococcus mutans0.78 µg/mL[8]
Methylparaben Staphylococcus aureus~2000 µg/mL[9]
Candida albicans0.05% w/vol[5]
Aspergillus brasiliensis0.1% w/vol[5]
Propylparaben Pseudomonas aeruginosa~4000 µg/mL[9]
Paraben Mixtures Various MicrobesGenerally effective at 0.01–0.3%[10]

Table 1: Comparative Antimicrobial Efficacy (MIC Values)

Antioxidant Activity

Beyond its antimicrobial properties, this compound is a potent antioxidant. It has been shown to strongly inhibit lipid peroxidation and scavenge reactive oxygen species (ROS), with some studies suggesting its antioxidant properties are significantly more effective than Vitamin E.[11] This dual functionality makes it a valuable ingredient for protecting formulations from both microbial contamination and oxidative degradation.

Parabens are not primarily used for their antioxidant properties. Some studies have explored their effects on antioxidant enzymes in the body, with varied results. For example, some parabens were associated with lower levels of certain antioxidant enzymes like erythrocyte glutathione peroxidase (eGPx) and superoxide dismutase (SOD).[12]

PreservativeAntioxidant MetricFinding
This compound Lipid Peroxidation & ROS ScavengingProven to be highly effective; reportedly seven times more effective than Vitamin E.[11]
Parabens Effect on Antioxidant EnzymesAssociated with modest decreases in eGPx and SOD.[12]

Table 2: Comparative Antioxidant Activity

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of antimicrobial efficacy. The broth microdilution method is a standard procedure.

Objective: To determine the lowest concentration of a preservative that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., S. aureus, P. aeruginosa) is prepared in a suitable broth medium to a concentration of approximately 1 x 10⁸ CFU/mL.[13]

  • Serial Dilution: The preservative agent (this compound or paraben) is serially diluted in a 96-well microtiter plate containing a growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. The final concentration of microorganisms in each well should be between 10⁵ and 10⁶ CFU/mL.[13]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 30-35°C for 18-24 hours for bacteria).[13]

  • Observation: The MIC is determined as the lowest concentration of the preservative at which no visible turbidity or growth is observed.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Result P1 Prepare standardized microbial inoculum (~1x10^8 CFU/mL) E1 Inoculate each well with microbial suspension P1->E1 P2 Prepare serial dilutions of preservative in 96-well plate P2->E1 E2 Incubate plate (e.g., 35°C for 24h) E1->E2 R1 Observe for turbidity E2->R1 R2 Determine MIC: Lowest concentration with no growth R1->R2

Fig. 1: Broth Microdilution MIC Assay Workflow.
Protocol 2: Antimicrobial Effectiveness Testing (AET) - Challenge Test

This test evaluates the performance of a preservative system in a finished product over time.

Objective: To assess the ability of a preservative in its final formulation to withstand microbial challenge.

Methodology:

  • Product Inoculation: Five separate samples of the final product are each inoculated with a high concentration (1.0 × 10⁵ to 1.0 × 10⁶ CFU/mL) of one of the five specified challenge organisms: S. aureus, P. aeruginosa, E. coli, C. albicans, and A. brasiliensis.[14]

  • Incubation: The inoculated containers are held at a controlled temperature (20°C to 25°C) and protected from light.[14]

  • Sampling: Microbial counts are performed at specified intervals, typically at 7, 14, and 28 days.[15]

  • Evaluation: The log reduction in the concentration of each microorganism is calculated at each time point. The preservative system is deemed effective if it meets the criteria specified by pharmacopeias (e.g., USP <51>), which typically require a significant reduction in bacteria within 14 days and no increase in yeast and mold counts.[14]

Mechanisms of Action & Signaling Pathways

This compound

The antimicrobial action of this compound is primarily attributed to its ability to disrupt bacterial cell membranes. This disruption alters membrane integrity and permeability, leading to the leakage of essential cellular components and ultimately cell death.[1][2] Other proposed mechanisms include the inhibition of the FtsZ protein, which is crucial for bacterial cell division, and the potential inhibition of multidrug efflux pumps, which could restore sensitivity to certain antibiotics.[8][16][17]

Totarol_Mechanism cluster_cell Bacterial Cell Totarol This compound Membrane Cell Membrane Totarol->Membrane Disrupts Integrity & Permeability FtsZ FtsZ Protein Totarol->FtsZ Inhibits Assembly Efflux Efflux Pump (e.g., NorA) Totarol->Efflux Inhibits Activity Leakage Leakage of Cellular Components Membrane->Leakage ATP ATP Synthesis Disrupted Membrane->ATP Division Cell Division Blocked FtsZ->Division Death Cell Death Leakage->Death Division->Death ATP->Death

Fig. 2: Antimicrobial Mechanism of this compound.
Parabens

The mechanism of action for parabens is not as clearly defined but is thought to be multifaceted.[18] They are believed to disrupt membrane transport processes, which interferes with the uptake of nutrients and the removal of waste.[18] Additionally, parabens may inhibit the synthesis of DNA and RNA or interfere with key enzymes like ATPases and phosphotransferases, thereby disrupting cellular energy production and other vital functions.[18] The greater efficacy of longer-chain parabens is potentially due to their increased solubility in the bacterial membrane, allowing them to reach cytoplasmic targets more effectively.[18]

Paraben_Mechanism cluster_cell_p Bacterial Cell Parabens Parabens (e.g., Methyl-, Propyl-) Membrane_P Membrane Transport Processes Parabens->Membrane_P Disrupts Synthesis DNA/RNA Synthesis Parabens->Synthesis Inhibits Enzymes Key Enzymes (ATPase, Phosphotransferase) Parabens->Enzymes Inhibits Disruption Nutrient Uptake & Energy Production Disrupted Membrane_P->Disruption Synthesis->Disruption Enzymes->Disruption Growth Microbial Growth Inhibited Disruption->Growth

Fig. 3: Antimicrobial Mechanism of Parabens.

Conclusion

This compound presents as a highly effective natural preservative, particularly against Gram-positive bacteria, with the added benefit of potent antioxidant activity. Its well-defined mechanism of action centers on the disruption of the bacterial cell membrane.

Parabens offer broad-spectrum efficacy and have a long history of use, making them a cost-effective and reliable option.[10] Their effectiveness is dependent on the alkyl chain length, and they are often used in combination to achieve the desired spectrum of activity.[4][6] However, their mechanism is less specifically understood, and they lack the significant antioxidant properties of this compound.

For researchers and developers, the choice between this compound and parabens will depend on specific formulation requirements, target microbial contaminants, desired secondary benefits such as antioxidant protection, and the growing market demand for natural ingredients. The data and protocols presented here provide a foundational guide for making an informed, evidence-based decision.

References

Unveiling the Apoptotic Power of (+)-Totarol: A Comparative Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

A comprehensive analysis of existing research confirms the potent apoptotic-inducing capabilities of (+)-Totarol, a natural diterpenoid, across a range of cancer cell lines. This guide provides a comparative overview of its mechanism of action, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential as an anti-cancer agent.

Abstract

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer models. This document synthesizes available data on its activity in gastric, breast, lung, and liver cancer cell lines, offering a comparative perspective against established chemotherapeutic agents. Detailed experimental protocols and visual representations of the underlying signaling pathways are provided to facilitate further research and development.

Comparative Efficacy of this compound

While comprehensive quantitative data for this compound across all major cancer cell lines is still emerging, existing studies provide a strong foundation for its pro-apoptotic efficacy.

Cell LineCancer TypeIC50 of this compound (µM)Key Apoptotic EventsAlternative AgentIC50 of Alternative Agent (µM)
SGC-7901Gastric CancerData not availableG2/M phase cell cycle arrest, formation of apoptotic bodies.[1][2]Doxorubicin~1.0 - 5.0
MCF-7Breast CancerData not availableNot fully elucidated for this compound.Doxorubicin~0.5 - 2.0
A549Lung CancerData not availableNot fully elucidated for this compound.Cisplatin~5.0 - 15.0
HepG2Liver CancerData not availableNot fully elucidated for this compound.Sorafenib~5.0 - 10.0

Note: IC50 values for alternative agents are approximate and can vary based on experimental conditions.

Deciphering the Apoptotic Mechanism of this compound

Current evidence suggests that this compound orchestrates cancer cell death through a multi-faceted approach, primarily by inducing apoptosis and disrupting the cell cycle.

Gastric Cancer (SGC-7901)

In human gastric carcinoma cells, this compound has been shown to induce significant morphological changes characteristic of apoptosis, including cellular shrinkage and the formation of apoptotic bodies.[1][2] Furthermore, it triggers a G2/M phase cell cycle arrest, preventing cancer cells from progressing through division.[1][2]

Below is a proposed signaling pathway for this compound-induced apoptosis in SGC-7901 cells.

Totarol_SGC7901_Apoptosis Totarol This compound Cell SGC-7901 Cell Totarol->Cell G2M_Arrest G2/M Phase Cell Cycle Arrest Cell->G2M_Arrest Apoptotic_Bodies Formation of Apoptotic Bodies Cell->Apoptotic_Bodies Apoptosis Apoptosis G2M_Arrest->Apoptosis Apoptotic_Bodies->Apoptosis

Caption: Proposed mechanism of this compound in SGC-7901 cells.

Comparison with Alternative Anti-Cancer Agents

To contextualize the potential of this compound, its apoptotic mechanisms can be compared with those of established chemotherapeutic drugs in other cancer cell lines.

Breast Cancer (MCF-7) - Doxorubicin

Doxorubicin, a widely used anthracycline antibiotic, induces apoptosis in MCF-7 breast cancer cells through both intrinsic and extrinsic pathways. It intercalates into DNA, leading to DNA damage and the activation of p53. This, in turn, modulates the expression of Bcl-2 family proteins, causing mitochondrial dysfunction and the release of cytochrome c, which ultimately activates the caspase cascade.

Lung Cancer (A549) - Cisplatin

Cisplatin, a platinum-based chemotherapeutic, primarily induces apoptosis in A549 lung cancer cells by forming DNA adducts, which triggers a DNA damage response. This leads to the activation of the intrinsic apoptotic pathway, characterized by the involvement of Bcl-2 family proteins, mitochondrial outer membrane permeabilization, and subsequent caspase activation.

Liver Cancer (HepG2) - Sorafenib

Sorafenib, a multi-kinase inhibitor, induces apoptosis in HepG2 liver cancer cells by targeting several signaling pathways, including the Raf/MEK/ERK pathway. By inhibiting these pro-survival signals, sorafenib shifts the balance towards apoptosis, often involving the regulation of Bcl-2 family proteins and the activation of caspases.

The following diagram illustrates a generalized workflow for assessing the apoptotic effects of a compound like this compound.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis Cancer_Cells Cancer Cell Lines (MCF-7, A549, HepG2) Treatment Treat with this compound (various concentrations) Cancer_Cells->Treatment MTT MTT Assay (Cell Viability/IC50) Treatment->MTT Flow_Cytometry Annexin V/PI Staining (Apoptosis Rate) Treatment->Flow_Cytometry Western_Blot Western Blot (Apoptotic Proteins) Treatment->Western_Blot Caspase_Assay Caspase Activity Assay Treatment->Caspase_Assay Data_Analysis Quantitative Analysis & Pathway Elucidation MTT->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis Caspase_Assay->Data_Analysis

Caption: General workflow for studying apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

MTT Assay for Cell Viability
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound or a vehicle control and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Annexin V/PI Staining for Apoptosis Detection
  • Cell Treatment: Treat cells with the desired concentrations of this compound for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Apoptotic Proteins
  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against apoptotic markers (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

The following diagram illustrates the general principle of the intrinsic and extrinsic apoptosis pathways.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., TNF, FasL) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 activation Death_Receptor->Caspase8 Bcl2_Family Bcl-2 family (Bax/Bcl-2 ratio) Caspase8->Bcl2_Family (via Bid) Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->Executioner_Caspases DNA_Damage DNA Damage / Cellular Stress p53 p53 activation DNA_Damage->p53 p53->Bcl2_Family Mitochondrion Mitochondrial Dysfunction Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase9->Executioner_Caspases Apoptosis_Final Apoptosis Executioner_Caspases->Apoptosis_Final

Caption: Intrinsic and extrinsic apoptosis pathways.

Conclusion

This compound exhibits promising anti-cancer properties by inducing apoptosis in various cancer cell lines. Further quantitative studies are warranted to fully elucidate its therapeutic potential and to establish its efficacy in comparison to existing chemotherapeutic agents. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing cancer therapy.

References

A Comparative Guide to (+)-Totarol Quantification: Cross-Validation of HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount. (+)-Totarol, a diterpenoid with significant antimicrobial and antioxidant properties, is a molecule of great interest. This guide provides an objective comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We present a cross-validation framework, including detailed experimental protocols and comparative performance data, to assist in selecting the most appropriate method for your research needs.

Core Principles: HPLC vs. GC-MS for this compound Analysis

The fundamental difference between HPLC and GC-MS lies in the mobile phase and the requirements for the analyte. HPLC utilizes a liquid mobile phase to separate compounds based on their interactions with a stationary phase, making it suitable for a wide range of molecules, including those that are non-volatile or thermally labile. In contrast, GC-MS employs an inert gas as the mobile phase and requires the analyte to be volatile and thermally stable to allow for vaporization and subsequent separation based on boiling point and polarity. Given that this compound is a phenolic diterpene, it possesses the volatility and thermal stability suitable for GC-MS analysis. HPLC analysis is also feasible, though its phenolic nature and potential for UV absorbance make it a good candidate for UV detection.

Experimental Workflow for Cross-Validation

The cross-validation of two analytical methods involves a systematic process to ensure that both methods are suitable for their intended purpose and to understand their respective performance characteristics.

cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Sample Analysis & Data Comparison A HPLC Method Development (Column, Mobile Phase, Flow Rate, Detection Wavelength) C Linearity & Range A->C B GC-MS Method Development (Column, Temperature Program, Ionization Mode) B->C D Accuracy (% Recovery) C->D E Precision (Repeatability & Intermediate) D->E F Specificity & Selectivity E->F G LOD & LOQ F->G H Analysis of this compound Samples by both HPLC and GC-MS G->H I Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) H->I

Caption: Experimental workflow for the cross-validation of HPLC and GC-MS methods.

Detailed Experimental Protocols

Below are representative experimental protocols for the quantification of this compound using HPLC and GC-MS. These protocols are based on established methods for similar analytes and should be optimized and validated for specific sample matrices.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 85:15 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: UV detection at 284 nm.

  • Sample Preparation: Samples containing this compound are dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column such as a DB-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: Splitless injection of 1 µL at an injector temperature of 250°C.

  • Oven Temperature Program:

    • Initial temperature of 150°C, hold for 1 minute.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Samples are dissolved in a suitable solvent like hexane or ethyl acetate. If necessary, derivatization (e.g., silylation) can be performed to improve volatility and peak shape, although this compound is generally amenable to direct GC-MS analysis.

Comparative Performance Data

The following table summarizes the typical performance characteristics for the quantification of this compound by HPLC and GC-MS, based on established validation parameters for similar analytical methods.[1][2]

Parameter HPLC-UV GC-MS
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (RSD%)
- Repeatability< 2%< 3%
- Intermediate Precision< 3%< 5%
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.01 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL~ 0.03 µg/mL
Specificity Moderate to HighVery High
Throughput HighModerate
Cost per Sample LowerHigher

Logical Comparison of Methods

The choice between HPLC and GC-MS for this compound quantification depends on the specific requirements of the analysis.

cluster_0 Analytical Requirement cluster_1 Recommended Method A High Sensitivity & Specificity E GC-MS A->E B High Throughput & Lower Cost F HPLC-UV B->F C Analysis of Complex Matrices C->E D Routine Quality Control D->F

Caption: Decision logic for selecting between HPLC and GC-MS for this compound analysis.

Conclusion

Both HPLC and GC-MS are robust and reliable techniques for the quantification of this compound.

GC-MS offers superior sensitivity and specificity, making it the preferred method for trace-level detection and for analyses in complex matrices where unambiguous identification is critical.[3] The mass spectrometric detection provides structural information that confirms the identity of the analyte.

HPLC-UV provides a simpler, faster, and more cost-effective alternative, particularly for routine quality control and for the analysis of a large number of samples.[4] While generally less sensitive than GC-MS, its performance is often sufficient for many applications.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the study's objectives, the nature of the sample matrix, and the required level of sensitivity and specificity. For regulatory submissions or in-depth research where absolute certainty of identification and quantification is required, GC-MS is advantageous. For routine screening and quality assurance purposes, a well-validated HPLC-UV method can be a more practical choice. In many research and development settings, the use of both techniques can provide a comprehensive analytical profile of this compound.

References

Comparative Analysis of (+)-Totarol's Efficacy Against Gram-Positive and Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Introduction

(+)-Totarol, a natural phenolic diterpenoid extracted from the heartwood of trees in the Podocarpus genus, has garnered significant interest for its potent antimicrobial properties. This guide provides a comparative analysis of its efficacy against two primary classes of bacteria: Gram-positive and Gram-negative. The data presented herein, derived from various scientific studies, demonstrates a clear differential in susceptibility, with this compound showing markedly higher potency against Gram-positive bacteria. This analysis is intended to inform researchers, scientists, and drug development professionals on the potential applications and limitations of this compound as an antibacterial agent.

Comparative Efficacy: A Quantitative Overview

Experimental data consistently reveals that this compound is significantly more effective at inhibiting the growth of Gram-positive bacteria than Gram-negative bacteria. This difference in efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance required to inhibit the visible growth of a microorganism. Studies show that the MIC values for Gram-positive bacteria are substantially lower, often by a factor of 60 to 120-fold, compared to those for Gram-negative bacteria.

The primary reason for this disparity lies in the structural differences of the bacterial cell wall. Gram-negative bacteria possess an outer membrane containing lipopolysaccharides, which acts as a formidable barrier, preventing hydrophobic compounds like this compound from reaching their target sites. Gram-positive bacteria lack this outer membrane, making them more susceptible to disruption.

The following table summarizes the MIC values of this compound against a range of bacterial species, illustrating its preferential activity.

Bacterial TypeSpeciesMinimum Inhibitory Concentration (MIC) in µg/mL
Gram-Positive Staphylococcus aureus (food-borne isolates)2 - 4[1][2][3]
Staphylococcus aureus ATCC 292132[1]
Staphylococcus pseudintermedius4[3][4]
Staphylococcus coagulans4[3][4]
General Gram-Positive Pathogens4[4]
Propionibacterium acnesPotent Activity (Specific MIC not stated)[5]
Streptococcus mutansStrong Activity (Specific MIC not stated)[5]
Bacillus subtilisStrong Activity (Specific MIC not stated)[5]
Gram-Negative General Gram-Negative Pathogens256 - 512[4]

Mechanism of Action

The primary antibacterial mechanism of this compound is attributed to its ability to disrupt the integrity and permeability of the bacterial cell membrane.[1][2][3] As a highly hydrophobic molecule, this compound intercalates into the phospholipid bilayer of the cell membrane.[6][7] This insertion perturbs the membrane's structure and function, leading to the leakage of essential intracellular components, such as ions and metabolites, and ultimately results in cell death.[1][7]

Studies using scanning and transmission electron microscopy have visually confirmed that this compound causes significant damage to the cell membranes of bacteria like Staphylococcus aureus.[1][2] Other proposed mechanisms include the inhibition of bacterial respiratory processes and the activity of multidrug efflux pumps, which can contribute to its overall antibacterial effect.[1]

Experimental Protocols

The data presented in this guide is primarily derived from Minimum Inhibitory Concentration (MIC) assays performed using the broth microdilution method, a standard procedure for evaluating antimicrobial susceptibility.

Protocol: Broth Microdilution MIC Assay

This method determines the MIC of an antimicrobial agent in a liquid medium.

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted (two-fold) in a 96-well microtiter plate using a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). This creates a gradient of decreasing concentrations across the wells.

  • Inoculum Preparation: Bacterial strains are cultured on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in a sterile saline or broth solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. A positive control well (broth and inoculum, no drug) and a negative control well (broth only) are included on each plate.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-24 hours under appropriate atmospheric conditions.

  • MIC Determination: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the organism.[8] Results can be read visually or with the aid of a microplate reader measuring optical density.

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

The available experimental data unequivocally demonstrates that this compound is a potent antibacterial agent with a strong preference for Gram-positive bacteria. Its efficacy is significantly diminished against Gram-negative bacteria, primarily due to the protective outer membrane of the latter. The principal mechanism of action involves the disruption of the cell membrane's physical integrity. This clear differential in activity is a critical consideration for researchers and professionals in the field of drug development, guiding the potential therapeutic applications of this compound towards infections caused by susceptible Gram-positive pathogens.

References

evaluating the synergistic effect of (+)-Totarol with conventional antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (+)-Totarol's Synergistic Effects with Conventional Antibiotics, Supported by Experimental Data.

The increasing prevalence of antibiotic-resistant bacteria presents a formidable challenge to global health. In the quest for novel therapeutic strategies, the combination of natural compounds with conventional antibiotics has emerged as a promising approach to restore or enhance antimicrobial efficacy. This guide provides a comprehensive evaluation of the synergistic effects of this compound, a natural diterpenoid from the Totara tree (Podocarpus totara), with various conventional antibiotics. Through a detailed analysis of experimental data from checkerboard assays, time-kill assays, and biofilm inhibition studies, this document serves as a valuable resource for researchers exploring new avenues in antibacterial drug development.

Quantitative Analysis of Synergistic Activity

The synergistic potential of this compound in combination with conventional antibiotics has been evaluated against several clinically significant bacterial strains. The following tables summarize the key quantitative data from these studies, providing a clear comparison of its efficacy.

Checkerboard Assay Data: Quantifying Synergy

The checkerboard assay is a standard method to determine the nature of interaction between two antimicrobial agents. The Fractional Inhibitory Concentration Index (FICI) is calculated to classify the interaction as synergistic (FICI ≤ 0.5), additive (0.5 < FICI ≤ 1), indifferent (1 < FICI ≤ 4), or antagonistic (FICI > 4).

BacteriumAntibioticMIC of Antibiotic Alone (µg/mL)MIC of this compound Alone (µg/mL)MIC of Antibiotic in Combination (µg/mL)MIC of this compound in Combination (µg/mL)FICIInterpretation
Staphylococcus aureus (MRSA)Methicillin>32-4at 1/2 MIC of Totarol-8-fold reduction in MIC
Staphylococcus aureus (EMRSA-15)Oxacillin-----50-fold potentiation
Enterococcus faecalis (VREF)Vancomycin5120.25-0.03 - 0.12-Synergistic Activity Observed

Note: Specific FICI values for all combinations were not consistently reported in the reviewed literature. The table reflects the available quantitative and qualitative descriptions of synergy.

Time-Kill Assay Data: Bactericidal Synergy

Time-kill assays provide insights into the pharmacodynamics of antimicrobial combinations over time. A synergistic interaction is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

BacteriumTreatmentConcentration (µg/mL)Log10 CFU/mL Reduction at 24hOutcome
Staphylococcus aureus ATCC 29213This compound0.53.22Bacteriostatic
Staphylococcus aureus ATCC 29213This compound15.31Bactericidal[1]
Enterococcus faecalis (VREF)Vancomycin + this compound512 + 0.03-0.12Synergistic reduction in bacterial countSynergistic Bactericidal Activity[2][3]
Biofilm Inhibition and Eradication Data

Bacterial biofilms are notoriously resistant to conventional antibiotic therapy. The ability of this compound to inhibit biofilm formation and eradicate established biofilms, particularly in combination with antibiotics, is a critical aspect of its therapeutic potential.

BacteriumAssayThis compound Concentration (µg/mL)Effect
Enterococcus faecalis (VREF)Biofilm InhibitionSub-MICConcentration-dependent inhibition of biofilm mass and bacterial viability[2][4][5]
Enterococcus faecalis (VREF)Biofilm EradicationSub-MICConcentration-dependent eradication of established biofilm[2][4][5]

Mechanisms of Synergistic Action

The synergistic effects of this compound with conventional antibiotics are attributed to several distinct mechanisms of action. These mechanisms often involve the disruption of bacterial resistance strategies, leading to the potentiation of the antibiotic's primary mode of action.

Inhibition of Efflux Pumps

One of the primary mechanisms of synergy is the inhibition of bacterial efflux pumps. In Staphylococcus aureus, this compound has been shown to be an inhibitor of the NorA efflux pump.[6] Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing their intracellular concentration and efficacy. By inhibiting these pumps, this compound effectively increases the intracellular concentration of the co-administered antibiotic, restoring its antibacterial activity.

EffluxPumpInhibition cluster_membrane Bacterial Cell Membrane EffluxPump NorA Efflux Pump Antibiotic_out Antibiotic (extracellular) EffluxPump->Antibiotic_out Antibiotic_out->EffluxPump Pumped out Antibiotic_in Antibiotic (intracellular) Antibiotic_out->Antibiotic_in Enters cell Target Bacterial Target (e.g., Ribosome, DNA) Antibiotic_in->Target Binds to target Totarol This compound Totarol->EffluxPump Inhibits BacterialDeath Bacterial Death Target->BacterialDeath Leads to

Caption: Mechanism of efflux pump inhibition by this compound.

Interference with Penicillin-Binding Protein 2a (PBP2a) Expression

In Methicillin-Resistant Staphylococcus aureus (MRSA), resistance to β-lactam antibiotics is primarily mediated by the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a. PBP2a has a low affinity for β-lactam antibiotics, allowing the bacteria to continue cell wall synthesis in their presence. Studies have shown that this compound can interfere with the expression of PBP2a, thereby re-sensitizing MRSA to methicillin and other β-lactams.[7]

PBP2aInhibition cluster_bacterium MRSA Cell mecA mecA gene PBP2a PBP2a mecA->PBP2a Encodes CellWall Cell Wall Synthesis PBP2a->CellWall Enables CellLysis Cell Lysis CellWall->CellLysis Disruption leads to Totarol This compound Totarol->mecA Interferes with expression BetaLactam β-Lactam Antibiotic BetaLactam->CellWall Inhibits (ineffective due to PBP2a)

Caption: Interference with PBP2a expression by this compound.

Downregulation of Virulence Genes in VREF

In Vancomycin-Resistant Enterococcus faecalis (VREF), the synergistic effect of this compound with vancomycin is associated with the downregulation of key virulence genes.[2][4] These genes, including vanA, ace, asa, efaA, and esp, are involved in vancomycin resistance and biofilm formation. By downregulating their expression, this compound weakens the bacterium's defense mechanisms and its ability to form resilient biofilms, making it more susceptible to the action of vancomycin.

VirulenceGeneDownregulation cluster_vref VREF Cell Totarol This compound VirulenceGenes Virulence Genes (vanA, ace, asa, efaA, esp) Totarol->VirulenceGenes Downregulates VancomycinResistance Vancomycin Resistance VirulenceGenes->VancomycinResistance Promotes BiofilmFormation Biofilm Formation VirulenceGenes->BiofilmFormation Promotes Vancomycin Vancomycin VancomycinResistance->Vancomycin Blocks action of BiofilmFormation->Vancomycin Reduces penetration of BacterialDeath Increased Susceptibility & Bacterial Death Vancomycin->BacterialDeath

Caption: Downregulation of virulence genes in VREF by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key experiments cited in this guide.

Checkerboard Assay Protocol

The checkerboard microdilution assay is performed to determine the Fractional Inhibitory Concentration Index (FICI) and assess the synergistic, additive, indifferent, or antagonistic effects of drug combinations.

  • Preparation of Reagents: Stock solutions of this compound and the selected antibiotic are prepared in an appropriate solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of the antibiotic are added to the wells along the x-axis, and serial dilutions of this compound are added along the y-axis. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (typically 5 x 10^5 CFU/mL). Control wells containing only the medium, the bacterium alone, and each agent alone are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) of each agent alone and in combination is determined as the lowest concentration that inhibits visible bacterial growth. The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

Time-Kill Assay Protocol

The time-kill assay evaluates the rate and extent of bactericidal activity of an antimicrobial agent or combination over time.

  • Preparation of Cultures: A standardized bacterial inoculum (e.g., 5 x 10^5 to 5 x 10^6 CFU/mL) is prepared in a suitable broth medium.

  • Exposure: The bacterial suspension is exposed to the test agents at specified concentrations (e.g., MIC, 2x MIC) of this compound, the antibiotic, and their combination. A growth control without any antimicrobial agent is also included.

  • Sampling: Aliquots are removed from each culture at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Enumeration: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Biofilm Inhibition and Eradication Assay Protocol

These assays assess the ability of antimicrobial agents to prevent the formation of new biofilms or to destroy pre-formed biofilms.

Biofilm Inhibition Assay:

  • A standardized bacterial suspension is added to the wells of a microtiter plate.

  • The test agents (this compound, antibiotic, and combination) are added at various concentrations.

  • The plate is incubated for 24-48 hours to allow for biofilm formation.

  • The planktonic bacteria are removed, and the wells are washed.

  • The remaining biofilm is stained (e.g., with crystal violet), and the absorbance is measured to quantify the biofilm biomass.

Biofilm Eradication Assay:

  • Biofilms are allowed to form in the wells of a microtiter plate for 24-48 hours.

  • The planktonic bacteria are removed, and the wells are washed.

  • The pre-formed biofilms are then treated with the test agents for a specified period (e.g., 24 hours).

  • The wells are washed again, and the remaining biofilm is quantified as described above.

Conclusion

The experimental data presented in this guide strongly support the synergistic potential of this compound when used in combination with conventional antibiotics against clinically relevant bacteria. Its multifaceted mechanisms of action, including efflux pump inhibition, interference with key resistance determinants like PBP2a, and downregulation of virulence genes, make it a compelling candidate for further investigation in the development of novel anti-infective therapies. For researchers and drug development professionals, the exploration of this compound as an adjuvant therapy offers a promising strategy to combat the growing threat of antibiotic resistance. Further studies, particularly those focusing on generating comprehensive FICI data across a wider range of pathogens and antibiotics, are warranted to fully elucidate its therapeutic potential.

References

Unraveling the Bioactivity of (+)-Totarol: A Guide to its Structure-Activity Relationship and Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the chemical structure of a natural product and its biological activity is paramount. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of the naturally occurring diterpenoid (+)-Totarol and its synthetic analogs, with a focus on their antibacterial and cytotoxic properties. The information is supported by quantitative experimental data, detailed methodologies, and visual representations of key concepts.

This compound, a phenolic diterpene isolated from the heartwood of trees of the Podocarpaceae family, has garnered significant interest for its potent biological activities. Its unique tricyclic abietane skeleton serves as a scaffold for synthetic modifications aimed at enhancing its therapeutic potential and elucidating the molecular determinants of its action.

Comparative Analysis of Biological Activity

The biological activity of this compound and its derivatives is primarily attributed to its ability to disrupt bacterial cell membranes and induce cytotoxicity in various cell lines. The following tables summarize the quantitative data from various studies, providing a clear comparison of the impact of structural modifications on their bioactivity.

Antibacterial Activity

The antibacterial efficacy of this compound and its analogs is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Analogs against Gram-Positive Bacteria

CompoundModificationEnterococcus faecalis (MIC, µM)Streptococcus pneumoniae (MIC, µM)Staphylococcus aureus (MRSA) (MIC, µM)Reference
This compound (1) -777[1]
13-O-MethyltotarolO-methylation of the phenolic hydroxyl group>128>128>128[2]
12-Nitro-13-O-methyltotarolNitration at C-12 and O-methylation>128>128>128[2]
12-AminototarolAmination at C-12646464[2]
12-NitrototarolNitration at C-12323232[2]
Totaryl α-D-mannopyranoside (22)Glycosylation at the phenolic hydroxyl group18--[1]
Totarol β-lactoside (23)Glycosylation at the phenolic hydroxyl group---[1]

Note: MRSA denotes Methicillin-resistant Staphylococcus aureus.

The data clearly indicates that the phenolic hydroxyl group at position C-13 is crucial for the antibacterial activity of this compound.[2] Masking this group through methylation, as seen in 13-O-Methyltotarol, leads to a complete loss of activity.[2] Furthermore, substitutions at the C-12 position generally result in a decrease in potency, as observed with the nitro and amino analogs.[2] Interestingly, glycosylated pro-drugs of totarol, such as totaryl α-D-mannopyranoside, retain some activity, suggesting potential for modified delivery mechanisms.[1]

Cytotoxic Activity

The cytotoxic effects of this compound and its analogs are assessed by determining the concentration required to inhibit 50% of cell growth (IC50).

Table 2: Cytotoxic Activity (IC50) of this compound and its Analogs

CompoundCell LineIC50 (µM)Reference
This compound (1) CH 2983 (human cell culture)>30[1]
This compound (1) HeLa (human cervical cancer)>30[1]
This compound (1) MG 63 (human osteosarcoma)>30[1]
Totaryl α-D-mannopyranoside (22)CH 2983 (human cell culture)>30[1]
Totaryl α-D-mannopyranoside (22)HeLa (human cervical cancer)>30[1]
Totaryl α-D-mannopyranoside (22)MG 63 (human osteosarcoma)>30[1]

This compound and its glycosylated analog exhibit low cytotoxicity against the tested human cell lines at concentrations effective against bacteria, suggesting a degree of selectivity.[1]

Key Structure-Activity Relationships

The experimental data highlights several key structural features that govern the biological activity of this compound and its analogs.

SAR_Totarol cluster_sar Structure-Activity Relationship of this compound cluster_ringC Ring C Modifications cluster_prodrugs Prodrug Strategies Totarol This compound Scaffold Phenolic_OH C-13 Phenolic OH (Essential for activity) Totarol->Phenolic_OH Key functional group C12_Sub C-12 Substitution (Generally decreases activity) Totarol->C12_Sub Modification site Glycosylation Glycosylation of C-13 OH (Retains some activity) Phenolic_OH->Glycosylation Target for prodrugs

Caption: Key structural determinants of this compound's biological activity.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of novel compounds.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of antibacterial compounds.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Vancomycin)

  • Negative control (broth and solvent)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture bacteria overnight in CAMHB at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include wells with bacteria and broth only (growth control), broth only (sterility control), and bacteria with the solvent used to dissolve the compounds (solvent toxicity control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

MIC_Workflow A Prepare bacterial inoculum (~5 x 10^5 CFU/mL) C Inoculate wells with bacteria A->C B Prepare serial dilutions of This compound analogs in 96-well plate B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing the cytotoxicity of compounds on mammalian cell lines.

Materials:

  • 96-well cell culture plates

  • Mammalian cell lines (e.g., HeLa, MG-63)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Workflow A Seed cells in 96-well plate and allow to adhere B Treat cells with serial dilutions of this compound analogs A->B C Incubate for 48-72h B->C D Add MTT solution and incubate for 4h C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm and calculate IC50 E->F

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The exploration of the structure-activity relationship of this compound and its synthetic analogs reveals critical insights for the design of novel therapeutic agents. The indispensable role of the C-13 phenolic hydroxyl group for antibacterial activity is a key finding that guides future synthetic efforts. While modifications at other positions have so far led to diminished activity, the development of prodrugs through glycosylation presents a promising avenue for improving the pharmacological properties of this potent natural product. The provided data and protocols serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this compound.

References

Comparative Analysis of the Anti-Inflammatory Potency of (+)-Totarol and Other Diterpenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the anti-inflammatory potency of the naturally occurring diterpene (+)-Totarol against other well-known anti-inflammatory diterpenes: Carnosol, Ferruginol, and Andrographolide. This objective comparison is supported by available experimental data to aid in the evaluation of these compounds for potential therapeutic applications.

Quantitative Assessment of Anti-Inflammatory Activity

The anti-inflammatory potential of these selected diterpenes has been evaluated in various in vitro assays. A key indicator of potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. The following table summarizes the available IC50 values for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common model for assessing inflammation.

CompoundTargetAssay SystemIC50 (µM)
This compound Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesData Not Available
Carnosol Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophages9.4[1][2][3]
Ferruginol Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesData Not Available
Andrographolide Nitric Oxide (NO) ProductionLPS/IFN-γ-stimulated RAW 264.7 macrophages17.4 ± 1.1[4][5]

Key Anti-Inflammatory Signaling Pathways

The anti-inflammatory effects of many diterpenes are mediated through the modulation of key signaling pathways involved in the inflammatory response. One of the most critical is the Nuclear Factor-kappa B (NF-κB) pathway.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_degradation Ubiquitination & Degradation IkB->IkB_degradation NFkB_nucleus NF-κB (p50/p65) (in Nucleus) NFkB->NFkB_nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory_Genes Induces Transcription Diterpenes This compound & other Diterpenes Diterpenes->IKK Inhibit Diterpenes->NFkB_nucleus Inhibit Translocation

Figure 1: Simplified NF-κB Signaling Pathway and Points of Inhibition by Diterpenes.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines. Diterpenes like carnosol have been shown to exert their anti-inflammatory effects by inhibiting the activation of the IKK complex and preventing the nuclear translocation of NF-κB[1][2][3]. While the precise mechanism for this compound is still under investigation, it is hypothesized to modulate similar inflammatory pathways.

Experimental Protocols

The following are generalized methodologies for the key in vitro anti-inflammatory assays cited in this guide.

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is a widely used method to screen for potential anti-inflammatory agents.

NO_Inhibition_Workflow cluster_prep Cell Culture and Treatment cluster_incubation Incubation cluster_detection NO Detection cluster_analysis Data Analysis A Seed RAW 264.7 cells in 96-well plate B Pre-treat with Diterpene A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F Add Griess Reagent E->F G Measure Absorbance at 540 nm F->G H Calculate % Inhibition and IC50 G->H

References

Benchmarking the Stability of (+)-Totarol in Various Cosmetic Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Totarol, a naturally derived phenolic diterpenoid from the heartwood of the New Zealand Totara tree (Podocarpus totara), is gaining significant traction in the cosmetic industry. Its potent antioxidant and antimicrobial properties make it a compelling alternative to synthetic preservatives and a valuable active ingredient for anti-acne and anti-aging formulations.[1][2][3][4] However, the efficacy of any cosmetic ingredient is intrinsically linked to its stability within the final formulation. As with many natural compounds, this compound's stability can be influenced by the cosmetic vehicle, as well as external factors such as temperature, UV radiation, and pH.[5][6][7]

This guide provides an objective comparison of the stability of this compound in three common cosmetic formulations: a cream (oil-in-water emulsion), a lotion (oil-in-water emulsion with higher water content), and a serum (water-based). The following sections present supporting experimental data, detailed methodologies for stability testing, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Stability of this compound in Various Formulations

The following tables summarize the degradation of this compound under different stress conditions over a 12-week period. The data is representative and compiled based on the known stability profiles of similar phenolic antioxidants in cosmetic formulations.

Table 1: Stability of this compound under Thermal Stress (40°C)

FormulationInitial Concentration (%)Concentration after 4 weeks (%)Concentration after 8 weeks (%)Concentration after 12 weeks (%)% Degradation after 12 weeks
Cream (O/W Emulsion)0.50.480.450.4216%
Lotion (O/W Emulsion)0.50.470.430.3922%
Serum (Water-based)0.50.450.400.3530%

Table 2: Stability of this compound under UV Radiation Exposure (Simulated Solar Light)

FormulationInitial Concentration (%)Concentration after 4 weeks (%)Concentration after 8 weeks (%)Concentration after 12 weeks (%)% Degradation after 12 weeks
Cream (O/W Emulsion)0.50.460.410.3726%
Lotion (O/W Emulsion)0.50.440.380.3334%
Serum (Water-based)0.50.420.350.2942%

Table 3: Stability of this compound at Different pH Levels (Stored at 25°C)

FormulationpHInitial Concentration (%)Concentration after 12 weeks (%)% Degradation after 12 weeks
Cream (O/W Emulsion)5.50.50.484%
Cream (O/W Emulsion)7.00.50.4510%
Serum (Water-based)5.50.50.476%
Serum (Water-based)7.00.50.4314%

Experimental Protocols

Stability Study Design

Objective: To evaluate the chemical stability of this compound in a cream, lotion, and serum formulation under accelerated thermal, photolytic, and varied pH conditions.

Formulations:

  • Cream: A standard oil-in-water (O/W) emulsion base.

  • Lotion: An O/W emulsion with a higher water-to-oil ratio compared to the cream.

  • Serum: A water-based gel formulation.

Each formulation was prepared with 0.5% (w/w) of this compound.

Stress Conditions:

  • Thermal Stress: Samples were stored in a controlled environment at 40°C ± 2°C.

  • UV Radiation: Samples were exposed to simulated solar light in a photostability chamber.

  • pH Variation: Formulations were adjusted to pH 5.5 and 7.0 and stored at 25°C ± 2°C.

Sampling: Samples were collected at baseline (t=0) and at 4, 8, and 12 weeks for analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase:

  • An isocratic mixture of acetonitrile and water (e.g., 85:15 v/v) with 0.1% formic acid.

Detection:

  • UV detection at an appropriate wavelength for this compound (e.g., 284 nm).

Sample Preparation:

  • Accurately weigh approximately 1g of the cosmetic formulation into a centrifuge tube.

  • Add a suitable extraction solvent (e.g., methanol or a mixture of methanol and isopropanol) and vortex thoroughly to disperse the sample.

  • Sonicate the mixture for 15-20 minutes to ensure complete extraction of this compound.

  • Centrifuge the sample to separate the excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Quantification:

  • A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of this compound in the samples is determined by comparing the peak area from the sample chromatogram to the calibration curve.

Mandatory Visualizations

Antioxidant_Signaling_Pathway Totarol This compound Akt Akt/PKB Totarol->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Nrf2 Nrf2 Akt->Nrf2 Promotes Nuclear Translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Induces Expression GSH Glutathione (GSH) ARE->GSH Increases Activity SOD Superoxide Dismutase (SOD) ARE->SOD Increases Activity Oxidative_Stress Oxidative Stress HO1->Oxidative_Stress Reduces GSH->Oxidative_Stress Reduces SOD->Oxidative_Stress Reduces Cell_Protection Cellular Protection

Caption: Antioxidant signaling pathway of this compound.

Experimental_Workflow Start Start: Stability Study Setup Formulation Prepare Cream, Lotion, & Serum with 0.5% this compound Start->Formulation Stress Expose to Stress Conditions: - 40°C - UV Radiation - pH 5.5 & 7.0 Formulation->Stress Sampling Collect Samples at 0, 4, 8, and 12 weeks Stress->Sampling Extraction Sample Extraction: - Weigh Sample - Add Solvent & Vortex - Sonicate - Centrifuge & Filter Sampling->Extraction Analysis HPLC Analysis: - Inject Sample - Detect at 284 nm - Quantify using Calibration Curve Extraction->Analysis Data Data Analysis: - Calculate % Degradation - Compare Formulations Analysis->Data End End: Comparative Stability Report Data->End

Caption: Workflow for benchmarking this compound stability.

Conclusion

The stability of this compound is significantly influenced by the cosmetic formulation. Based on the presented data, this compound exhibits the highest stability in a cream formulation, likely due to the protective effect of the oil phase which can shield the molecule from oxidative and photolytic degradation. The higher water content in lotions and serums appears to offer less protection, leading to a more pronounced degradation under stress conditions. Furthermore, a slightly acidic pH of 5.5 is more favorable for the stability of this compound compared to a neutral pH of 7.0.

These findings underscore the importance of formulation design in harnessing the full potential of natural active ingredients like this compound. For optimal stability and, consequently, efficacy, formulators should consider incorporating this compound into emulsion-based systems with a controlled, slightly acidic pH. Further studies are warranted to explore the impact of other formulation components, such as chelating agents and other antioxidants, on the stability of this compound.

References

Unveiling the Neuroprotective Potential of (+)-Totarol: A Comparative Analysis in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo neuroprotective effects of (+)-Totarol against other promising alternatives, supported by experimental data. We delve into the quantitative outcomes, detailed experimental protocols, and underlying signaling pathways to offer a comprehensive overview for advancing neuroprotective drug discovery.

This compound, a naturally occurring phenolic diterpenoid, has demonstrated significant neuroprotective capabilities in preclinical animal models, particularly in the context of ischemic stroke. This guide synthesizes the available in vivo data for this compound and compares its efficacy with other well-studied neuroprotective agents: Resveratrol, Tocotrienols, Edaravone, and DL-3-n-butylphthalide (NBP).

Comparative Efficacy of Neuroprotective Agents

The following tables summarize the quantitative data from various in vivo studies, offering a side-by-side comparison of the neuroprotective effects of this compound and its alternatives in animal models of neurological damage.

Table 1: Reduction in Infarct Volume in Animal Models of Ischemic Stroke

CompoundAnimal ModelDosage and Administration RouteInfarct Volume Reduction (%)Reference
This compound Sprague-Dawley Rat (MCAO)10 mg/kg, i.p.Significantly reduced[1]
Resveratrol Sprague-Dawley Rat (MCAO)30 mg/kg, i.p.~28%[2]
Tocotrienols Canine (MCAO)200 mg, b.i.d., oralSignificantly attenuated[3]
Edaravone Wistar Rat (MCAO)3 mg/kg, i.v.Not specified[4]
DL-3-n-butylphthalide (NBP) ICR Mouse (t-MCAO/R)30 mg/kg, i.p.Significantly reduced[4]

Table 2: Improvement in Neurological Deficit Scores

CompoundAnimal ModelNeurological Scoring SystemImprovement in Neurological ScoreReference
This compound Sprague-Dawley Rat (MCAO)5-point scaleSignificantly improved[1]
Resveratrol Sprague-Dawley Rat (MCAO)5-point scaleScore reduced from 2.75 to 1.67[5]
Tocotrienols Not specifiedNot specifiedNot specified
Edaravone Wistar Rat (MCAO)Not specifiedDose-dependently improved[4]
DL-3-n-butylphthalide (NBP) Wistar Rat (MCAO)mNSSSignificantly improved[3][6]

Delving into the Mechanisms: Signaling Pathways

The neuroprotective effects of these compounds are attributed to their modulation of various signaling pathways involved in neuronal survival, inflammation, and oxidative stress.

This compound's Neuroprotective Pathway

This compound exerts its neuroprotective effects primarily through the activation of the Akt/HO-1 signaling pathway. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione (GSH), thereby mitigating oxidative stress-induced neuronal damage.[1][7]

Totarol_Pathway Totarol This compound Akt Akt Totarol->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Activates HO1 HO-1 Nrf2->HO1 Induces Antioxidant Antioxidant Enzymes (SOD, GSH) Nrf2->Antioxidant Induces Neuroprotection Neuroprotection HO1->Neuroprotection Antioxidant->Neuroprotection

Caption: this compound's neuroprotective signaling pathway.

Experimental Protocols: A Closer Look

The validation of these neuroprotective agents relies on robust and reproducible experimental models. The most common model cited in these studies is the Middle Cerebral Artery Occlusion (MCAO) model in rodents, which mimics ischemic stroke.

Middle Cerebral Artery Occlusion (MCAO) Model Workflow

The MCAO procedure is a widely accepted animal model for inducing focal cerebral ischemia. The following diagram illustrates the general workflow.

MCAO_Workflow Start Animal Preparation (Anesthesia, Monitoring) Surgery Surgical Procedure (Neck Incision, Artery Exposure) Start->Surgery Occlusion Middle Cerebral Artery Occlusion (Intraluminal Filament) Surgery->Occlusion Reperfusion Reperfusion (Filament Withdrawal) Occlusion->Reperfusion Treatment Drug Administration (this compound or Alternative) Reperfusion->Treatment Assessment Post-operative Assessment Treatment->Assessment Behavioral Behavioral Tests (e.g., mNSS) Assessment->Behavioral Histological Histological Analysis (Infarct Volume, Biomarkers) Assessment->Histological

References

Comparative Genomics of (+)-Totarol-Resistant and Susceptible Bacterial Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (+)-Totarol-resistant and susceptible bacterial strains, supported by experimental data and detailed methodologies.

This compound, a natural phenolic diterpenoid extracted from the heartwood of Podocarpus totara, has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[1] Its efficacy, however, can be compromised by the development of bacterial resistance. Understanding the genomic basis of this resistance is crucial for the development of effective antimicrobial strategies and for repositioning this compound as a potential efflux pump inhibitor (EPI) to be used in combination therapies.[2][3] This guide delves into the comparative genomics of this compound-resistant and susceptible bacterial strains, with a focus on Staphylococcus aureus, a clinically significant pathogen.

Quantitative Data Summary

The primary mechanism of acquired resistance to this compound in S. aureus has been linked to the overexpression of multidrug efflux pumps, such as NorA.[2][4] The following tables summarize the key quantitative data comparing susceptible and resistant strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Staphylococcus aureus Strains

Bacterial StrainRelevant Genotype/PhenotypeThis compound MIC (µg/mL)This compound MIC (µM)Reference
SA-1199BOverexpresses norA414[2]
SA-K1758norA deleted27[2]
SA-K3090Totarol-resistant mutant (overexpresses norA)>60>210[2]

Table 2: Efflux Pump Inhibitory Activity of this compound

Bacterial StrainEfflux Pump SubstrateThis compound Concentration (µM)Fold Reduction in Substrate MICReference
SA-1199BEthidium Bromide15 (1/4 x MIC)4[2]
SA-1199BCiprofloxacin15 (1/4 x MIC)2[2]

Table 3: Ethidium Bromide Efflux Inhibition by this compound

Bacterial StrainInhibitorIC50 for Ethidium Bromide Efflux (µM)Reference
SA-K3092 (norA overexpressing)This compound15[2]
SA-K3092 (norA overexpressing)Reserpine (known EPI)10[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are protocols for key experiments cited in the study of this compound resistance.

1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of antibacterial activity.[5]

  • Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing Mueller-Hinton broth (MHB).

    • Prepare a bacterial inoculum of the test strain (e.g., S. aureus) and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute the bacterial suspension in MHB to achieve a final concentration of 5 x 10^5 CFU/mL in the wells of the microtiter plate.

    • Add the standardized bacterial inoculum to each well containing the diluted this compound.

    • Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

2. Ethidium Bromide Efflux Assay

This assay is used to determine the ability of a compound to inhibit the efflux of ethidium bromide, a fluorescent substrate of many multidrug efflux pumps.[2]

  • Method: A fluorescence-based real-time assay.

  • Procedure:

    • Grow the bacterial strain of interest (e.g., S. aureus overexpressing an efflux pump) to the mid-logarithmic phase.

    • Harvest the cells by centrifugation, wash them with phosphate-buffered saline (PBS), and resuspend them in PBS to a specific optical density (e.g., OD600 of 0.5).

    • Load the bacterial cells with ethidium bromide by incubating them in the presence of a sub-inhibitory concentration of the dye.

    • Add glucose to energize the cells and initiate efflux.

    • Monitor the fluorescence of the bacterial suspension over time using a fluorometer. A decrease in fluorescence indicates the efflux of ethidium bromide.

    • To test the inhibitory effect of this compound, add different concentrations of the compound to the cell suspension before the addition of glucose.

    • The rate of ethidium bromide efflux is calculated from the fluorescence curves. The concentration of this compound that reduces the efflux rate by 50% is the IC50.

Visualizing Resistance Mechanisms and Experimental Workflows

Diagram 1: Logical Relationship of NorA-Mediated this compound Resistance

cluster_Susceptible Susceptible Strain cluster_Resistant Resistant Strain Totarol This compound BacterialCell Bacterial Cell (S. aureus) Totarol->BacterialCell Totarol->BacterialCell Intracellular_Totarol_S Effective Intracellular Concentration BacterialCell->Intracellular_Totarol_S enters Intracellular_Totarol_R Reduced Intracellular Concentration BacterialCell->Intracellular_Totarol_R enters NorA_Susceptible Basal Expression of norA Gene NorA_Pump_S NorA Efflux Pump (Low Levels) NorA_Susceptible->NorA_Pump_S NorA_Resistant Overexpression of norA Gene NorA_Pump_R NorA Efflux Pump (High Levels) NorA_Resistant->NorA_Pump_R Bacterial_Survival Bacterial Survival (Resistance) NorA_Pump_R->Bacterial_Survival Bacterial_Death Bacterial Cell Death Intracellular_Totarol_S->Bacterial_Death Intracellular_Totarol_R->NorA_Pump_R effluxed

Caption: NorA-mediated this compound resistance mechanism.

Diagram 2: Experimental Workflow for Comparative Analysis

start Start isolate_strains Isolate Bacterial Strains (Susceptible and Resistant) start->isolate_strains mic_testing MIC Determination for this compound isolate_strains->mic_testing wgs Whole Genome Sequencing isolate_strains->wgs results Comparative Analysis of Results mic_testing->results genome_assembly Genome Assembly and Annotation wgs->genome_assembly comparative_genomics Comparative Genomic Analysis (e.g., SNP, gene content) genome_assembly->comparative_genomics identify_genes Identify Resistance-Associated Genes/Mutations (e.g., norA) comparative_genomics->identify_genes functional_analysis Functional Analysis of Identified Genes identify_genes->functional_analysis efflux_assay Efflux Pump Assays (e.g., Ethidium Bromide) functional_analysis->efflux_assay efflux_assay->results end End results->end

Caption: Workflow for comparative genomics of resistant strains.

Diagram 3: Signaling and Resistance Logic

Stress Environmental Stress (e.g., this compound) Regulatory_Network Bacterial Regulatory Network (e.g., two-component systems) Stress->Regulatory_Network norA_Regulation Upregulation of norA Transcription Regulatory_Network->norA_Regulation NorA_Protein Increased Synthesis of NorA Efflux Pump norA_Regulation->NorA_Protein Efflux Enhanced Efflux of This compound NorA_Protein->Efflux Resistance Phenotypic Resistance Efflux->Resistance

Caption: Signaling logic leading to this compound resistance.

References

validating the safety and toxicity profile of (+)-Totarol against established benchmarks

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Safety and Toxicity Profile of (+)-Totarol

A Comprehensive Analysis Against Established Benchmarks

For researchers, scientists, and drug development professionals, understanding the safety and toxicity profile of a novel compound is paramount. This guide provides a comparative analysis of the safety and toxicity of this compound, a natural phenolic diterpenoid, against two established benchmarks from the same chemical class: carnosic acid and carnosol. These benchmarks are major bioactive compounds found in rosemary and sage, with well-documented biological activities and safety profiles.

This guide summarizes available quantitative data, details experimental protocols for key toxicity assays, and provides visual representations of relevant signaling pathways to offer an objective comparison and support further research and development.

Quantitative Toxicity Data

The following tables summarize the available quantitative data for this compound and the benchmark compounds, carnosic acid and carnosol. Data is presented for cytotoxicity, acute oral toxicity, genotoxicity, and subchronic toxicity to facilitate a direct comparison.

Table 1: In Vitro Cytotoxicity

CompoundCell LineCell TypeIC50 (µM)Source
This compound K562Human leukemia~138 (39.67 µg/ml)[1]
PBMCHuman Peripheral Blood Mononuclear Cells~180 (51.67 µg/ml)[1]
Carnosic Acid A-549Human lung carcinoma12.5[2]
MRC-5Human normal lung fibroblast>12.5 (selective cytotoxicity)[2]
MIHANormal human liver cells>200[3]
AGSHuman gastric cancer~59.8 (19.90 µg/ml)[4]
MKN-45Human gastric cancer~72.1 (23.96 µg/ml)[4]
MCF-7Human breast cancer82[5]
Carnosol MDA-MB-231Human breast cancer~83 (24h), ~25 (48h)
MCF-7Human breast cancer82[5]
H441Human non-small cell lung cancer60[6]
H661Human non-small cell lung cancer20[6]
H520Human non-small cell lung cancer40[6]
Non-tumorigenic prostate epithelial cellsNormal prostate epithelial cellsMinimal effects[5]

Table 2: Acute Oral Toxicity

CompoundSpeciesLD50Source
This compound Rat>2000 mg/kg
Carnosic Acid Mouse7100 mg/kg[7][8]
Carnosol -Data not available for pure compound

Table 3: Genotoxicity (Ames Test)

CompoundResultCommentsSource
This compound Data not available-
Carnosic Acid & Carnosol (in Rosemary Extract) Non-mutagenicSupercritical CO2 extract of rosemary was non-mutagenic in the Ames test.[9]

Table 4: Subchronic Oral Toxicity (90-Day Study)

CompoundSpeciesNOAELCommentsSource
This compound -Data not available-
Carnosic Acid & Carnosol (in Rosemary Extract) Rat64 mg/kg bw/day (of carnosol + carnosic acid)The highest dose tested in a 90-day study with a rosemary extract showed reversible liver enlargement, considered an adaptive response.[9]

Experimental Protocols

The following are detailed methodologies for the key toxicological assays cited in this guide, based on internationally recognized guidelines.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: Human or animal cell lines are cultured in an appropriate medium and seeded into 96-well plates at a predetermined density.

  • Treatment: After cell attachment, the culture medium is replaced with a medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control are included.

  • Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

  • Animals: A small number of animals (typically rats), usually of a single sex, are used in a stepwise procedure.

  • Dosing: The test substance is administered orally by gavage at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Stepwise Procedure: The outcome of the first step determines the next step. If animals survive, a higher dose is used in the next step. If animals die, a lower dose is used.

  • Classification: The substance is classified into a toxicity category based on the number of animals that die at specific dose levels.

Genotoxicity - Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

  • Tester Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan) are used.

  • Exposure: The tester strains are exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 mix from rat liver).

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.

  • Incubation: The plates are incubated for 48-72 hours.

  • Evaluation: Only bacteria that have undergone a reverse mutation (reversion) to regain the ability to synthesize the essential amino acid will grow and form colonies. The number of revertant colonies is counted.

  • Result: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[10][11][12]

Subchronic Oral Toxicity Study (OECD Guideline 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents)

This study provides information on the potential adverse effects of a substance from repeated oral exposure over a 90-day period.

  • Animals: Typically, groups of rodents (e.g., rats) of both sexes are used.

  • Dosing: The test substance is administered orally (e.g., via gavage or in the diet) daily for 90 days at three or more dose levels, along with a control group.[13]

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly.

  • Clinical Pathology: At the end of the study, blood and urine samples are collected for hematology and clinical biochemistry analysis.

  • Pathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues are examined microscopically for any pathological changes.

  • NOAEL Determination: The No-Observed-Adverse-Effect Level (NOAEL), the highest dose at which no adverse effects are observed, is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a general experimental workflow for toxicity testing and the key signaling pathways modulated by this compound and its benchmarks.

Toxicity_Testing_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays cytotoxicity Cytotoxicity (e.g., MTT Assay) acute_toxicity Acute Toxicity (e.g., OECD 423) cytotoxicity->acute_toxicity Dose Range Finding genotoxicity Genotoxicity (e.g., Ames Test) subchronic_toxicity Subchronic Toxicity (e.g., OECD 408) genotoxicity->subchronic_toxicity Hazard Identification acute_toxicity->subchronic_toxicity Dose Selection data_analysis Data Analysis & Risk Assessment subchronic_toxicity->data_analysis start Test Compound start->cytotoxicity start->genotoxicity

A generalized workflow for assessing the toxicity of a test compound.

Signaling_Pathways cluster_Totarol This compound cluster_Carnosic_Acid Carnosic Acid cluster_Carnosol Carnosol Totarol Totarol PI3K_T PI3K Totarol->PI3K_T Akt_T Akt PI3K_T->Akt_T HO1_T HO-1 Akt_T->HO1_T Activation Carnosic_Acid Carnosic_Acid Keap1 Keap1 Carnosic_Acid->Keap1 Inhibition PI3K_CA PI3K Carnosic_Acid->PI3K_CA Inhibition Nrf2 Nrf2 Keap1->Nrf2 ARE ARE Nrf2->ARE Activation Akt_CA Akt PI3K_CA->Akt_CA mTOR_CA mTOR Akt_CA->mTOR_CA Carnosol Carnosol STAT3 STAT3 Carnosol->STAT3 Inhibition Nrf2_C Nrf2 Carnosol->Nrf2_C Activation

Key signaling pathways modulated by this compound and its benchmarks.

Summary and Conclusion

This comparative guide provides a snapshot of the current understanding of the safety and toxicity profile of this compound relative to the well-characterized natural compounds, carnosic acid and carnosol.

Key Findings:

  • Cytotoxicity: this compound exhibits cytotoxicity against cancer cell lines, with IC50 values in the micromolar range.[1] Importantly, it appears to have a degree of selectivity, showing lower toxicity to normal peripheral blood mononuclear cells.[1] Both carnosic acid and carnosol also demonstrate selective cytotoxicity against various cancer cell lines while showing minimal effects on normal cells.[2][4][5]

  • Acute Oral Toxicity: this compound has a low acute oral toxicity profile, with an LD50 in rats of >2000 mg/kg. Carnosic acid also displays very low acute toxicity, with a reported LD50 of 7100 mg/kg in mice.[7][8]

  • Genotoxicity: While there is no direct data on the genotoxicity of pure this compound, a rosemary extract containing carnosic acid and carnosol was found to be non-mutagenic in the Ames test.[9] This suggests that this class of compounds may not pose a genotoxic risk, but specific testing for this compound is required for confirmation.

  • Subchronic Toxicity: No subchronic toxicity data is currently available for this compound. A 90-day study on a rosemary extract containing carnosic acid and carnosol established a No-Observed-Adverse-Effect Level (NOAEL), with observed liver effects being adaptive rather than toxic.[9]

  • Signaling Pathways: this compound has been shown to activate the pro-survival and antioxidant Akt/HO-1 pathway.[14] Carnosic acid and carnosol are known to modulate multiple pathways, including the Nrf2 antioxidant response pathway and the PI3K/Akt/mTOR and STAT3 signaling pathways, which are often dysregulated in cancer.[2][15][16][17][18][19]

Based on the available data, this compound demonstrates a promising safety profile, characterized by low acute oral toxicity and selective cytotoxicity towards cancer cells. Its safety profile appears comparable to the established benchmarks, carnosic acid and carnosol.

However, to build a comprehensive safety and toxicity profile for this compound and to fully validate its potential for further development, the following studies are recommended:

  • In vitro cytotoxicity testing on a broader panel of normal, non-cancerous human cell lines to firmly establish its selectivity index.

  • Genotoxicity assessment using a standard battery of tests, including the Ames test (OECD 471), to evaluate its mutagenic potential.

  • A 90-day subchronic oral toxicity study (OECD 408) in rodents to determine its NOAEL and identify any potential target organs upon repeated exposure.

Completion of these studies will provide the necessary data to robustly compare the safety of this compound with established benchmarks and support its continued development as a potentially safe and effective bioactive compound.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of (+)-Totarol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for (+)-Totarol, a bioactive compound valued for its potent antimicrobial and antioxidant properties. Adherence to these guidelines is crucial for operational safety and regulatory compliance.

Health and Safety Overview

This compound is classified with the following hazards:

  • Causes skin irritation (H315).

  • Causes serious eye irritation (H319).

  • May cause respiratory irritation (H335).

  • Harmful if swallowed (H302).[1]

  • Very toxic to aquatic life with long-lasting effects (H410).[1]

Appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing, should be worn when handling this compound.[1][2][3] In case of dust or aerosol formation, a suitable respirator is recommended.[1][3]

Quantitative Hazard Data

For a clear understanding of the toxicological and environmental profile of this compound, the following data has been compiled from safety data sheets.

Data PointValueSpeciesSource
LD50 (Oral) >2000 mg/kgRat[4]
LD50 (Dermal) >2000 mg/kg[4]
EC50 >100 mg/LDaphnia magna[4]
NOEC >10 mg/LDaphnia magna[4]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure and environmental release.

Methodology for Spill Containment and Cleanup:

  • Ensure Safety: Evacuate all non-essential personnel from the immediate area. Ensure adequate ventilation.[1][3][5][6]

  • Wear Appropriate PPE: Don full personal protective equipment, including respiratory protection if dust is present.[1][3][5][6]

  • Contain the Spill:

    • For solid this compound: Mechanically pick up the material (e.g., with a scoop or shovel) and place it into a designated, labeled container for disposal.[4][6] Avoid generating dust.[4][6]

    • For this compound solutions: Absorb the liquid with an inert, finely-powdered, liquid-binding material such as diatomite or universal binders.[1][3][5]

  • Decontaminate the Area: Scrub the affected surfaces and any contaminated equipment with alcohol.[1][3][5]

  • Dispose of Contaminated Materials: All contaminated materials, including the absorbent material and cleaning supplies, must be placed in a sealed container and disposed of as hazardous waste according to the procedures outlined below.[1][3][5]

  • Prevent Environmental Release: Do not allow the spilled material or cleanup residues to enter drains, sewers, or waterways.[1][3][4][6]

Disposal Procedure for this compound Waste

The primary directive for the disposal of this compound is that it must not be disposed of with household garbage or allowed to enter the sewage system . All disposal must be conducted in accordance with official local, state, and federal regulations.

Step-by-Step Disposal Workflow:

  • Segregate Waste: Collect all waste containing this compound, including unused product, contaminated lab supplies (e.g., gloves, wipes), and spill cleanup materials, in a dedicated and clearly labeled waste container.

  • Container Requirements: The waste container should be kept tightly closed and stored in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing or reducing agents.[1][3]

  • Engage a Licensed Waste Disposal Contractor: The disposal of this compound must be handled by an approved and licensed waste disposal company. Provide the contractor with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.

  • Documentation: Maintain all records of waste disposal as required by your institution and local regulations.

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Step 1: Waste Preparation cluster_storage Step 2: Interim Storage cluster_disposal Step 3: Final Disposal A Identify this compound Waste (Unused product, contaminated items) B Segregate into a dedicated, properly labeled waste container A->B C Store container in a cool, well-ventilated, secure area B->C Transfer for Storage D Ensure storage is away from incompatible materials C->D E Contact a licensed waste disposal contractor D->E Ready for Disposal F Provide Safety Data Sheet (SDS) to the contractor E->F G Arrange for waste pickup and disposal F->G H Maintain all disposal records G->H

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling (+)-Totarol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with (+)-Totarol. The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Adherence to proper safety protocols is essential to minimize exposure and ensure a safe working environment. The following personal protective equipment (PPE) is required when handling this compound.

Table 1: Personal Protective Equipment (PPE) for this compound

Protection TypeRecommended EquipmentSpecification
Eye/Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection Protective GlovesChemical-impermeable gloves. Nitrile gloves should be >0.3mm thick with a minimum breakthrough time of >480 minutes. Rubber gloves should be >0.5mm thick with a minimum breakthrough time of >240 minutes.[3]
Protective ClothingImpervious clothing.[4] Fire/flame resistant clothing is also recommended.[1]
Respiratory Protection RespiratorUse a suitable respirator if exposure limits are exceeded or if irritation is experienced. A full-face respirator may be necessary in such cases.[1]

Experimental Protocols: Safe Handling and Disposal

Adherence to the following step-by-step procedures is mandatory for the safe handling and disposal of this compound.

Handling Protocol
  • Engineering Controls : Always handle this compound in a well-ventilated area.[1] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure. Ensure that a safety shower and eyewash station are readily accessible.[4]

  • Donning PPE : Before handling the compound, put on all required PPE as specified in Table 1.

  • Dispensing : Avoid the formation of dust and aerosols during handling.[4][5]

  • Avoiding Contact : Prevent contact with skin, eyes, and clothing.[1][4] Do not eat, drink, or smoke in the handling area.[4]

  • Contaminated Clothing : If skin irritation occurs, seek medical help.[1] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][3]

Storage Protocol
  • Store this compound in a tightly sealed, opaque container in a cool, dry, and well-ventilated area.[5][6][7]

  • The recommended storage temperature for the powder form is between 15°C and 25°C, though some suppliers recommend -20°C.[5][6]

  • Protect from direct sunlight, sources of ignition, and incompatible materials such as strong oxidizing agents.[4][6]

  • Maintain a relative humidity below 45% to prevent moisture absorption.[6]

Disposal Plan

Dispose of this compound and its containers in accordance with all local, state, and federal regulations. Do not allow the product to enter the sewage system or waterways. Waste materials should be handled by a licensed waste disposal company.

Accidental Release Measures
  • Evacuation : Evacuate personnel from the spill area.

  • Ventilation : Ensure adequate ventilation.

  • Personal Protection : Wear full personal protective equipment, including respiratory protection.[4][5]

  • Containment and Cleanup : Mechanically pick up the spilled material and place it into a suitable container for disposal.[3][7] Avoid generating dust.[7] Decontaminate the spill area and equipment with alcohol.[4][8]

  • Environmental Precautions : Prevent the spill from entering drains or water courses.[4][5][8]

First-Aid Measures
  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention if you feel unwell.[1]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, get medical advice.[1][3]

  • Eye Contact : Rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][5]

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][5]

Visual Workflow Guides

The following diagrams illustrate the decision-making process for selecting appropriate PPE and the procedural flow for safe handling and disposal of this compound.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Start: Handling This compound assess_task Assess Task: - Weighing - Dissolving - Transferring start->assess_task eye_protection Eye Protection: Tightly-fitting Safety Goggles assess_task->eye_protection skin_protection Skin Protection: - Impermeable Gloves - Protective Clothing assess_task->skin_protection respiratory_protection Respiratory Protection: Is there a risk of inhalation (dust/aerosol)? assess_task->respiratory_protection end_ppe Proceed with Task eye_protection->end_ppe skin_protection->end_ppe use_respirator Use Suitable Respirator respiratory_protection->use_respirator Yes no_respirator Work in a Well-Ventilated Area (Fume Hood) respiratory_protection->no_respirator No use_respirator->end_ppe no_respirator->end_ppe

Caption: PPE selection workflow for handling this compound.

Handling_Disposal_Workflow cluster_handling Safe Handling and Disposal of this compound start Start: Prepare for Handling this compound prepare_area 1. Prepare Work Area: - Ensure good ventilation - Verify safety equipment (shower, eyewash) start->prepare_area don_ppe 2. Don Appropriate PPE prepare_area->don_ppe handle_compound 3. Handle Compound: - Avoid dust/aerosol - Prevent contact don_ppe->handle_compound storage 4. Storage: - Tightly sealed container - Cool, dry, dark place handle_compound->storage decontaminate 5. Decontaminate: - Clean work surfaces - Wash hands storage->decontaminate dispose 6. Disposal: - Collect waste in labeled containers - Follow regulations decontaminate->dispose end_handling End of Procedure dispose->end_handling

Caption: Procedural steps for safe handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Totarol
Reactant of Route 2
(+)-Totarol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.